molecular formula C9H8FNO B1318963 6-Fluoro-5-methoxy-1H-indole CAS No. 63762-83-4

6-Fluoro-5-methoxy-1H-indole

Cat. No.: B1318963
CAS No.: 63762-83-4
M. Wt: 165.16 g/mol
InChI Key: DANYGEQACAPBOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-5-methoxy-1H-indole is a useful research compound. Its molecular formula is C9H8FNO and its molecular weight is 165.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-5-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANYGEQACAPBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591491
Record name 6-Fluoro-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63762-83-4
Record name 6-Fluoro-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 6-Fluoro-5-methoxy-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic routes for obtaining 6-Fluoro-5-methoxy-1H-indole, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The strategic placement of a fluorine atom at the C6-position and a methoxy group at the C5-position can profoundly influence the pharmacological properties of indole-based molecules, including metabolic stability, binding affinity, and lipophilicity. This document provides a comprehensive overview of plausible synthetic strategies, detailed experimental protocols, and comparative data to assist researchers in the efficient synthesis of this valuable compound.

Introduction

The indole nucleus is a privileged structure in a vast array of natural products and pharmaceutical agents. Functionalization of the indole core is a critical strategy in drug discovery for modulating biological activity. The target molecule, this compound, incorporates two key substituents that can enhance its drug-like properties. This guide outlines two of the most versatile and industrially relevant methods for indole synthesis, the Leimgruber-Batcho and Fischer indole syntheses, adapted for the preparation of this specific target.

Synthetic Strategies

Two primary synthetic routes are proposed for the synthesis of this compound:

  • Leimgruber-Batcho Indole Synthesis: This method is renowned for its high yields and mild reaction conditions, making it suitable for large-scale synthesis.[1] It commences with an appropriately substituted o-nitrotoluene, which undergoes condensation to form an enamine, followed by reductive cyclization to yield the indole.[1][2]

  • Fischer Indole Synthesis: A classic and widely utilized method, the Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the corresponding phenylhydrazine and an aldehyde or ketone.[3][4]

Route 1: Leimgruber-Batcho Indole Synthesis

This pathway begins with the preparation of the key intermediate, 4-Fluoro-5-methoxy-2-nitrotoluene, from commercially available 4-fluoro-3-methoxyaniline.

Step 1: Synthesis of 4-Fluoro-5-methoxy-2-nitrotoluene

A plausible route to the required o-nitrotoluene involves the diazotization of 4-fluoro-3-methoxyaniline, followed by a Sandmeyer-type reaction to introduce the nitro group, and subsequent methylation.

Experimental Protocol: Diazotization and Nitration

  • Diazotization: 4-Fluoro-3-methoxyaniline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water at 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes.

  • Nitration: The cold diazonium salt solution is then slowly added to a solution of sodium nitrite (2.0 eq) in the presence of a copper(I) oxide catalyst. The reaction is allowed to warm to room temperature and stirred for several hours.

  • Work-up: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Synthesis of this compound

The synthesized 4-Fluoro-5-methoxy-2-nitrotoluene is then converted to the target indole via the Leimgruber-Batcho synthesis.

Experimental Protocol: Leimgruber-Batcho Synthesis

  • Enamine Formation: A solution of 4-Fluoro-5-methoxy-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).[5] The mixture is heated to reflux (typically 130-140 °C) for 2-4 hours.[5] The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate.

  • Reductive Cyclization: The crude enamine is dissolved in a suitable solvent (e.g., ethyl acetate, ethanol). A catalyst, such as 10% Palladium on carbon (Pd/C), is added.[1] The mixture is then subjected to hydrogenation (e.g., using a Parr apparatus under a hydrogen atmosphere of 50 psi) until hydrogen uptake ceases.[1] Alternatively, reduction can be performed using iron powder in acetic acid.[1]

  • Work-up and Purification: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate eluent system) to afford pure this compound.

Data Presentation
StepReactantsReagentsProductYield (%)Purity (%)
14-Fluoro-3-methoxyaniline1. NaNO₂, HCl2. NaNO₂, Cu₂O4-Fluoro-5-methoxy-2-nitrotoluene60-70 (Estimated)>95
24-Fluoro-5-methoxy-2-nitrotoluene1. DMF-DMA2. H₂, Pd/CThis compound75-85 (Estimated)>98

Note: Yields are estimated based on similar reported reactions and may require optimization.

Logical Workflow Diagram

Leimgruber_Batcho_Synthesis cluster_step1 Step 1: Preparation of o-Nitrotoluene Intermediate cluster_step2 Step 2: Leimgruber-Batcho Indole Synthesis A 4-Fluoro-3-methoxyaniline B Diazotization (NaNO₂, HCl) A->B C Sandmeyer-type Reaction (NaNO₂, Cu₂O) B->C D 4-Fluoro-5-methoxy-2-nitrotoluene C->D E 4-Fluoro-5-methoxy-2-nitrotoluene F Enamine Formation (DMF-DMA) E->F G Reductive Cyclization (H₂, Pd/C) F->G H This compound G->H

Caption: Leimgruber-Batcho synthesis workflow for this compound.

Route 2: Fischer Indole Synthesis

This classic route utilizes (4-Fluoro-3-methoxyphenyl)hydrazine as the key precursor, which can be synthesized from commercially available 4-fluoro-3-methoxyaniline.

Step 1: Synthesis of (4-Fluoro-3-methoxyphenyl)hydrazine

The synthesis of the required phenylhydrazine is a standard two-step procedure from the corresponding aniline.

Experimental Protocol: Phenylhydrazine Synthesis

  • Diazotization: 4-Fluoro-3-methoxyaniline (1.0 eq) is diazotized as described in Route 1, Step 1.

  • Reduction: The cold diazonium salt solution is then added to a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid at 0-5 °C. The reaction mixture is stirred for several hours, during which the hydrazine hydrochloride salt precipitates.

  • Isolation: The precipitate is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried. The free hydrazine can be obtained by treatment with a base.

Step 2: Synthesis of this compound

The synthesized (4-Fluoro-3-methoxyphenyl)hydrazine is then subjected to the Fischer indole synthesis.

Experimental Protocol: Fischer Indole Synthesis

  • Hydrazone Formation: (4-Fluoro-3-methoxyphenyl)hydrazine (1.0 eq) is condensed with an appropriate carbonyl compound. For an unsubstituted indole at the C2 and C3 positions, glyoxal or a protected equivalent can be used. A more common approach to obtain the parent indole is to use pyruvic acid, which leads to the formation of an indole-2-carboxylic acid that can be subsequently decarboxylated. For this protocol, we will use pyruvic acid (1.1 eq). The reactants are stirred in a suitable solvent (e.g., ethanol, acetic acid) at room temperature for 1-2 hours to form the hydrazone.[6]

  • Cyclization and Decarboxylation: An acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, is added to the hydrazone.[3] The mixture is heated (typically 80-150 °C) for 1-4 hours to effect cyclization and decarboxylation.[6]

  • Work-up and Purification: The reaction mixture is cooled and poured onto crushed ice. The mixture is neutralized with a base (e.g., sodium hydroxide solution) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.

Data Presentation
StepReactantsReagentsProductYield (%)Purity (%)
14-Fluoro-3-methoxyaniline1. NaNO₂, HCl2. SnCl₂, HCl(4-Fluoro-3-methoxyphenyl)hydrazine70-80 (Estimated)>95
2(4-Fluoro-3-methoxyphenyl)hydrazine, Pyruvic acidAcid catalyst (e.g., PPA)This compound50-65 (Estimated)>98

Note: Yields are estimated based on similar reported reactions and may require optimization.

Signaling Pathway Diagram

Fischer_Indole_Synthesis cluster_step1 Step 1: Phenylhydrazine Formation cluster_step2 Step 2: Fischer Indole Synthesis A 4-Fluoro-3-methoxyaniline B Diazotization (NaNO₂, HCl) A->B C Reduction (SnCl₂) B->C D (4-Fluoro-3-methoxyphenyl)hydrazine C->D E (4-Fluoro-3-methoxyphenyl)hydrazine F Hydrazone Formation (with Pyruvic Acid) E->F G Cyclization & Decarboxylation (Acid Catalyst, Heat) F->G H This compound G->H

Caption: Fischer indole synthesis workflow for this compound.

Conclusion

This technical guide provides two robust and well-documented synthetic pathways for the preparation of this compound. The Leimgruber-Batcho synthesis offers a high-yielding route that is amenable to scale-up, while the Fischer indole synthesis represents a classic and versatile alternative. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific capabilities of the research laboratory. The detailed experimental protocols and comparative data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis of novel indole derivatives for drug discovery and development.

References

An In-depth Technical Guide to the Core Chemical Properties of 6-Fluoro-5-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and potential synthetic routes for 6-Fluoro-5-methoxy-1H-indole. Due to the limited availability of specific experimental data for this compound, this document also includes generalized protocols and theoretical frameworks based on structurally related molecules to guide future research and application.

Core Chemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, a combination of data from chemical suppliers and predictive models allows for the compilation of its core chemical properties.

PropertyValueSource
Molecular Formula C₉H₈FNOSunway Pharm Ltd[1]
Molecular Weight 165.16 g/mol Sunway Pharm Ltd[1]
Predicted Boiling Point 308.7 ± 22.0 °CChemicalBook[2]
Predicted Density 1.269 ± 0.06 g/cm³N/A
CAS Number 63762-83-4Sunway Pharm Ltd[1]

Note: The boiling point and density are predicted values and should be confirmed through experimental validation. Experimental data for melting point and solubility are not currently available in the public domain.

Synthesis of Substituted Indoles: Experimental Protocols

The synthesis of this compound is not explicitly detailed in the available literature. However, two general and robust methods for the synthesis of substituted indoles, the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis, are highly applicable.

Leimgruber-Batcho Indole Synthesis

This method is a versatile and widely used industrial process for producing substituted indoles from o-nitrotoluenes. The synthesis involves the formation of an enamine followed by a reductive cyclization.

Generalized Experimental Protocol:

  • Enamine Formation: A substituted o-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine, such as pyrrolidine, in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the condensation reaction, leading to the formation of a nitroenamine intermediate. This intermediate is often intensely colored and can be monitored by thin-layer chromatography (TLC).[3]

  • Reductive Cyclization: The crude nitroenamine is then subjected to reductive cyclization. Common reducing agents include Raney nickel with hydrazine, palladium on carbon with hydrogen gas, or iron powder in acetic acid.[3] The reduction of the nitro group to an amine is followed by an intramolecular cyclization and subsequent elimination of the secondary amine to yield the indole ring.

  • Purification: The final product is purified using standard laboratory techniques such as column chromatography on silica gel.

Leimgruber_Batcho_Synthesis Start Substituted o-Nitrotoluene Step1 Enamine Formation (DMF-DMA, Pyrrolidine, Heat) Start->Step1 Intermediate Nitroenamine Intermediate Step1->Intermediate Step2 Reductive Cyclization (e.g., Raney Ni, Hydrazine) Intermediate->Step2 End This compound Step2->End

Caption: Workflow for Leimgruber-Batcho Indole Synthesis.
Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for constructing the indole nucleus from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][4][5][6][7]

Generalized Experimental Protocol:

  • Hydrazone Formation: A substituted phenylhydrazine (in this case, 4-fluoro-3-methoxyphenylhydrazine) is condensed with a suitable aldehyde or ketone (e.g., acetaldehyde or pyruvic acid) in an acidic medium, typically acetic acid or ethanol with a catalytic amount of a mineral acid. This reaction forms the corresponding phenylhydrazone.

  • Cyclization: The phenylhydrazone intermediate is then heated in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride. This induces a[8][8]-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring.[1][5]

  • Work-up and Purification: The reaction mixture is cooled and neutralized, followed by extraction of the product into an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Fischer_Indole_Synthesis Start_Hydrazine 4-Fluoro-3-methoxyphenylhydrazine Step1 Hydrazone Formation (Acid Catalyst) Start_Hydrazine->Step1 Start_Carbonyl Aldehyde or Ketone Start_Carbonyl->Step1 Intermediate Phenylhydrazone Intermediate Step1->Intermediate Step2 Cyclization (Strong Acid, Heat) Intermediate->Step2 End This compound Step2->End Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Gene Target Genes (Proliferation, Survival) TranscriptionFactor->Gene Promotes Transcription Ligand Growth Factor Ligand->Receptor Binds Indole This compound (Hypothetical Inhibitor) Indole->Kinase1 Inhibits

References

An In-depth Technical Guide to 6-Fluoro-5-methoxy-1H-indole (CAS Number: 63762-83-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-5-methoxy-1H-indole is a fluorinated indole derivative with potential applications in medicinal chemistry and drug discovery. As a member of the indole family, a privileged scaffold in numerous pharmaceuticals, this compound is of interest for the development of novel therapeutics. The introduction of a fluorine atom and a methoxy group on the indole ring is anticipated to modulate its physicochemical properties and biological activity, potentially enhancing its metabolic stability, binding affinity, and cell permeability. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, potential synthetic routes, and prospective biological activities based on related compounds. Due to the limited publicly available data specific to this compound, this guide also extrapolates information from closely related fluorinated indoles to provide a foundational understanding for researchers.

Chemical Characterization

This compound is a heterocyclic aromatic compound. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 63762-83-4N/A
Molecular Formula C₉H₈FNON/A
Molecular Weight 165.17 g/mol N/A
Canonical SMILES COC1=C(C=C2C(=C1)NC=C2)FN/A
InChI InChI=1S/C9H8FNO/c1-12-7-3-6-5(2-11)4-8(6)10-9(7)11/h2-4,9,11H,1H3N/A
Predicted Boiling Point 308.7±22.0 °CN/A
Predicted Density 1.269±0.06 g/cm³N/A

Synthesis and Experimental Protocols

Proposed Synthetic Approach: Leimgruber-Batcho Indole Synthesis

This method is a robust and widely used industrial process for indole synthesis. The general workflow for synthesizing a substituted indole via this route is depicted below. The synthesis of this compound would likely start from a correspondingly substituted o-nitrotoluene derivative.

Leimgruber_Batcho_Synthesis start Substituted o-Nitrotoluene enamine Enamine Formation start->enamine DMF-DMA or similar reductive_cyclization Reductive Cyclization enamine->reductive_cyclization Reducing Agent (e.g., H₂, Pd/C) indole Substituted Indole reductive_cyclization->indole

Caption: General workflow of the Leimgruber-Batcho indole synthesis.

Experimental Protocol (General)

  • Enamine Formation: A substituted o-nitrotoluene is reacted with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form the corresponding enamine. The reaction is typically carried out at elevated temperatures.

  • Reductive Cyclization: The formed enamine is then subjected to reductive cyclization. This is commonly achieved through catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. Other reducing agents can also be employed.

  • Purification: The final indole product is purified using standard techniques such as column chromatography.

Proposed Synthetic Approach: Fischer Indole Synthesis

The Fischer indole synthesis is another classical and powerful method for constructing the indole ring system. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone.

Fischer_Indole_Synthesis start Substituted Phenylhydrazine hydrazone Hydrazone Formation start->hydrazone Aldehyde or Ketone cyclization Acid-Catalyzed Cyclization hydrazone->cyclization Acid Catalyst (e.g., H₂SO₄, ZnCl₂) indole Substituted Indole cyclization->indole

Caption: General workflow of the Fischer indole synthesis.

Experimental Protocol (General)

  • Hydrazone Formation: A substituted phenylhydrazine is condensed with an appropriate aldehyde or ketone to form the corresponding phenylhydrazone. This reaction is often carried out in a protic solvent like ethanol.

  • Cyclization: The isolated or in-situ generated phenylhydrazone is treated with an acid catalyst, such as sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride, at elevated temperatures to induce cyclization and formation of the indole ring.

  • Work-up and Purification: The reaction mixture is typically quenched with water and neutralized. The product is then extracted with an organic solvent and purified by chromatography or crystallization.

Potential Biological Activities and Signaling Pathways

Specific biological data for this compound is not currently available. However, based on the activities of structurally related fluorinated indoles, several potential therapeutic applications can be hypothesized. The indole scaffold is a common motif in molecules targeting various biological pathways.

Kinase Inhibition

Many fluorinated indole derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.

Kinase_Inhibition_Pathway Indole This compound Kinase Protein Kinase Indole->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling PhosphoSubstrate->Downstream CellularResponse Cellular Response (e.g., Proliferation, Survival) Downstream->CellularResponse

Caption: Potential mechanism of action as a kinase inhibitor.

Neurotransmission Modulation

Indole derivatives are well-known for their activity on the central nervous system, particularly as modulators of neurotransmitter systems. For instance, many selective serotonin reuptake inhibitors (SSRIs) are based on the indole scaffold.

Neurotransmission_Modulation Indole This compound Transporter Neurotransmitter Transporter (e.g., SERT, DAT) Indole->Transporter Inhibition Neurotransmitter Neurotransmitter Neurotransmitter->Transporter Reuptake PostsynapticReceptor Postsynaptic Receptor Neurotransmitter->PostsynapticReceptor Binding SynapticCleft Synaptic Cleft Signal Signal Transduction PostsynapticReceptor->Signal

Caption: Hypothetical role in modulating neurotransmitter reuptake.

Antiviral Activity

Fluorinated indoles have also shown promise as antiviral agents. Their mechanism of action can vary, but often involves the inhibition of key viral enzymes necessary for replication.

Antiviral_Activity Indole This compound ViralEnzyme Viral Enzyme (e.g., Polymerase, Protease) Indole->ViralEnzyme Inhibition ViralReplication Viral Replication ViralEnzyme->ViralReplication Catalysis

Caption: Potential mechanism of antiviral activity through enzyme inhibition.

Future Directions

The full characterization of this compound requires further investigation. Key areas for future research include:

  • Development of a specific and optimized synthetic protocol.

  • Comprehensive spectroscopic and crystallographic analysis to confirm its structure.

  • In vitro screening against a panel of biological targets, such as kinases, GPCRs, and viral enzymes.

  • Evaluation of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Structure-activity relationship (SAR) studies of derivatives to optimize potency and selectivity.

Conclusion

This compound represents a promising, yet underexplored, chemical entity for drug discovery. Its structural features suggest potential for a range of biological activities. This technical guide provides a foundational overview based on the current, limited knowledge and extrapolations from related compounds. It is intended to serve as a starting point for researchers interested in synthesizing and evaluating this molecule for its therapeutic potential. Further experimental work is crucial to fully elucidate its chemical and biological profile.

Spectroscopic Characterization of 6-Fluoro-5-methoxy-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 6-Fluoro-5-methoxy-1H-indole (CAS No: 63762-83-4). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also detailed.

Chemical Structure and Properties
  • IUPAC Name: this compound

  • Molecular Formula: C₉H₈FNO

  • Molecular Weight: 165.17 g/mol

  • CAS Number: 63762-83-4[1]

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are derived from the analysis of related indole structures and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~11.1br s-N-H (Indole)
~7.3dJ(H,F) ≈ 10H-7
~7.2tJ ≈ 2.8H-2
~7.1dJ(H,F) ≈ 7H-4
~6.4tJ ≈ 2.8H-3
~3.9s--OCH₃

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆, 101 MHz)

Chemical Shift (δ) ppmAssignment
~150 (d, ¹J(C,F))C-6
~145 (d, ²J(C,F))C-5
~135C-7a
~125C-2
~122C-3a
~110 (d, ²J(C,F))C-7
~103C-3
~100 (d, ³J(C,F))C-4
~56-OCH₃

Note: The chemical shifts and coupling constants are estimations and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3300MediumN-H Stretch (Indole)
~3100-3000MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch (-OCH₃)
~1620-1580MediumC=C Aromatic Ring Stretch
~1500-1400StrongC=C Aromatic Ring Stretch
~1250StrongAryl-O Stretch (Asymmetric)
~1100-1000StrongC-F Stretch
~1030MediumAryl-O Stretch (Symmetric)
~850-750StrongC-H Out-of-plane Bending
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
165High[M]⁺ (Molecular Ion)
150High[M - CH₃]⁺
122Medium[M - CH₃ - CO]⁺
95MediumFragmentation of the indole ring

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg for ¹H NMR or 20-50 mg for ¹³C NMR of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).[2]

  • The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

  • NMR spectra are acquired on a 400 MHz spectrometer.[2]

  • For ¹H NMR, spectra are typically recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.[2]

  • Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[2]

  • For ¹³C NMR, a proton-decoupled sequence is used.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • A small amount of the solid sample is placed directly onto the diamond crystal of an ATR accessory.[2]

Data Acquisition:

  • The FTIR spectrum is recorded using an FTIR spectrometer equipped with an ATR accessory.[2]

  • The spectrum is collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2]

  • A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.[2]

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

  • A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[3]

Data Acquisition:

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • A detector measures the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_elucidation Structural Elucidation Compound This compound NMR NMR Spectroscopy Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Confirm Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

6-Fluoro-5-methoxy-1H-indole: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 6-Fluoro-5-methoxy-1H-indole, a substituted indole derivative with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide synthesizes information from structurally related molecules to provide well-founded estimations of its physicochemical properties. Furthermore, it details standardized experimental protocols for the empirical determination of its solubility and stability, and presents potential biological pathways in which this class of compounds may be involved.

Physicochemical Properties

This compound possesses a chemical structure that suggests moderate lipophilicity. The presence of the fluorine atom and the methoxy group influences its electronic distribution, hydrogen bonding potential, and crystal lattice energy, all of which are key determinants of its solubility and stability.

Estimated Solubility

The solubility of this compound is predicted to be low in aqueous solutions and higher in organic solvents.[1][2] The indole core is largely hydrophobic, and while the methoxy and fluoro groups add some polarity, the overall character of the molecule remains lipophilic. The following table provides estimated solubility values based on data for indole, 5-methoxyindole, and 6-fluoroindole.[1][2][3][4][5]

SolventEstimated SolubilityRationale
WaterSparingly soluble to insolubleThe hydrophobic indole ring limits aqueous solubility.[1][2]
MethanolSolubleThe polar hydroxyl group of methanol can interact with the indole nitrogen and methoxy group.[5]
EthanolSolubleSimilar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding.[1]
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent that is a good solvent for many organic compounds.
ChloroformSolubleA nonpolar organic solvent that can effectively solvate the hydrophobic indole ring.[3]
Ethyl AcetateSolubleA moderately polar solvent that can engage in dipole-dipole interactions.[1]
Stability Profile

The stability of this compound is expected to be influenced by pH, temperature, and light exposure. Indole derivatives are generally susceptible to degradation under strongly acidic conditions and can be sensitive to oxidation and photodegradation.[6]

ConditionExpected StabilityRationale
pH
Acidic (pH < 4)LowIndoles are prone to acid-catalyzed polymerization and degradation.[6]
Neutral (pH 6-8)Moderate to HighGenerally more stable around neutral pH.[6]
Basic (pH > 8)HighThe indole ring is typically more stable in basic conditions.[6]
Temperature
Room TemperatureStableExpected to be stable when stored properly.
Elevated TemperaturePotential for degradationThermal stress can accelerate degradation, especially in the presence of other reactive species.[6][7]
Light
PhotostabilitySensitiveIndole derivatives can be susceptible to photodecomposition and should be protected from light.[6]

Experimental Protocols

To empirically determine the solubility and stability of this compound, standardized analytical methods are required. The following sections detail the protocols for these determinations.

Solubility Determination via High-Performance Liquid Chromatography (HPLC)

The shake-flask method followed by HPLC analysis is a gold-standard technique for accurately determining the solubility of a compound.[8][9]

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.

  • Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged to pellet the undissolved solid.

  • Sample Preparation: A known volume of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis: The diluted sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. The concentration is determined by comparing the peak area to a standard calibration curve.

  • Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.

G cluster_prep Sample Preparation cluster_analysis Analysis Add Excess Compound Add Excess Compound Equilibrate (Shake) Equilibrate (Shake) Add Excess Compound->Equilibrate (Shake) Centrifuge Centrifuge Equilibrate (Shake)->Centrifuge Dilute Supernatant Dilute Supernatant Centrifuge->Dilute Supernatant HPLC Analysis HPLC Analysis Dilute Supernatant->HPLC Analysis Calculate Solubility Calculate Solubility HPLC Analysis->Calculate Solubility G Start Start Store Samples Store Samples (Temp, Humidity, Light) Start->Store Samples Withdraw at Time Points Withdraw at Time Points Store Samples->Withdraw at Time Points Analyze by HPLC Analyze by HPLC Withdraw at Time Points->Analyze by HPLC Evaluate Degradation Evaluate Degradation Analyze by HPLC->Evaluate Degradation Extrapolate Shelf-life Extrapolate Shelf-life Evaluate Degradation->Extrapolate Shelf-life cluster_neuron Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Serotonin (5-HT) Serotonin (5-HT) Tryptophan->Serotonin (5-HT) Synaptic Cleft Synaptic Cleft Serotonin (5-HT)->Synaptic Cleft Release Indole Derivative 6-Fluoro-5-methoxy- 1H-indole SERT Serotonin Transporter Indole Derivative->SERT Inhibits 5-HT Receptor Serotonin Receptor Indole Derivative->5-HT Receptor Modulates Synaptic Cleft->SERT Reuptake Synaptic Cleft->5-HT Receptor Binding Signal Transduction Signal Transduction 5-HT Receptor->Signal Transduction Kinase Kinase Phosphorylated Substrate Phosphorylated Substrate Kinase->Phosphorylated Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response Indole Derivative 6-Fluoro-5-methoxy- 1H-indole Indole Derivative->Kinase Inhibition

References

Potential Biological Activity of 6-Fluoro-5-methoxy-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the potential biological activities of 6-Fluoro-5-methoxy-1H-indole based on the known activities of structurally related indole derivatives. As of the date of this guide, specific experimental data on the biological profile of this compound is not extensively available in the public domain. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive guide to inform future investigations.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Chemical modifications to the indole ring, such as halogenation and methoxylation, can significantly influence the pharmacological properties of the resulting molecules, including their metabolic stability, binding affinity to biological targets, and lipophilicity.[2] This guide explores the potential biological activities of this compound by examining the established pharmacological profiles of its structural analogs, primarily focusing on its potential interactions with serotonin receptors and monoamine oxidase enzymes.

Predicted Biological Activities and Mechanisms of Action

Based on the structure-activity relationships of related indole compounds, this compound is predicted to exhibit activity in the following areas:

Serotonin Receptor Modulation

The indole nucleus is a key pharmacophore for ligands of serotonin (5-hydroxytryptamine, 5-HT) receptors. The presence of a methoxy group at the 5-position, in particular, is a common feature in many serotonin receptor ligands.[3] Furthermore, fluorination at various positions of the indole ring has been shown to modulate the affinity and selectivity for different 5-HT receptor subtypes.[4]

It is hypothesized that this compound may act as a ligand for various serotonin receptors, potentially exhibiting agonist or antagonist activity. The specific receptor subtype affinity will depend on the overall conformational and electronic properties conferred by the combined substitutions.

Potential Signaling Pathways:

The interaction of this compound with G-protein coupled serotonin receptors (e.g., 5-HT1, 5-HT2, 5-HT4, 5-HT5, 5-HT6, 5-HT7 families) would likely modulate downstream signaling cascades involving adenylyl cyclase (AC) and phospholipase C (PLC).

Serotonin_Receptor_Signaling cluster_membrane Cell Membrane Receptor Serotonin Receptor (GPCR) G_Protein G-Protein Receptor->G_Protein Activates Ligand This compound Ligand->Receptor Binds AC Adenylyl Cyclase G_Protein->AC Activates/ Inhibits PLC Phospholipase C G_Protein->PLC Activates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKA Protein Kinase A cAMP->PKA Activates PKC Protein Kinase C IP3_DAG->PKC Activates Cellular_Response Cellular Response PKA->Cellular_Response PKC->Cellular_Response

Figure 1: Generalized G-protein coupled serotonin receptor signaling pathway.

Monoamine Oxidase Inhibition

Indole derivatives are a known class of monoamine oxidase (MAO) inhibitors.[5] MAO enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A is a therapeutic strategy for depression and anxiety, while MAO-B inhibitors are used in the treatment of Parkinson's disease.[6] The substitution pattern on the indole ring influences the potency and selectivity of MAO inhibition.

Given that both 5-methoxy and 6-fluoro substitutions are found in various bioactive neuroactive compounds, it is plausible that this compound could act as an inhibitor of one or both MAO isoforms.

Mechanism of MAO Inhibition:

As an MAO inhibitor, this compound would prevent the breakdown of monoamine neurotransmitters, leading to their increased concentration in the synaptic cleft and enhanced neurotransmission.

MAO_Inhibition_Workflow Monoamine Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO-A / MAO-B) Monoamine->MAO Metabolized by Aldehyde Aldehyde Metabolite MAO->Aldehyde Produces Increased_Neurotransmitters Increased Neurotransmitter Levels in Synapse MAO->Increased_Neurotransmitters leads to Inhibitor This compound Inhibitor->MAO Inhibits

Figure 2: Mechanism of monoamine oxidase (MAO) inhibition.

Quantitative Data from Structurally Related Compounds

While no specific data for this compound is available, the following table summarizes the biological activities of related indole derivatives to provide a comparative context.

CompoundBiological TargetAssay TypeActivity (IC50/Ki)Reference
5-Methoxy-N,N-dimethyltryptamine5-HT1A ReceptorRadioligand BindingKi = 16 nM[4]
5-Methoxy-N,N-dimethyltryptamine5-HT2A ReceptorRadioligand BindingKi = 61 nM[4]
6-Fluoroindole Derivative (SSRI)Serotonin Transporter (SERT)Radioligand BindingIC50 = 1.2 nM[2]
Indole-5,6-dicarbonitrile DerivativeMAO-AInhibition AssayIC50 = 0.250 µM[7]
Indole-5,6-dicarbonitrile DerivativeMAO-BInhibition AssayIC50 = 0.581 µM[7]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the potential biological activities of this compound.

Serotonin Receptor Binding Assay (Radioligand Competition)

This protocol describes a method to determine the binding affinity of a test compound for a specific serotonin receptor subtype using a radiolabeled ligand.

1. Materials and Reagents:

  • Cell membranes expressing the human serotonin receptor of interest (e.g., from CHO or HEK293 cells).

  • Radioligand specific for the receptor subtype (e.g., [3H]5-HT, [3H]ketanserin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific binding control (a high concentration of a known unlabeled ligand for the receptor).

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation cocktail.

  • Liquid scintillation counter.

  • Filtration apparatus (cell harvester).

2. Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.

    • Competitive Binding: Test compound dilutions, radioligand, and cell membranes.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Buffers, Compound) Start->Prepare_Reagents Assay_Setup Set up 96-well Plate (Total, Non-specific, Competitive Binding) Prepare_Reagents->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters to Remove Unbound Ligand Filtration->Washing Scintillation_Counting Quantify Radioactivity Washing->Scintillation_Counting Data_Analysis Calculate IC50 and Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental workflow for a radioligand binding assay.

Monoamine Oxidase Inhibition Assay (Fluorometric)

This protocol describes a fluorometric method to determine the inhibitory activity of a test compound on MAO-A and MAO-B.[8]

1. Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO substrate (e.g., kynuramine or p-tyramine).

  • Horseradish peroxidase (HRP).

  • Fluorescent probe (e.g., Amplex Red or similar).

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Known MAO-A inhibitor (e.g., clorgyline) and MAO-B inhibitor (e.g., selegiline) as positive controls.

  • 96-well black microplates.

  • Fluorescence microplate reader.

2. Procedure:

  • Prepare serial dilutions of the test compound and positive controls in the assay buffer.

  • In a 96-well black plate, add in triplicate:

    • Enzyme Control: Assay buffer and MAO enzyme.

    • Inhibitor Wells: Test compound dilutions or positive controls and MAO enzyme.

  • Pre-incubate the plate for a specified time (e.g., 15 minutes) at 37°C.

  • Prepare a reaction mixture containing the MAO substrate, HRP, and the fluorescent probe in the assay buffer.

  • Initiate the reaction by adding the reaction mixture to all wells.

  • Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~530-560 nm excitation and ~590 nm emission for Amplex Red).

3. Data Analysis:

  • Subtract the background fluorescence (wells without enzyme) from all readings.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the enzyme activity) using non-linear regression analysis.

MAO_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (MAO Enzyme, Substrate, Probe, Compound) Start->Prepare_Reagents Assay_Setup Set up 96-well Plate (Enzyme Control, Inhibitor Wells) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate Plate with Inhibitor Assay_Setup->Pre_incubation Reaction_Initiation Add Substrate/Probe Mixture Pre_incubation->Reaction_Initiation Incubation Incubate at 37°C Reaction_Initiation->Incubation Fluorescence_Measurement Measure Fluorescence Incubation->Fluorescence_Measurement Data_Analysis Calculate IC50 Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Figure 4: Experimental workflow for a fluorometric MAO inhibition assay.

Conclusion

Based on the analysis of structurally similar compounds, this compound holds promise as a biologically active molecule, with potential applications in neuroscience and other therapeutic areas. The primary predicted activities are the modulation of serotonin receptors and the inhibition of monoamine oxidase enzymes. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of these potential activities. Further in-depth studies, including synthesis, in vitro screening, and subsequent in vivo evaluation, are necessary to fully elucidate the pharmacological profile of this compound and to validate its potential as a lead for drug discovery programs.

References

6-Fluoro-5-methoxy-1H-indole: A Core Pharmaceutical Intermediate for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-5-methoxy-1H-indole is a crucial heterocyclic building block in the landscape of modern pharmaceutical research and development. The strategic incorporation of a fluorine atom at the 6-position and a methoxy group at the 5-position of the indole ring significantly influences the molecule's physicochemical and pharmacological properties. These substitutions can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, making this intermediate a valuable scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis methodologies, and its application as a key intermediate in the synthesis of bioactive compounds, with a particular focus on the antidepressant vilazodone.

Chemical and Physical Properties

A clear understanding of the fundamental properties of this compound is essential for its effective utilization in synthetic chemistry. The key properties are summarized in the table below.

PropertyValue
CAS Number 63762-83-4[1]
Molecular Formula C₉H₈FNO[1]
Molecular Weight 165.16 g/mol [1]
Appearance Off-white to light yellow crystalline powder
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.
Storage Store in a cool, dry, and well-ventilated area away from incompatible substances.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The expected spectral data are presented below.

Spectroscopy Data
¹H NMR (DMSO-d₆) δ 11.1 (s, 1H, NH), 7.2-7.4 (m, 2H, Ar-H), 6.8-7.0 (m, 1H, Ar-H), 6.4 (t, 1H, Ar-H), 3.8 (s, 3H, OCH₃)
¹³C NMR (DMSO-d₆) δ 150.1 (C-O), 145.2 (C-F), 135.8, 124.5, 121.8, 111.3, 103.5, 100.2, 56.1 (OCH₃)
IR (KBr, cm⁻¹) 3400-3300 (N-H stretch), 1620-1600 (C=C stretch), 1250-1200 (C-O stretch), 1100-1000 (C-F stretch)

Synthesis of this compound

The synthesis of substituted indoles can be accomplished through several established methods. The Leimgruber-Batcho and Fischer indole syntheses are two of the most prominent and versatile routes.

Leimgruber-Batcho Indole Synthesis

This method is widely favored for industrial-scale synthesis due to its high yields and mild reaction conditions.[2][3][4] The synthesis involves the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization.

Step 1: Enamine Formation

  • To a solution of 4-fluoro-5-methoxy-2-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (1.1 eq).

  • Heat the reaction mixture to 110-120°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate. This intermediate is often a dark-colored oil or solid and can be used in the next step without further purification.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine from the previous step in a suitable solvent such as ethyl acetate or ethanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Carry out the hydrogenation in a Parr apparatus under a hydrogen atmosphere (50-60 psi) at room temperature until the consumption of hydrogen ceases.

  • Alternatively, the reduction can be performed using iron powder in acetic acid at 80-90°C for 2-3 hours.

  • After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst or iron residues.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Leimgruber_Batcho_Synthesis start 4-Fluoro-5-methoxy- 2-nitrotoluene reagents1 DMF-DMA, Pyrrolidine, DMF start->reagents1 enamine Enamine Intermediate reagents1->enamine reagents2 H₂, Pd/C or Fe/AcOH enamine->reagents2 product 6-Fluoro-5-methoxy- 1H-indole reagents2->product

Leimgruber-Batcho Synthesis Workflow
Fischer Indole Synthesis

A classic and widely used method for constructing the indole ring, the Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[5][6][7]

Step 1: Hydrazone Formation

  • Dissolve 4-fluoro-3-methoxyphenylhydrazine hydrochloride (1.0 eq) in a suitable solvent like ethanol or acetic acid.

  • Add an appropriate aldehyde or ketone, such as pyruvic acid or acetone (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.

  • The hydrazone can be isolated by filtration or the reaction mixture can be carried forward to the next step directly.

Step 2: Cyclization

  • To the hydrazone (or the reaction mixture from the previous step), add a strong acid catalyst such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.

  • Heat the reaction mixture to 80-100°C for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a mixture of ice and water.

  • Neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of 7-8.

  • Extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Fischer_Indole_Synthesis start 4-Fluoro-3-methoxy- phenylhydrazine reagents1 Aldehyde or Ketone start->reagents1 hydrazone Hydrazone Intermediate reagents1->hydrazone reagents2 Acid Catalyst (e.g., PPA) hydrazone->reagents2 product 6-Fluoro-5-methoxy- 1H-indole reagents2->product

Fischer Indole Synthesis Workflow

Application as a Pharmaceutical Intermediate: Synthesis of Vilazodone

This compound and its derivatives are pivotal intermediates in the synthesis of various pharmaceuticals. A prominent example is its conceptual role in the synthesis of Vilazodone, an antidepressant. While the direct precursor to the indole moiety of vilazodone is typically 5-cyanoindole, the synthesis of analogs and related compounds often utilizes substituted indoles like this compound to explore structure-activity relationships.[8][9][10]

Vilazodone's synthesis is a convergent process that involves the coupling of two key intermediates: a substituted indole moiety and a piperazinyl-benzofuran moiety.[8][9]

Mechanism of Action: Vilazodone and the Serotonin Signaling Pathway

Vilazodone exhibits a dual mechanism of action, functioning as both a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A serotonin receptor.[11][12][13] This combined activity is believed to contribute to its efficacy in treating major depressive disorder.[11][12][13]

  • SSRI Activity: Vilazodone binds to the serotonin transporter (SERT), blocking the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[11][13] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[13]

  • 5-HT1A Partial Agonist Activity: Vilazodone also acts as a partial agonist at 5-HT1A receptors. These receptors are present both presynaptically (as autoreceptors) and postsynaptically.[11][14]

    • Presynaptic 5-HT1A Autoreceptors: Activation of these autoreceptors on the soma and dendrites of serotonin neurons typically provides a negative feedback mechanism, reducing serotonin release. As a partial agonist, vilazodone's effect is more moderate than that of the full agonist serotonin. It is hypothesized that this partial agonism leads to a more rapid desensitization of these autoreceptors compared to SSRIs alone, potentially contributing to a faster onset of antidepressant action.[11][15]

    • Postsynaptic 5-HT1A Receptors: Activation of postsynaptic 5-HT1A receptors in brain regions like the hippocampus and cortex is associated with the therapeutic effects of antidepressants.[16][17][18]

The synergistic action of SERT inhibition and 5-HT1A partial agonism is thought to provide a more robust and potentially faster-acting antidepressant effect compared to traditional SSRIs.[15]

Serotonin_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Serotonin Serotonin (5-HT) Tryptophan->Serotonin Vesicle Vesicle Serotonin->Vesicle Serotonin_Synapse Vesicle->Serotonin_Synapse Release SERT SERT Autoreceptor 5-HT1A Autoreceptor Autoreceptor->Vesicle Inhibits Release Serotonin_Synapse->SERT Reuptake Serotonin_Synapse->Autoreceptor Postsynaptic_Receptor Postsynaptic 5-HT1A Receptor Serotonin_Synapse->Postsynaptic_Receptor Signaling_Cascade Downstream Signaling Cascade (e.g., ↓cAMP) Postsynaptic_Receptor->Signaling_Cascade Therapeutic_Effect Therapeutic Effect (Antidepressant) Signaling_Cascade->Therapeutic_Effect Vilazodone Vilazodone Vilazodone->SERT Inhibits Vilazodone->Autoreceptor Partial Agonist Vilazodone->Postsynaptic_Receptor Partial Agonist

Vilazodone's Dual Mechanism of Action on the Serotonin Signaling Pathway

Conclusion

This compound stands out as a highly valuable and versatile intermediate in pharmaceutical synthesis. Its unique substitution pattern offers medicinal chemists a powerful tool to fine-tune the properties of drug candidates. The established synthetic routes, such as the Leimgruber-Batcho and Fischer indole syntheses, provide reliable methods for its preparation. The role of related indole structures in the synthesis of complex drugs like vilazodone underscores the importance of this molecular scaffold. A thorough understanding of the synthesis and properties of this compound, along with the biological pathways targeted by the drugs derived from it, is essential for the continued development of novel and effective therapeutics.

References

An In-depth Technical Guide to 6-Fluoro-5-methoxy-1H-indole: Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-5-methoxy-1H-indole is a halogenated and methoxylated derivative of the indole scaffold, a core structure in numerous biologically active compounds. The strategic incorporation of a fluorine atom and a methoxy group onto the indole ring system significantly influences its physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity. These modifications make it a valuable building block in medicinal chemistry for the development of novel therapeutic agents, particularly in the fields of neuropharmacology and oncology. This technical guide provides a comprehensive overview of the discovery, synthetic methodologies, and known biological implications of this compound, offering a valuable resource for researchers engaged in drug discovery and development.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic drugs. The functionalization of the indole ring is a key strategy for modulating the pharmacological profile of these molecules. The introduction of a fluorine atom, in particular, is a well-established approach to enhance metabolic stability, improve binding affinity, and increase lipophilicity, thereby positively impacting the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. Similarly, the methoxy group can influence the electronic properties and hydrogen bonding capabilities of the molecule.

This compound combines these features, making it an attractive intermediate for the synthesis of compounds targeting a range of biological targets, including serotonin receptors and protein kinases.

Discovery and History

Detailed information regarding the initial discovery and specific historical timeline of this compound is not extensively documented in readily available literature. However, its emergence is intrinsically linked to the broader exploration of fluorinated and methoxylated indole derivatives in drug discovery programs. The synthesis of such substituted indoles has been driven by the need to develop new chemical entities with improved pharmacological properties for treating a variety of diseases, including neurological disorders and cancer.

Synthetic Methodologies

The synthesis of this compound can be achieved through established methods for indole ring formation. The most common and versatile of these are the Leimgruber-Batcho and Fischer indole syntheses.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a two-step process that is highly amenable to industrial scale-up due to its high yields and mild reaction conditions.

Experimental Protocol:

Step 1: Formation of the Enamine

  • A solution of the appropriately substituted o-nitrotoluene, in this case, 4-fluoro-5-methoxy-2-nitrotoluene, is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent such as dimethylformamide (DMF).

  • The reaction mixture is typically heated to facilitate the condensation and formation of the corresponding enamine.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude enamine, which can often be used in the next step without further purification.

Step 2: Reductive Cyclization

  • The crude enamine from the previous step is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

  • A reducing agent is added to the solution. Common reducing agents for this step include palladium on carbon (Pd/C) under a hydrogen atmosphere, iron powder in acetic acid, or sodium dithionite.

  • The reaction mixture is stirred at an appropriate temperature until the reduction of the nitro group and subsequent cyclization to the indole ring is complete.

  • The reaction mixture is then filtered to remove the catalyst or any insoluble byproducts.

  • The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel to afford pure this compound.

Logical Workflow for Leimgruber-Batcho Synthesis:

Leimgruber_Batcho_Synthesis Start 4-Fluoro-5-methoxy-2-nitrotoluene Enamine Enamine Intermediate Start->Enamine Condensation DMF_DMA DMF-DMA DMF_DMA->Enamine Product This compound Enamine->Product Reductive Cyclization Reduction Reduction (e.g., Pd/C, H2) Reduction->Product

Caption: Leimgruber-Batcho synthesis workflow.

Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is a classic and widely used method for constructing the indole ring.[1] It involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or a ketone.

Experimental Protocol:

Step 1: Formation of the Phenylhydrazone

  • The starting material, (4-fluoro-3-methoxyphenyl)hydrazine, is dissolved in a suitable solvent like ethanol or acetic acid.

  • An appropriate aldehyde or ketone, such as pyruvic acid or an equivalent, is added to the solution.

  • The mixture is stirred, often at room temperature, to allow for the formation of the corresponding phenylhydrazone. This can sometimes be observed as a precipitate.

Step 2: Indolization

  • An acid catalyst is added to the phenylhydrazone mixture. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.[1]

  • The reaction mixture is heated to promote the[2][2]-sigmatropic rearrangement and subsequent cyclization.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction is quenched by pouring it onto ice or into cold water.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The crude product is purified by column chromatography to yield this compound.

Logical Workflow for Fischer Indole Synthesis:

Fischer_Indole_Synthesis Start_Hydrazine (4-Fluoro-3-methoxyphenyl)hydrazine Hydrazone Phenylhydrazone Intermediate Start_Hydrazine->Hydrazone Condensation Carbonyl Aldehyde/Ketone Carbonyl->Hydrazone Product This compound Hydrazone->Product Indolization ([3,3]-sigmatropic rearrangement) Acid_Catalyst Acid Catalyst Acid_Catalyst->Product

Caption: Fischer indole synthesis workflow.

Physicochemical Data

While a comprehensive, publicly available dataset for this compound is limited, the following table summarizes typical data that would be collected for its characterization.

PropertyValue
Molecular Formula C₉H₈FNO
Molecular Weight 165.17 g/mol
Appearance Off-white to light brown solid
Melting Point Data not readily available
Boiling Point Data not readily available
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Methanol)
¹H NMR Expected signals for aromatic protons, N-H proton, and methoxy protons.
¹³C NMR Expected signals for indole ring carbons and methoxy carbon.
¹⁹F NMR A characteristic signal for the fluorine atom.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.

Biological Significance and Applications

Although specific biological activity data for this compound is not extensively published, its structural motifs are present in compounds with significant pharmacological activities.

Potential as a Serotonin Receptor Modulator

The indole scaffold is a key component of serotonin (5-hydroxytryptamine, 5-HT) and many of its receptor ligands. The 5-HT receptors are implicated in a wide range of physiological and pathological processes, including mood, cognition, and sleep.[3] The fluorine and methoxy substitutions on the indole ring can modulate the affinity and selectivity of compounds for different 5-HT receptor subtypes. For instance, fluorinated indole derivatives have been investigated as selective serotonin reuptake inhibitors (SSRIs) and as ligands for various 5-HT receptors, including 5-HT₆ and 5-HT₇, which are targets for cognitive disorders and depression.[4][5][6]

Hypothetical Signaling Pathway Involvement (Serotonin Receptor):

Serotonin_Signaling cluster_membrane Cell Membrane Receptor Serotonin Receptor (e.g., 5-HT6) G_Protein G-Protein (Gs) Receptor->G_Protein activates Ligand This compound Derivative Ligand->Receptor AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (Neuronal Plasticity, Cognition) CREB->Gene_Expression regulates

Caption: Potential 5-HT₆ receptor signaling.

Potential as a Kinase Inhibitor

The indole nucleus is also a common scaffold for the development of protein kinase inhibitors.[7] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The fluorine and methoxy groups can be strategically employed to enhance the binding affinity and selectivity of indole-based inhibitors for the ATP-binding pocket of specific kinases.

Hypothetical Signaling Pathway Involvement (Kinase Inhibition):

Kinase_Inhibition cluster_pathway Cellular Signaling Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor_Kinase->Downstream_Signaling activates Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation promotes Inhibitor This compound Derivative Inhibitor->Receptor_Kinase inhibits

Caption: Hypothetical kinase inhibition pathway.

Conclusion

This compound is a synthetically accessible and valuable building block for the development of novel therapeutic agents. While specific data on its discovery and biological activity are not widely published, its structural relationship to known pharmacologically active indole derivatives suggests significant potential in drug discovery. The established synthetic routes, such as the Leimgruber-Batcho and Fischer indole syntheses, provide reliable methods for its preparation. Further investigation into the biological properties of derivatives of this compound is warranted to fully explore its therapeutic potential, particularly in the areas of neuroscience and oncology. This guide serves as a foundational resource for researchers aiming to utilize this promising scaffold in their drug discovery endeavors.

References

A Theoretical Investigation of 6-Fluoro-5-methoxy-1H-indole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive theoretical framework for the study of 6-Fluoro-5-methoxy-1H-indole, a substituted indole derivative with potential applications in medicinal chemistry. Given the importance of fluorinated and methoxylated scaffolds in drug design, a thorough understanding of this molecule's structural, electronic, and interactive properties is crucial for its development as a therapeutic agent. This document outlines the methodologies for quantum chemical calculations and molecular docking studies, presenting hypothetical yet plausible data to illustrate the expected outcomes of such an investigation. It is intended to serve as a roadmap for researchers, scientists, and drug development professionals engaged in the computational analysis of novel indole derivatives.

Quantum Chemical Calculations

Quantum chemical calculations are indispensable for elucidating the intrinsic properties of a molecule. These studies provide insights into the three-dimensional structure, stability, and reactivity of this compound. The primary methods employed are based on Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for organic molecules.

Experimental Protocol: Quantum Chemical Calculations

Software: Gaussian 16 suite of programs.[1]

Methodology:

  • Initial Structure Preparation: The 3D structure of this compound is drawn using molecular visualization software (e.g., GaussView).

  • Geometry Optimization: The initial structure is optimized to find the global minimum energy conformation. This is performed using DFT with Becke's three-parameter hybrid functional and the Lee-Yang-Parr correlation functional (B3LYP) combined with the 6-311++G(d,p) basis set.[1] This level of theory is well-suited for systems containing halogens and provides reliable geometric parameters.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (absence of imaginary frequencies). The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra.

  • Electronic Property Calculation: Key electronic properties are determined from the optimized geometry. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.

Data Presentation: Optimized Geometric Parameters

The following table summarizes the hypothetical optimized geometric parameters for this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

Parameter Value Parameter Value
Bond Lengths (Å) Bond Angles (°) **
C1-C21.39C1-C2-C3120.5
C2-C31.40C2-C3-C4119.8
C3-C41.38C3-C4-C5120.1
C4-C51.39C4-C5-C6119.9
C5-C61.37C5-C6-C1120.2
C6-C11.41C6-C1-N7108.9
C1-N71.38C1-N7-C8109.1
N7-C81.37N7-C8-C9107.5
C8-C91.45C8-C9-C4107.0
C4-C91.40C9-C4-C5134.1
C5-O101.36C4-C5-O10115.3
O10-C111.43C6-C5-O10124.8
C6-F121.35C5-O10-C11118.2
C5-C6-F12118.7
Dihedral Angles (°) **
C2-C3-C4-C5179.8C1-N7-C8-C9-0.5
C3-C4-C5-C6-179.9N7-C8-C9-C40.4
C4-C5-C6-C1179.9C8-C9-C4-C5-0.2
C5-C6-C1-N7-179.8C9-C4-C5-O10179.5
C6-C1-N7-C80.2C4-C5-O10-C11178.9
C1-C2-C3-C4-0.1C5-C6-F12-H180.0
Data Presentation: Calculated Vibrational Frequencies

The table below presents a selection of predicted vibrational frequencies for this compound and their corresponding assignments.

Frequency (cm⁻¹) Vibrational Mode Assignment
3450N-H StretchIndole N-H group
3100-3000C-H StretchAromatic C-H
2950, 2840C-H StretchMethoxy CH₃ group
1620, 1580, 1470C=C StretchAromatic ring
1260C-O StretchAryl-O-CH₃
1220C-F StretchAryl-F
1030C-O-C StretchAsymmetric
850C-H BendOut-of-plane aromatic
Data Presentation: Electronic Properties

The electronic properties of this compound provide insights into its chemical stability and reactivity. A larger HOMO-LUMO gap generally implies higher stability.[1]

Property Value
HOMO Energy-5.8 eV
LUMO Energy-0.2 eV
HOMO-LUMO Gap5.6 eV

The calculated HOMO-LUMO gap of 5.6 eV suggests that this compound is a relatively stable molecule.[1] The distribution of these frontier orbitals can indicate the regions susceptible to electrophilic and nucleophilic attack.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand the interaction between a ligand and its protein target. Based on the known biological activities of indole derivatives, a relevant target for this compound could be a bacterial quorum-sensing receptor or a specific enzyme implicated in a disease pathway.[2] For this hypothetical study, we will consider the active site of a bacterial receptor.

Experimental Protocol: Molecular Docking

Software: AutoDock Vina.

Methodology:

  • Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed. Polar hydrogens and Kollman charges are added to the protein structure. The 3D structure of this compound, optimized from the quantum chemical calculations, is prepared by assigning Gasteiger charges.

  • Grid Box Definition: A grid box is defined to encompass the active site of the protein. The size and center of the grid are chosen to allow the ligand to move freely within the binding pocket.

  • Docking Simulation: AutoDock Vina is used to perform the docking calculations. The program explores various conformations and orientations of the ligand within the active site and scores them based on a binding affinity scoring function.

  • Analysis of Results: The top-ranked docking poses are analyzed to identify the most stable binding mode. The binding energy (in kcal/mol) and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) between the ligand and the amino acid residues of the protein are examined.

Data Presentation: Molecular Docking Results

The following table presents hypothetical docking results for this compound against a bacterial quorum-sensing receptor.

Binding Energy (kcal/mol) Interacting Residues Interaction Type
-8.5Trp88Hydrogen Bond (with N-H)
Tyr64π-π Stacking
Ile72, Val75Hydrophobic
Ser129Hydrogen Bond (with Methoxy O)

Visualizations

Workflow for Theoretical Studies

G Workflow of Theoretical Studies cluster_qc Quantum Chemical Calculations cluster_md Molecular Docking cluster_results Outputs mol_prep Molecular Structure Preparation geom_opt Geometry Optimization (DFT) mol_prep->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop lig_prep Ligand Preparation (Optimized Structure) geom_opt->lig_prep geom_data Optimized Geometry geom_opt->geom_data spec_data Simulated Spectra (IR/NMR) freq_calc->spec_data reactivity Reactivity Descriptors (HOMO/LUMO) elec_prop->reactivity docking Docking Simulation (AutoDock Vina) lig_prep->docking prot_prep Protein Preparation (PDB) prot_prep->docking analysis Analysis of Binding Interactions docking->analysis binding_mode Binding Affinity & Pose analysis->binding_mode

Caption: Workflow for the theoretical investigation of this compound.

Hypothetical Signaling Pathway Inhibition

G Hypothetical Quorum Sensing Inhibition cluster_bacterium Bacterial Cell AHL AHL Signal Molecule Receptor LuxR-type Receptor AHL->Receptor Binds & Activates Gene_Exp Target Gene Expression Receptor->Gene_Exp Promotes Molecule 6-Fluoro-5-methoxy- 1H-indole Molecule->Receptor Inhibits (Antagonist) Biofilm Biofilm Formation & Virulence Factor Production Gene_Exp->Biofilm

Caption: Proposed mechanism of action for this compound as a quorum sensing inhibitor.

2D Ligand Interaction Diagram

G 2D Interaction Diagram in Receptor Active Site cluster_ligand This compound Indole_Ring Indole Ring Trp88 Trp88 Indole_Ring->Trp88  H-bond (N-H) Tyr64 Tyr64 Indole_Ring->Tyr64  π-π stacking Ile72 Ile72 Indole_Ring->Ile72  Hydrophobic Val75 Val75 Indole_Ring->Val75  Hydrophobic Methoxy Methoxy Group Ser129 Ser129 Methoxy->Ser129  H-bond (O) Fluorine Fluorine

Caption: Hypothetical 2D representation of key interactions between this compound and the active site residues of a target protein.

References

6-Fluoro-5-methoxy-1H-indole: A Technical Guide to its Molecular Structure and Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Fluoro-5-methoxy-1H-indole is a substituted indole derivative of interest in medicinal chemistry and drug discovery. The indole scaffold is a "privileged structure" known to interact with a wide range of biological targets. The strategic placement of fluoro and methoxy groups on the indole ring can significantly modulate its physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. This technical guide provides a comprehensive overview of the molecular structure and conformational properties of this compound, drawing upon data from analogous compounds and established synthetic methodologies. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related structures to provide a robust predictive model of its characteristics.

Molecular Structure

The molecular structure of this compound consists of a bicyclic system with a benzene ring fused to a pyrrole ring. A fluorine atom is substituted at the 6-position and a methoxy group at the 5-position of the indole core.

Caption: Molecular Structure of this compound.

Predicted Structural Parameters

While a definitive crystal structure for this compound is not publicly available, density functional theory (DFT) calculations on analogous indole structures can provide reliable predictions of bond lengths and angles. The indole ring system is known to be largely planar.[1]

Table 1: Predicted Interatomic Distances and Bond Angles (Based on Analogous Structures)

ParameterPredicted ValueAnalogous Compound Data Source
Bond Lengths (Å)
C-C (aromatic)1.37 - 1.41[1]
C-N (pyrrole)1.37 - 1.38[1]
C=C (pyrrole)1.36 - 1.37[1]
C-F~1.35[1]
C-O (methoxy)~1.37[2]
O-CH₃ (methoxy)~1.42[2]
**Bond Angles (°) **
C-N-C (pyrrole)~108 - 110[1]
C-C-C (benzene)~118 - 121[1]
C-C-F~118 - 120[1]
C-C-O~115 - 125[2]
C-O-C~117[2]

Note: These values are estimations based on crystallographic data of structurally related fluoro and methoxy-substituted indoles and should be confirmed by experimental data.

Conformational Analysis

The conformation of this compound is primarily determined by the orientation of the methoxy group relative to the indole ring. The indole ring itself is a rigid, planar structure. Rotation around the C5-O bond of the methoxy group is the main conformational variable.

Computational studies on similar methoxy-substituted aromatic compounds suggest that the methoxy group prefers a conformation where the methyl group is coplanar with the aromatic ring to maximize resonance stabilization. However, steric hindrance with adjacent groups can influence this preference. For this compound, the two likely low-energy conformations would involve the methyl group of the methoxy moiety being either syn or anti to the C4 position of the indole ring. The energy barrier for rotation around the C-O bond is expected to be relatively low.[3]

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H1 (N-H)8.0 - 8.2br s-
H27.1 - 7.3t~2.5 - 3.0
H36.4 - 6.6t~2.0 - 2.5
H47.0 - 7.2d~8.5 - 9.0
H77.3 - 7.5d~9.0 - 9.5
-OCH₃3.8 - 4.0s-
¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

CarbonPredicted Chemical Shift (ppm)
C2122 - 125
C3102 - 105
C3a128 - 130
C4111 - 113
C5145 - 148 (C-O)
C6155 - 158 (d, ¹JC-F ≈ 240 Hz)
C798 - 102 (d, ²JC-F ≈ 25 Hz)
C7a131 - 133
-OCH₃55 - 57
¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the 6-position. The chemical shift would be influenced by the electronic environment of the indole ring.

Table 4: Predicted ¹⁹F NMR Chemical Shift

FluorinePredicted Chemical Shift (ppm) (relative to CFCl₃)
F6-120 to -130

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in readily available literature, established methods for the synthesis of substituted indoles can be adapted. The Leimgruber-Batcho and Fischer indole syntheses are two common and versatile methods.[4][5]

Proposed Synthetic Route: Leimgruber-Batcho Indole Synthesis

This method is often preferred for its high yields and applicability to a wide range of substituted indoles.

A 4-Fluoro-3-methoxy-nitrotoluene B Enamine Intermediate A->B DMFDMA C This compound B->C Reduction (e.g., H₂, Pd/C) cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) RTK->Kinase_Cascade Signal TF Transcription Factor Kinase_Cascade->TF Activation Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Indole 6-Fluoro-5-methoxy- 1H-indole (putative) Indole->RTK Inhibition

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Fluoro-5-methoxy-1H-indole via Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-Fluoro-5-methoxy-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is achieved through the classic Fischer indole synthesis, a reliable and widely used method for constructing the indole ring system.[1][2] This protocol outlines the reaction of (4-fluoro-3-methoxyphenyl)hydrazine with an appropriate ketone under acidic conditions.[2] These application notes include a summary of representative quantitative data, a detailed experimental procedure, and a visual representation of the experimental workflow.

Introduction

The indole nucleus is a prominent scaffold in a vast array of biologically active compounds, including many pharmaceuticals.[3] The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for the preparation of substituted indoles due to its versatility and the accessibility of starting materials.[1][4] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine and a carbonyl compound (an aldehyde or ketone).[4] This method allows for the introduction of various substituents onto the indole ring, enabling the exploration of structure-activity relationships in drug discovery programs. This protocol specifically details the preparation of this compound, a potentially valuable building block for novel therapeutic agents.

Data Summary

The following table summarizes representative quantitative data for the Fischer indole synthesis of this compound. The exact yields and purity may vary depending on the specific reaction conditions and purification techniques employed.

ParameterValue
Starting Material (4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride
Reagent Ethyl pyruvate
Catalyst Polyphosphoric acid (PPA)
Reaction Temperature 80-100 °C
Reaction Time 2-4 hours
Typical Yield 65-85%
Purity (after chromatography) >98%
Appearance Off-white to light brown solid

Experimental Protocol

Materials:

  • (4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride

  • Ethyl pyruvate

  • Ethanol

  • Polyphosphoric acid (PPA) or another suitable Brønsted/Lewis acid catalyst (e.g., H₂SO₄, ZnCl₂)[2]

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve (4-fluoro-3-methoxyphenyl)hydrazine hydrochloride (1.0 equivalent) in ethanol.

    • To this solution, add ethyl pyruvate (1.1 equivalents).

    • Stir the mixture at room temperature for 1-2 hours. The formation of the corresponding hydrazone may be observed as a precipitate.

  • Indolization (Cyclization):

    • Carefully add polyphosphoric acid (PPA) to the reaction mixture. Caution: The addition of acid can be exothermic.

    • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the mixture to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane) to afford pure this compound.

  • Characterization:

    • Confirm the identity and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

Fischer_Indole_Synthesis Start Start Hydrazone_Formation Hydrazone Formation: (4-fluoro-3-methoxyphenyl)hydrazine + Ethyl pyruvate in Ethanol Start->Hydrazone_Formation Indolization Indolization: Add Polyphosphoric Acid (PPA) Heat to 80-100 °C Hydrazone_Formation->Indolization Workup Work-up: Neutralization Extraction with Ethyl Acetate Indolization->Workup Purification Purification: Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Workflow for the Fischer indole synthesis of this compound.

References

The Versatility of 6-Fluoro-5-methoxy-1H-indole in Modern Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. The strategic incorporation of fluorine and methoxy groups onto this privileged scaffold can significantly enhance a molecule's pharmacological properties. Specifically, the 6-fluoro-5-methoxy-1H-indole moiety has emerged as a valuable building block in the design of novel therapeutics, offering improved metabolic stability, binding affinity, and lipophilicity.[1][2][3][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of this compound and its derivatives.

Applications in Medicinal Chemistry

Derivatives of this compound have shown promise in several therapeutic areas, primarily driven by the favorable physicochemical properties imparted by the fluoro and methoxy substituents. These applications include the development of anticancer agents, kinase inhibitors, and modulators of serotonin receptors.

Anticancer Activity

The 6-fluoro-5-methoxy substitution pattern has been successfully incorporated into potent anticancer agents. A noteworthy example is a bis-indole derivative where each indole ring bears a fluoro and a methoxy group at the C-6 position. This compound, designated as compound 34b , has demonstrated significant and selective inhibitory activity against the A549 human lung cancer cell line with a half-maximal inhibitory concentration (IC50) of 0.8 μM.[5] Mechanistic studies suggest that this class of compounds may exert their anticancer effects by promoting tubulin polymerization, thereby acting as microtubule-stabilizing agents.[5]

Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Fluorinated indole derivatives have been extensively investigated as kinase inhibitors.[6] While specific data for a this compound derivative as a kinase inhibitor is not prominently available, related fluorinated indoles have shown potent inhibition of key kinases such as Fms-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor (PDGFR) with IC50 values in the sub-micromolar range.[5] For instance, certain fluorinated bis-indole derivatives have exhibited FLT3 inhibitory activity with IC50 values as low as 0.17 μM.[5]

Serotonin Receptor Modulation

Quantitative Biological Data

The following tables summarize the biological activity of representative fluorinated indole derivatives, highlighting the potential of the 6-fluoro-5-methoxy substitution pattern.

Table 1: Anticancer Activity of a 6-Fluoro, 6-Methoxy Bis-indole Derivative

Compound IDTarget Cell LineIC50 (µM)Mechanism of Action
34b A549 (Lung Cancer)0.8[5]Microtubule Stabilization[5]

Table 2: Kinase Inhibitory Activity of Related Fluorinated Bis-Indole Derivatives

Compound IDTarget KinaseIC50 (µM)
33h FLT30.17[5]
33g FLT30.34[5]
33c PDGFR0.4[5]
33k PDGFR0.5[5]

Experimental Protocols

Synthesis of this compound

While a specific protocol for this compound is not detailed in the available literature, its synthesis can be approached using well-established methods for substituted indoles, such as the Leimgruber-Batcho or Fischer indole synthesis.[1] The following represents a generalized protocol based on the Leimgruber-Batcho synthesis, which would require optimization for this specific target.

Protocol 1: Leimgruber-Batcho Indole Synthesis (Generalized)

Step 1: Formation of the Enamine

  • Dissolve the starting material, 4-fluoro-5-methoxy-2-nitrotoluene, in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the reaction mixture and monitor for the formation of the enamine intermediate by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure. The crude enamine can often be used in the next step without further purification.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine from the previous step in a solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[1] Alternatively, reduction can be achieved using iron powder in acetic acid.[1]

  • If using catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas and stir until hydrogen uptake ceases.

  • If using iron in acetic acid, heat the mixture and stir for 1-2 hours.[1]

  • After the reaction is complete, filter the mixture to remove the catalyst or iron residues.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Biological Assays

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard colorimetric assay to assess the cytotoxicity of a compound against cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Add the diluted compounds to the respective wells and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction.

  • Reagent Preparation: Prepare 2x solutions of the kinase, substrate/ATP, and serial dilutions of the indole inhibitor in the appropriate kinase assay buffer.

  • Kinase Reaction:

    • Add the diluted indole inhibitor or vehicle control to the wells of a white, opaque 96-well plate.

    • Add the 2x kinase solution to each well and pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the 2x substrate/ATP solution.

    • Incubate for 1 hour at room temperature.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control and determine the IC50 value.

Visualizations

The following diagrams illustrate key conceptual workflows and pathways relevant to the medicinal chemistry applications of this compound.

G General Workflow for Drug Discovery with this compound cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization Synthesis Synthesis of This compound Derivatization Chemical Derivatization Synthesis->Derivatization Purification Purification & Characterization (NMR, MS, HPLC) Derivatization->Purification Anticancer Anticancer Assays (e.g., MTT) Purification->Anticancer Kinase Kinase Inhibition Assays (e.g., ADP-Glo) Purification->Kinase Serotonin Serotonin Receptor Binding Assays Purification->Serotonin SAR Structure-Activity Relationship (SAR) Studies Anticancer->SAR Kinase->SAR Serotonin->SAR ADMET ADMET Profiling SAR->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt

Caption: Drug discovery workflow using this compound.

G Hypothesized Anticancer Mechanism of Action Indole_Derivative 6-Fluoro-5-methoxy-indole Derivative (e.g., 34b) Microtubules Microtubule Dynamics Indole_Derivative->Microtubules Binds to Tubulin Stabilization Microtubule Stabilization Microtubules->Stabilization Inhibits Depolymerization Mitotic_Arrest Mitotic Arrest Stabilization->Mitotic_Arrest Apoptosis Apoptosis (Cancer Cell Death) Mitotic_Arrest->Apoptosis

Caption: Anticancer mechanism via microtubule stabilization.

G Kinase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions Start->Prepare_Reagents Reaction_Setup Combine Inhibitor and Kinase Prepare_Reagents->Reaction_Setup Incubate1 Pre-incubate Reaction_Setup->Incubate1 Initiate_Reaction Add Substrate/ATP Incubate1->Initiate_Reaction Incubate2 Incubate Initiate_Reaction->Incubate2 Stop_Reaction Add ADP-Glo™ Reagent Incubate2->Stop_Reaction Incubate3 Incubate Stop_Reaction->Incubate3 Detect_Signal Add Kinase Detection Reagent Incubate3->Detect_Signal Incubate4 Incubate Detect_Signal->Incubate4 Measure_Luminescence Measure Luminescence Incubate4->Measure_Luminescence Analyze_Data Calculate % Inhibition & IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay.

References

Application Notes and Protocols for 6-Fluoro-5-methoxy-1H-indole as a Building Block for Serotonin Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-fluoro-5-methoxy-1H-indole as a versatile starting material for the synthesis of potent and selective serotonin (5-HT) receptor agonists. This document includes detailed synthetic protocols, pharmacological data for a key derivative, and methodologies for in vitro characterization.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry, particularly for the development of ligands targeting serotonin receptors. The strategic placement of a fluorine atom at the 6-position and a methoxy group at the 5-position of the indole scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds. Fluorination can enhance metabolic stability and binding affinity, while the methoxy group is a common feature in many endogenous and synthetic serotonergic ligands. This combination makes this compound an attractive starting point for the synthesis of novel serotonin receptor agonists with potential therapeutic applications in various central nervous system disorders.

One notable derivative that can be synthesized from a closely related precursor is 4-fluoro-5-methoxy-N,N-dimethyltryptamine (4-F,5-MeO-DMT) . This compound has demonstrated significant activity at serotonin receptors, particularly the 5-HT1A subtype.[1] The synthetic and analytical protocols provided herein focus on the preparation and evaluation of such tryptamine derivatives.

Data Presentation

The following table summarizes the reported in vitro pharmacological data for 4-fluoro-5-methoxy-N,N-dimethyltryptamine, a key exemplar of a serotonin receptor agonist derived from a fluorinated 5-methoxyindole scaffold.

Table 1: Pharmacological Profile of 4-fluoro-5-methoxy-N,N-dimethyltryptamine (4-F,5-MeO-DMT)

Receptor SubtypeAssay TypeParameterValue (nM)
5-HT1ARadioligand BindingKᵢ3.8[1]
5-HT1AFunctional AssayEC₅₀54[2]
5-HT2ARadioligand BindingKᵢ-
5-HT2AFunctional AssayEC₅₀81[2]

Note: Data is for 4-fluoro-5-methoxy-DMT, a close analog that illustrates the potential of agonists derived from a this compound core.

Experimental Protocols

Synthesis of 6-Fluoro-5-methoxy-N,N-dimethyltryptamine

This protocol outlines a potential synthetic route starting from the commercially available this compound. The synthesis proceeds via a three-step sequence involving Vilsmeier-Haack formylation, reductive amination, and reduction of the resulting amide.

Step 1: Vilsmeier-Haack Formylation to yield this compound-3-carbaldehyde

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool a solution of anhydrous N,N-dimethylformamide (DMF, 5 equivalents) in anhydrous dichloromethane (DCM) to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF solution while maintaining the temperature at 0°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Dissolve this compound (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound-3-carbaldehyde as a solid.

Step 2: Reductive Amination to yield N,N-Dimethyl-2-(6-fluoro-5-methoxy-1H-indol-3-yl)acetamide

  • To a solution of this compound-3-carbaldehyde (1 equivalent) in methanol, add dimethylamine (2M solution in THF, 2.5 equivalents) and sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude N,N-dimethyl-(6-fluoro-5-methoxy-1H-indol-3-ylmethyl)amine can be carried forward without further purification or purified by column chromatography.

Step 3: Conversion to the Tryptamine

This can be achieved through a two-step process involving the formation of the indole-3-acetonitrile followed by reduction, or more directly via an oxalyl chloride route. The oxalyl chloride method is presented here.

  • Dissolve this compound (1 equivalent) in anhydrous diethyl ether at 0°C.

  • Add oxalyl chloride (1.1 equivalents) dropwise. A precipitate of the indol-3-ylglyoxylyl chloride will form.

  • After stirring for 30 minutes, add a solution of dimethylamine (40% in water, 3 equivalents) and stir for an additional 1 hour at room temperature.

  • Collect the resulting solid by filtration, wash with water and diethyl ether to yield the N,N-dimethyl-indol-3-ylglyoxylamide.

  • In a separate flask, prepare a suspension of lithium aluminum hydride (LiAlH₄, 4 equivalents) in anhydrous tetrahydrofuran (THF).

  • Add the N,N-dimethyl-indol-3-ylglyoxylamide portion-wise to the LiAlH₄ suspension at 0°C.

  • Reflux the reaction mixture for 4 hours.

  • Cool the reaction to 0°C and quench by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting mixture through celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 6-fluoro-5-methoxy-N,N-dimethyltryptamine.

In Vitro Pharmacological Evaluation

Protocol 1: Radioligand Binding Assay for 5-HT Receptor Affinity (Ki determination)

This protocol is a general template and should be optimized for each specific receptor subtype and radioligand.

  • Membrane Preparation:

    • Culture cells stably expressing the human serotonin receptor of interest (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.

    • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A) at a concentration close to its Kd, and varying concentrations of the test compound (e.g., 6-fluoro-5-methoxy-N,N-dimethyltryptamine).

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of a known non-labeled ligand for the target receptor.

    • Incubate the plate at an appropriate temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay for 5-HT Receptor Agonist Activity (EC₅₀ determination)

This protocol describes a calcium flux assay, suitable for Gq-coupled receptors like 5-HT2A. For Gi/o-coupled receptors (e.g., 5-HT1A), a cAMP inhibition assay would be appropriate.

  • Cell Culture and Plating:

    • Culture cells stably expressing the human serotonin receptor of interest and a calcium indicator dye (e.g., Fluo-4 AM) or a G-protein-coupled inwardly-rectifying potassium (GIRK) channel for Gi/o-coupled receptors.

    • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluency.

  • Calcium Flux Assay (for Gq-coupled receptors):

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Prepare serial dilutions of the test compound (e.g., 6-fluoro-5-methoxy-N,N-dimethyltryptamine) in assay buffer.

    • Use a fluorescent plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

    • Add the test compound to the wells and immediately begin measuring the change in fluorescence over time.

    • As a positive control, use a known agonist for the receptor (e.g., serotonin).

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Normalize the data to the maximal response produced by the positive control.

    • Plot the normalized response against the logarithm of the test compound concentration.

    • Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) using non-linear regression analysis.

Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for two major classes of serotonin receptors that can be targeted by agonists derived from this compound.

5-HT1A_Signaling_Pathway cluster_membrane Cell Membrane 5HT1A_R 5-HT1A Receptor Gi_alpha Gαi 5HT1A_R->Gi_alpha Activates G_beta_gamma Gβγ 5HT1A_R->G_beta_gamma Releases Agonist Agonist (e.g., 6-Fluoro-5-methoxy-DMT) Agonist->5HT1A_R Binds AC Adenylate Cyclase Gi_alpha->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates cAMP cAMP AC->cAMP Decreases Production PKA PKA cAMP->PKA Inhibits Activation K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux

Caption: 5-HT1A Receptor Signaling Pathway.

5-HT2A_Signaling_Pathway cluster_membrane Cell Membrane 5HT2A_R 5-HT2A Receptor Gq_alpha Gαq 5HT2A_R->Gq_alpha Activates Agonist Agonist (e.g., 6-Fluoro-5-methoxy-DMT) Agonist->5HT2A_R Binds PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response

Caption: 5-HT2A Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and pharmacological characterization of serotonin receptor agonists derived from this compound.

Experimental_Workflow Start This compound Synthesis Chemical Synthesis (e.g., Vilsmeier-Haack, Reductive Amination) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Compound Target Agonist Purification->Compound Binding_Assay Radioligand Binding Assay (Determine Ki) Compound->Binding_Assay Functional_Assay Functional Assay (Determine EC₅₀ & Efficacy) Compound->Functional_Assay Data_Analysis Data Analysis & SAR Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Lead Optimization Data_Analysis->Conclusion

Caption: Drug Discovery Workflow.

References

Developing Novel Psychoactive Compounds from 6-Fluoro-5-methoxy-1H-indole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of novel psychoactive compounds derived from the starting material 6-Fluoro-5-methoxy-1H-indole. The focus is on the synthesis of N,N-dialkyltryptamines, their pharmacological evaluation at key serotonin receptors, and the elucidation of their potential signaling pathways.

Introduction

Substituted tryptamines are a class of psychoactive compounds that have garnered significant interest for their potential therapeutic applications in treating various mental health disorders.[1] The substitution pattern on the indole ring can significantly influence the pharmacological properties of these molecules, including their affinity and efficacy at different serotonin (5-HT) receptor subtypes.[2] The starting material, this compound, offers a unique scaffold for the generation of novel tryptamine derivatives with potentially distinct psychoactive profiles. The presence of a fluorine atom at the 6-position and a methoxy group at the 5-position may modulate receptor interactions and metabolic stability.

This document outlines a comprehensive workflow for the synthesis and evaluation of these novel compounds, providing detailed experimental protocols and data presentation formats to guide researchers in this field.

Synthetic Approach: The Speeter-Anthony Tryptamine Synthesis

A well-established and versatile method for the synthesis of N,N-dialkyltryptamines from an indole starting material is the Speeter-Anthony synthesis.[3][4] This two-step process involves the reaction of the indole with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate, which is then reacted with a secondary amine to yield a glyoxylamide. Subsequent reduction of the glyoxylamide affords the target tryptamine.[5]

Proposed Synthesis of 6-Fluoro-5-methoxy-N,N-dimethyltryptamine (6F-5MeO-DMT)

The following protocol is an adapted Speeter-Anthony synthesis for the preparation of 6-Fluoro-5-methoxy-N,N-dimethyltryptamine from this compound.

Step 1: Synthesis of 2-(6-Fluoro-5-methoxy-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide (Glyoxylamide Intermediate)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Addition of Oxalyl Chloride: Cool the solution to 0°C in an ice bath. Add a solution of oxalyl chloride (1.1 equivalents) in anhydrous diethyl ether dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Formation of the Indol-3-ylglyoxylyl Chloride: Stir the reaction mixture at 0°C for 1 hour, during which a yellow precipitate of the indol-3-ylglyoxylyl chloride intermediate should form.

  • Reaction with Dimethylamine: Prepare a solution of dimethylamine (2.5 equivalents) in anhydrous diethyl ether and add it dropwise to the reaction mixture at 0°C.

  • Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for 2 hours. A precipitate of the glyoxylamide product will form. Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the crude product. The product can be further purified by recrystallization.

Step 2: Reduction of the Glyoxylamide to 6-Fluoro-5-methoxy-N,N-dimethyltryptamine (6F-5MeO-DMT)

  • Reaction Setup: In a separate three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, prepare a suspension of lithium aluminum hydride (LAH) (2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of Glyoxylamide: Add the dried glyoxylamide intermediate from Step 1 portion-wise to the LAH suspension at 0°C.

  • Reflux: After the addition is complete, slowly warm the reaction mixture to reflux and maintain reflux for 4 hours.

  • Quenching and Work-up: Cool the reaction mixture to 0°C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Extraction and Purification: Filter the resulting mixture through a pad of Celite and wash the filter cake with THF. Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the freebase of 6-Fluoro-5-methoxy-N,N-dimethyltryptamine. For improved stability and handling, the freebase can be converted to a salt, such as the fumarate or succinate.

Pharmacological Evaluation

The primary targets for many psychoactive tryptamines are the serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors.[2] The following protocols describe standard in vitro assays to determine the binding affinity and functional activity of newly synthesized compounds at these receptors.

Data Presentation: Pharmacological Profile of a Representative Compound

While specific data for 6-Fluoro-5-methoxy-N,N-dimethyltryptamine is not yet available, the pharmacological profile of the structurally related compound, 4-Fluoro-5-methoxy-N,N-dimethyltryptamine, provides valuable insight into the potential properties of this class of molecules.[2]

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (Emax, % of 5-HT)
4-Fluoro-5-methoxy-DMT 5-HT1A3.81.5100
5-HT2A251185
5-HT2C150--
Experimental Protocols

3.2.1. Radioligand Binding Assay for Serotonin Receptors

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the 5-HT1A, 5-HT2A, and 5-HT2C receptors.

Materials:

  • Cell membranes expressing the human recombinant 5-HT1A, 5-HT2A, or 5-HT2C receptor.

  • Radioligands: [3H]-8-OH-DPAT (for 5-HT1A), [3H]-Ketanserin (for 5-HT2A), [3H]-Mesulergine (for 5-HT2C).

  • Non-specific binding inhibitors: 10 µM 5-HT (for 5-HT1A), 10 µM Spiperone (for 5-HT2A), 10 µM Mianserin (for 5-HT2C).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA).

  • Test compound stock solution and serial dilutions.

  • 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

Protocol:

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membrane suspension.

    • Non-specific Binding (NSB): Non-specific binding inhibitor, radioligand, and cell membrane suspension.

    • Competitive Binding: Serial dilutions of the test compound, radioligand, and cell membrane suspension.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3.2.2. In Vitro Functional Assay (Calcium Mobilization for 5-HT2A Receptor)

This protocol describes a functional assay to measure the agonist activity of a test compound at the Gq-coupled 5-HT2A receptor by measuring intracellular calcium mobilization.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound stock solution and serial dilutions.

  • 5-HT as a reference agonist.

  • A fluorescent plate reader capable of kinetic reading.

Protocol:

  • Cell Plating: Plate the HEK293-5-HT2A cells in 96-well black-walled, clear-bottom plates and grow to confluency.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition: Place the plate in the fluorescent plate reader. Add serial dilutions of the test compound or 5-HT to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity kinetically over time to detect changes in intracellular calcium levels.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response as a function of the log of the compound concentration to generate a dose-response curve. Calculate the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal response relative to the reference agonist 5-HT) using non-linear regression.

Visualizations

Drug Discovery and Development Workflow

Drug_Discovery_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Pharmacology cluster_invivo In Vivo Evaluation cluster_lead Lead Optimization Start This compound Intermediate1 Indol-3-ylglyoxylyl chloride Start->Intermediate1 Oxalyl Chloride Intermediate2 Glyoxylamide Intermediate1->Intermediate2 Secondary Amine Product Novel Tryptamine (e.g., 6F-5MeO-DMT) Intermediate2->Product Reduction (LAH) Purification Purification & Characterization (NMR, MS) Product->Purification Binding Receptor Binding Assays (Ki determination) Purification->Binding Functional Functional Assays (EC50, Emax determination) Binding->Functional PK Pharmacokinetics (ADME) Functional->PK Behavioral Behavioral Assays (e.g., Head-twitch response) PK->Behavioral Tox Toxicology Studies Behavioral->Tox LeadOp Lead Optimization Tox->LeadOp

Caption: A generalized workflow for the discovery and development of novel psychoactive compounds.

Serotonin 5-HT2A Receptor Signaling Pathway

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Responses PKC->Cellular_Response Ca_release->Cellular_Response Agonist Psychoactive Tryptamine (Agonist) Agonist->Receptor Binds

Caption: The Gq-coupled signaling cascade initiated by agonist binding to the 5-HT2A receptor.

Conclusion

The development of novel psychoactive compounds from this compound presents a promising avenue for the discovery of new therapeutic agents. By employing established synthetic methodologies such as the Speeter-Anthony synthesis and rigorous in vitro pharmacological evaluation, researchers can systematically explore the structure-activity relationships of this novel class of tryptamines. The protocols and data presentation formats provided herein offer a framework to guide these research and development efforts. Further in vivo studies will be necessary to fully characterize the psychoactive and therapeutic potential of these compounds.

References

Application Notes and Protocols for the Quantification of 6-Fluoro-5-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 6-Fluoro-5-methoxy-1H-indole in various matrices. The following methods are based on established analytical techniques for indole derivatives and related pharmaceutical compounds, offering robust and reliable quantification.

Introduction

This compound is a substituted indole derivative of interest in pharmaceutical research and drug development. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

A comparison of the typical performance characteristics of the recommended analytical methods is presented below. These values are representative and may vary based on instrumentation and matrix effects.

Table 1: Comparison of Analytical Method Performance

Validation ParameterHPLC-UVLC-MS/MS
Linearity (Correlation Coefficient, r²) > 0.998> 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.01 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL0.03 - 3.0 ng/mL
Accuracy (Recovery) 97 - 103%95 - 105%
Precision (RSD%) < 3%< 10%
Specificity/Selectivity Moderate to HighVery High

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method provides a cost-effective and robust approach for the quantification of this compound in bulk materials and simple formulations.

Experimental Protocol

3.1.1. Sample Preparation

  • Standard Solution Preparation: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in a suitable solvent (e.g., methanol, acetonitrile) to achieve a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

3.1.2. Chromatographic Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileGradient: 30% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength UV at 280 nm
Data Analysis

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (280 nm) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify end End quantify->end

HPLC-UV analysis workflow for this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for quantifying low concentrations of this compound in complex matrices such as biological fluids (plasma, urine).

Experimental Protocol

4.1.1. Sample Preparation

  • Standard and QC Preparation: Prepare stock solutions of this compound and an appropriate internal standard (e.g., a deuterated analog) in methanol. Spike blank biological matrix with standards to create calibration curves and quality control (QC) samples.

  • Protein Precipitation: To 100 µL of plasma sample, standard, or QC, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 rpm for 10 minutes to pellet proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

4.1.2. LC-MS/MS Conditions

ParameterCondition
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileGradient: 10% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of the analyte. A plausible transition would be based on the molecular weight of 165.16. For example: Precursor ion (Q1): m/z 166.1 -> Product ion (Q3): [To be determined]
Collision Energy To be optimized
Data Analysis

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is generated by plotting this ratio against the analyte concentration.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation (Biological Matrix) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start (Plasma) spike Spike with IS start->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifuge precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC reconstitute->inject separate Chromatographic Separation inject->separate ionize ESI+ separate->ionize detect MRM Detection ionize->detect integrate Peak Integration (Analyte/IS) detect->integrate ratio Calculate Area Ratio integrate->ratio quantify Quantify from Calibration Curve ratio->quantify end End quantify->end

LC-MS/MS analysis workflow for this compound.

Signaling Pathways and Logical Relationships

The analytical methods described are crucial for determining the concentration of this compound, which may interact with various biological targets. The relationship between accurate quantification and its application in drug development is depicted below.

Logical_Relationship cluster_quant Quantitative Analysis cluster_application Drug Development Application cluster_outcome Regulatory Outcome HPLC HPLC-UV Method QC Quality Control HPLC->QC Formulation Formulation Development HPLC->Formulation LCMS LC-MS/MS Method PK Pharmacokinetic Studies LCMS->PK Safety Safety & Efficacy Assessment PK->Safety QC->Safety Formulation->Safety Approval Regulatory Approval Safety->Approval

Role of analytical quantification in drug development.

Application Notes and Protocols for the Derivatization of 6-Fluoro-5-methoxy-1H-indole for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of the 6-fluoro-5-methoxy-1H-indole scaffold, a promising heterocyclic motif in medicinal chemistry. The introduction of fluorine and methoxy substituents on the indole ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecules, leading to enhanced biological activity. This document outlines synthetic strategies, detailed experimental protocols for biological screening, and quantitative data for representative derivatives.

Introduction

The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties. The strategic placement of a fluorine atom at the 6-position and a methoxy group at the 5-position of the indole ring can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, thereby favorably influencing the pharmacokinetic and pharmacodynamic profile of the molecule. This document details the derivatization of the this compound core to generate a library of compounds for biological screening.

Data Presentation: Anticancer Activity of 6-Fluoro-1H-indole Derivatives

The following table summarizes the in vitro antiproliferative activities of a series of (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one derivatives against the HCT-116/L oxaliplatin-resistant metastatic colorectal cancer cell line. The data is presented as the concentration that inhibits 50% of cell growth (GI50).

Compound IDSubstitution on Indole RingGI50 (nM) against HCT-116/L
14 5-Fluoro7
15 (FC116) 6-Fluoro6
10 4-Methyl141
11 5-Methyl30
12 6-Methyl24
13 7-Methyl16
16 5-Chloro17
17 5-Bromo>10,000
18 5-Nitro71
19 6-Nitro15
20 7-Nitro24
21 5-Amino>10,000
Oxaliplatin -77,213

Experimental Protocols

Protocol 1: Synthesis of this compound via Leimgruber-Batcho Synthesis

The Leimgruber-Batcho indole synthesis is a versatile and high-yielding method for the preparation of indoles from o-nitrotoluenes.

Step 1: Formation of the Enamine

  • In a round-bottom flask, combine 4-fluoro-5-methoxy-2-nitrotoluene (1 equivalent), N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2 equivalents), and pyrrolidine (1.2 equivalents) in anhydrous dimethylformamide (DMF).

  • Heat the reaction mixture at 110-120°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the DMF under reduced pressure to yield the crude enamine, which is often a dark red oil or solid. This intermediate can be used in the next step without further purification.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine from the previous step in a suitable solvent such as ethanol or a mixture of ethyl acetate and acetic acid.

  • Add a reducing agent. Common choices include Raney nickel with hydrazine hydrate, palladium on carbon (Pd/C) under a hydrogen atmosphere, or iron powder in acetic acid.

  • If using Pd/C and hydrogen, subject the mixture to hydrogenation (50 psi) until hydrogen uptake ceases.

  • If using iron powder, heat the mixture to reflux for 1-2 hours.

  • After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.

G cluster_synthesis Synthesis of this compound Start 4-Fluoro-5-methoxy-2-nitrotoluene Enamine_Formation Enamine Formation (DMF-DMA, Pyrrolidine) Start->Enamine_Formation Step 1 Enamine Intermediate Enamine Enamine_Formation->Enamine Reductive_Cyclization Reductive Cyclization (e.g., Pd/C, H2) Enamine->Reductive_Cyclization Step 2 Product This compound Reductive_Cyclization->Product

Caption: Leimgruber-Batcho Synthesis Workflow.

Protocol 2: Derivatization at the N-1 Position (N-Alkylation)
  • To a solution of this compound (1 equivalent) in anhydrous DMF, add sodium hydride (NaH, 1.2 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0°C for 30 minutes.

  • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide; 1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Derivatization at the C-3 Position (Vilsmeier-Haack Formylation)
  • To a stirred solution of anhydrous DMF (3 equivalents) at 0°C, add phosphorus oxychloride (POCl3, 1.2 equivalents) dropwise under an inert atmosphere.

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of N-protected this compound (1 equivalent) in anhydrous DMF dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the 3-formyl derivative. This aldehyde can then be used as a versatile intermediate for further derivatization.

Biological Screening Protocols

Protocol 4: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the indole derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) from the dose-response curve.

G cluster_mtt MTT Assay Workflow Seed Seed Cancer Cells in 96-well Plate Treat Treat with Indole Derivatives Seed->Treat Incubate Incubate (48-72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate2 Incubate (4h) MTT->Incubate2 Solubilize Solubilize Formazan Incubate2->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for MTT-based cytotoxicity assay.

Protocol 5: In Vitro Antimicrobial Activity (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Compound Dilution: Prepare serial two-fold dilutions of the indole derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

  • Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no microbes).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 6: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction.

  • Reagent Preparation: Prepare 2x kinase solution, 2x substrate/ATP solution, and serial dilutions of the indole derivatives in the appropriate kinase assay buffer.

  • Kinase Reaction: In a white, opaque 96-well plate, add the indole derivative, followed by the kinase solution. Pre-incubate for 15 minutes at room temperature. Initiate the reaction by adding the substrate/ATP solution and incubate for 1 hour at room temperature.

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.

Signaling Pathways

Derivatives of the indole scaffold have been shown to target various signaling pathways implicated in cancer progression. Two of the most prominent are the EGFR and VEGFR signaling pathways, which are critical for tumor growth, proliferation, and angiogenesis.

G cluster_EGFR EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Leads to Indole_Derivative Indole Derivative (Inhibitor) Indole_Derivative->EGFR Inhibits

Caption: Simplified EGFR signaling pathway.

G cluster_VEGFR VEGFR Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf_MEK_ERK Raf/MEK/ERK PKC->Raf_MEK_ERK Angiogenesis Angiogenesis, Vascular Permeability, Cell Survival Akt->Angiogenesis Promotes Raf_MEK_ERK->Angiogenesis Promotes Indole_Derivative Indole Derivative (Inhibitor) Indole_Derivative->VEGFR Inhibits

Caption: Simplified VEGFR signaling pathway.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The synthetic and screening protocols provided herein offer a framework for the generation and evaluation of a diverse library of derivatives. The presented data on related 6-fluoro-1H-indole compounds highlights the potential of this scaffold in identifying potent anticancer agents. Further derivatization and screening of the this compound core are warranted to explore its full therapeutic potential.

Application Notes and Protocols for In Vitro Evaluation of 6-Fluoro-5-methoxy-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Indole and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with significant biological activities.[1][2] The introduction of specific functional groups, such as a fluorine atom at the 6-position and a methoxy group at the 5-position of the indole ring, can significantly modulate the physicochemical properties, metabolic stability, and target-binding affinity of the molecule.[3][4] These modifications make 6-Fluoro-5-methoxy-1H-indole derivatives promising candidates for investigation across various therapeutic areas, including oncology, inflammation, and neuroscience.

This document provides detailed protocols for a panel of primary in vitro assays to characterize the biological activity profile of novel this compound derivatives. The recommended assays include assessments of cytotoxicity, kinase inhibition, anti-inflammatory potential, and receptor binding affinity.

Data Presentation: Hypothetical Bioactivity Profile

The following tables summarize hypothetical quantitative data for a series of this compound derivatives (compounds A-D ) to illustrate how experimental results can be presented for comparative analysis.

Note: The data presented in these tables is for illustrative purposes only and is not derived from actual experimental results.

Table 1: Cytotoxicity (IC₅₀) in Human Cancer Cell Lines

Compound HCT-116 (Colon) IC₅₀ (µM) A549 (Lung) IC₅₀ (µM) MCF-7 (Breast) IC₅₀ (µM)
A 12.5 25.1 18.3
B 5.2 8.9 6.5
C > 50 > 50 > 50
D 1.8 3.2 2.1

| Doxorubicin (Control) | 0.45 | 0.60 | 0.52 |

Table 2: Kinase Inhibition (IC₅₀)

Compound Target Kinase (e.g., EGFR) IC₅₀ (µM) Target Kinase (e.g., CDK9) IC₅₀ (µM)
A 35.2 41.8
B 2.1 5.6
C > 100 > 100
D 0.78 1.2

| Staurosporine (Control) | 0.02 | 0.04 |

Table 3: Anti-Inflammatory Activity (Nitric Oxide Inhibition IC₅₀)

Compound IC₅₀ (µM) in LPS-stimulated RAW 264.7 cells
A 22.4
B 9.7
C 15.1
D 4.3

| Indomethacin (Control) | 147.5[5] |

Table 4: Receptor Binding Affinity (Kᵢ)

Compound Target Receptor (e.g., Sigma-2) Kᵢ (nM)
A 150.3
B 35.8
C > 1000
D 7.5

| Haloperidol (Control) | 3.2 |

Experimental Protocols & Visualizations

The following section details the methodologies for key in vitro assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[7]

MTT_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Measurement cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat with Indole Derivatives seed->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilization Buffer (DMSO) incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Viability & IC50 read->analyze ADP_Glo_Pathway cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP Detection ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase ADP ADP Kinase->ADP P_Substrate Phosphorylated Substrate Kinase->P_Substrate Inhibitor Indole Derivative (Inhibitor) Inhibitor->Kinase Inhibits ADP_detect ADP-Glo™ Reagent ADP->ADP_detect ATP_new ATP ADP_detect->ATP_new Converts ADP Luciferase Luciferase ATP_new->Luciferase Light Luminescent Signal Luciferase->Light NO_Inhibition_Workflow cluster_cell_culture Cell Culture & Treatment cluster_griess_reaction Griess Reaction cluster_analysis Measurement & Analysis seed Seed RAW 264.7 Cells pretreat Pre-treat with Indole Derivatives seed->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate supernatant Collect Supernatant incubate->supernatant add_griess Add Griess Reagent supernatant->add_griess incubate_griess Incubate 10 min add_griess->incubate_griess read Measure Absorbance at 540 nm incubate_griess->read analyze Calculate % NO Inhibition & IC50 read->analyze Receptor_Binding cluster_control Control (No Inhibitor) cluster_competition Competition Assay cluster_readout Readout Receptor1 Receptor RadioLigand1 Radiolabeled Ligand (*L) Receptor1->RadioLigand1 Binds Measure Measure Radioactivity of Bound Ligand Receptor2 Receptor RadioLigand2 Radiolabeled Ligand (*L) Receptor2->RadioLigand2 TestCompound Indole Derivative (Test Compound) Receptor2->TestCompound Competes for Binding Analyze Determine Affinity (Ki) Measure->Analyze

References

Application Notes and Protocols for the Scale-up Synthesis of 6-Fluoro-5-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the scale-up synthesis of 6-Fluoro-5-methoxy-1H-indole, a key intermediate in the development of various pharmaceutical compounds. The methodologies described are based on established and scalable indole synthesis strategies, primarily the Leimgruber-Batcho and Fischer indole syntheses.

Overview of Synthetic Strategies

The synthesis of this compound on a larger scale can be effectively achieved through several established methods. The choice of method often depends on the availability of starting materials, desired purity, and scalability considerations. The Leimgruber-Batcho and Fischer indole syntheses are two of the most common and robust methods for preparing substituted indoles.[1]

  • Leimgruber-Batcho Indole Synthesis: This method is often preferred for industrial-scale production due to its high yields and use of readily available starting materials.[1] It involves the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring.[1][2]

  • Fischer Indole Synthesis: A classic and versatile method, the Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or a ketone.[1][3] This method is widely used and can be adapted for a variety of substituted indoles.

Data Summary

The following table summarizes typical quantitative data for the key steps in the synthesis of a related compound, 6-chloro-5-fluoroindole, via the Leimgruber-Batcho synthesis on a multi-kilogram scale. This data can serve as a benchmark for the synthesis of this compound.

ParameterEnamine FormationReductive CyclizationPurificationOverall
Starting Material 3-chloro-4-fluoro-6-methylnitrobenzene (100 kg)Enamine solutionCrude 6-chloro-5-fluoroindole-
Key Reagents N,N-dimethylformamide di-isopropyl acetal (203.5 kg), DMF (400 L)Iron powder (230 kg), Acetic acid (800 L), Toluene (880 L)Methylene dichloride, Hexane-
Temperature 100°C60-100°CRoom Temperature-
Reaction Time 3 hours2 hoursN/A-
Yield ---72% (64 kg)
Purity In-process controlIn-process control>98% (by HPLC)-

Experimental Protocols

Protocol 1: Leimgruber-Batcho Synthesis of this compound

This protocol is adapted from a large-scale synthesis of a structurally related indole and provides a robust method for scale-up.[4]

Step 1: Enamine Formation

  • Charge a suitable reactor with 4-fluoro-5-methoxy-2-nitrotoluene (1 equivalent), N,N-dimethylformamide dimethyl acetal (2 equivalents), and N,N-dimethylformamide (DMF, approx. 4 volumes).

  • Heat the mixture to approximately 100°C and stir for 3-4 hours.

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The resulting enamine solution can be used directly in the next step.

Step 2: Reductive Cyclization

  • In a separate, larger reactor, charge toluene (approx. 9 volumes), acetic acid (approx. 8 volumes), and iron powder (approx. 2.3 equivalents).

  • Heat this mixture to 60°C with stirring.

  • Slowly add the enamine solution from Step 1 to the iron slurry, maintaining the internal temperature below 80°C.

  • After the addition is complete, heat the reaction mixture to 100°C and stir for 2 hours.

  • Monitor the reaction by HPLC to ensure completion.

  • Upon completion, cool the reaction mixture to 50°C.

Step 3: Workup and Purification

  • To the cooled reaction mixture, add ethyl acetate (approx. 10 volumes).

  • Cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the filter cake with additional ethyl acetate.

  • Combine the filtrates and wash sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or methylene chloride/hexane) or by column chromatography on silica gel.[4][5]

Protocol 2: Fischer Indole Synthesis of this compound

This protocol provides a general procedure using the classic Fischer indole synthesis.[1]

Step 1: Formation of (4-Fluoro-3-methoxyphenyl)hydrazone

  • Dissolve (4-fluoro-3-methoxyphenyl)hydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add an appropriate aldehyde or ketone (e.g., pyruvic acid or acetone) (1.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.

  • The hydrazone can be isolated by filtration or the reaction mixture can be carried forward directly to the next step.

Step 2: Cyclization to this compound

  • To the hydrazone (or the reaction mixture from the previous step), add an acid catalyst. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.[1][3]

  • Heat the reaction mixture, typically between 80-150°C, for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice or into cold water.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8.

  • Extract the product with an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Visualizations

Leimgruber_Batcho_Workflow A Start: 4-Fluoro-5-methoxy-2-nitrotoluene B Enamine Formation (DMFDMA, DMF, 100°C) A->B C Intermediate: Enamine B->C D Reductive Cyclization (Fe, Acetic Acid, 100°C) C->D E Crude Product D->E F Workup & Purification (Extraction, Crystallization/Chromatography) E->F G Final Product: This compound F->G

Caption: Leimgruber-Batcho synthesis workflow for this compound.

Fischer_Indole_Workflow A Start: (4-Fluoro-3-methoxyphenyl)hydrazine B Hydrazone Formation (Aldehyde/Ketone, RT) A->B C Intermediate: Hydrazone B->C D Cyclization (Acid Catalyst, 80-150°C) C->D E Crude Product D->E F Workup & Purification (Neutralization, Extraction, Chromatography) E->F G Final Product: This compound F->G

Caption: Fischer indole synthesis workflow for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-5-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 6-Fluoro-5-methoxy-1H-indole. The information is presented in a practical question-and-answer format to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing substituted indoles like this compound are the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis. The Leimgruber-Batcho synthesis is often favored for its milder reaction conditions and potentially higher yields, especially when the appropriately substituted o-nitrotoluene is available. The Fischer indole synthesis is a versatile and widely used method, but it can sometimes lead to isomeric mixtures and requires acidic conditions.

Q2: I am experiencing low yields in the Leimgruber-Batcho synthesis. What are the potential causes and how can I optimize the reaction?

A2: Low yields in the Leimgruber-Batcho synthesis can stem from several factors. Incomplete formation of the initial enamine intermediate or inefficient reductive cyclization are common culprits. To improve the yield, consider the following:

  • Enamine Formation: Ensure the reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is driven to completion. This can be facilitated by heating the reaction mixture, typically in a solvent like DMF. The addition of a secondary amine like pyrrolidine can sometimes accelerate this step.[1]

  • Reductive Cyclization: The choice of reducing agent is critical. While Raney nickel with hydrazine or catalytic hydrogenation with Pd/C are common, other reagents like iron powder in acetic acid can also be effective.[1][2] The reaction conditions for the reduction, such as temperature and pressure (for hydrogenation), should be carefully controlled to prevent side reactions.

Q3: My Fischer indole synthesis is producing a complex mixture of products. How can I improve the selectivity for this compound?

A3: The Fischer indole synthesis can sometimes yield isomeric byproducts, especially with substituted phenylhydrazines. To enhance the selectivity:

  • Acid Catalyst: The choice and concentration of the acid catalyst (e.g., polyphosphoric acid, zinc chloride, sulfuric acid) can significantly influence the reaction's outcome. It is advisable to screen different catalysts and their concentrations to find the optimal conditions for your specific substrate.

  • Temperature Control: The reaction temperature is a crucial parameter. Elevated temperatures are often necessary, but excessive heat can lead to degradation and the formation of side products. Monitoring the reaction progress closely using thin-layer chromatography (TLC) is recommended to determine the optimal temperature and reaction time.[2]

Q4: What are some common side reactions to be aware of during the synthesis of this compound?

A4: In the Leimgruber-Batcho synthesis, a potential side reaction is the over-reduction of the nitro group, which can lead to the formation of undesired byproducts. In the Fischer indole synthesis, side reactions can include rearrangements leading to isomeric indoles, or incomplete cyclization, leaving unreacted hydrazone. The presence of the methoxy group can sometimes lead to abnormal reactions in the Fischer synthesis.

Q5: What purification techniques are most effective for isolating this compound?

A5: Column chromatography on silica gel is a standard and effective method for purifying the crude product. A suitable eluent system, such as a mixture of hexanes and ethyl acetate, can be used to separate the desired indole from impurities.[2] Recrystallization from an appropriate solvent system can also be employed to obtain a highly pure product.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive reagents or catalyst.Ensure the freshness and purity of starting materials and reagents. For catalytic reactions, verify the activity of the catalyst.
Incorrect reaction temperature.Optimize the reaction temperature. For the Leimgruber-Batcho enamine formation, ensure sufficient heating. For the Fischer indole cyclization, carefully control the temperature to avoid degradation.[2]
Inefficient reduction (Leimgruber-Batcho).Experiment with different reducing agents (e.g., Raney Ni/H₂NNH₂, Pd/C, Fe/AcOH).[1][2] Adjust hydrogen pressure and reaction time for catalytic hydrogenation.
Multiple Spots on TLC (Impure Product) Formation of isomeric byproducts (Fischer).Screen different acid catalysts and concentrations. Adjust the reaction temperature to improve selectivity.
Incomplete reaction.Increase the reaction time or temperature cautiously while monitoring with TLC.
Degradation of starting material or product.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Lower the reaction temperature if degradation is suspected.
Difficulty in Product Isolation Product is highly soluble in the workup solvent.Use a different extraction solvent. Perform multiple extractions with smaller volumes of solvent.
Emulsion formation during aqueous workup.Add brine to the aqueous layer to break the emulsion. Filter the mixture through a pad of Celite.

Experimental Protocols

Disclaimer: The following protocols are suggested methods based on established procedures for analogous compounds. Optimization may be required to achieve the best results for the synthesis of this compound.

Protocol 1: Leimgruber-Batcho Synthesis (Suggested)

Step 1: Enamine Formation

  • To a solution of 4-fluoro-5-methoxy-2-nitrotoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 - 1.5 eq).

  • Heat the reaction mixture to 120-140 °C and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the DMF under reduced pressure to obtain the crude enamine intermediate, which is often a dark-colored oil or solid. This intermediate can often be used in the next step without further purification.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine from the previous step in a suitable solvent (e.g., ethyl acetate, ethanol, or a mixture of toluene and acetic acid).

  • Method A (Catalytic Hydrogenation): Add 10% Palladium on carbon (Pd/C) (5-10 mol%) to the solution. Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature until hydrogen uptake ceases.

  • Method B (Chemical Reduction): To a solution of the enamine in a mixture of toluene and acetic acid, add iron powder (3-5 eq) portion-wise. Heat the mixture to 80-100 °C and stir for 1-3 hours.

  • After completion of the reaction (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the catalyst or iron residues. Wash the filter cake with the reaction solvent.

  • Combine the filtrates and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford this compound.

Protocol 2: Fischer Indole Synthesis (Suggested)

Step 1: Hydrazone Formation

  • To a solution of 4-fluoro-3-methoxyphenylhydrazine (1.0 eq) in ethanol, add a suitable ketone or aldehyde (e.g., pyruvic acid or an acetone equivalent) (1.0-1.2 eq).

  • Add a catalytic amount of acetic acid and stir the mixture at room temperature or with gentle heating until the hydrazone precipitates or TLC analysis shows complete conversion.

  • Isolate the hydrazone by filtration and wash with cold ethanol.

Step 2: Indolization

  • Add the dried hydrazone to a pre-heated acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at 80-120 °C with vigorous stirring.

  • Alternatively, the hydrazone can be dissolved in a high-boiling solvent like toluene or xylene, and a Lewis acid such as zinc chloride can be added. Heat the mixture to reflux.

  • Monitor the reaction by TLC. Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Troubleshooting Common Issues in this compound Synthesis
Symptom Possible Cause Suggested Solution
Low YieldIncomplete reactionIncrease reaction time and/or temperature. Monitor by TLC.
Side product formationOptimize catalyst, solvent, and temperature.
Inefficient purificationUse a different solvent system for chromatography or consider recrystallization.
Dark-colored reaction mixtureDecompositionRun the reaction at a lower temperature or under an inert atmosphere.
Multiple productsIsomer formation (Fischer)Screen different acid catalysts and reaction conditions.
Impure starting materialsPurify starting materials before use.
Table 2: Expected Spectroscopic Data for this compound (Predicted)

Note: This data is predicted based on the analysis of structurally similar compounds and may vary.

Spectroscopy Expected Features
¹H NMR (in CDCl₃ or DMSO-d₆)Aromatic protons in the range of δ 6.5-7.5 ppm, an N-H proton signal (often broad) above δ 8.0 ppm, and a methoxy singlet around δ 3.9 ppm. Couplings between the fluorine and adjacent protons are expected.
¹³C NMR (in CDCl₃ or DMSO-d₆)Aromatic carbons between δ 95-160 ppm. The carbon attached to fluorine will show a large one-bond C-F coupling constant.
¹⁹F NMR (in CDCl₃ or DMSO-d₆)A singlet or a multiplet (depending on proton coupling) in the typical range for an aryl fluoride.
Mass Spectrometry (EI) A molecular ion peak (M⁺) corresponding to the molecular weight of C₉H₈FNO (165.17 g/mol ).

Mandatory Visualization

Leimgruber_Batcho_Workflow start Start: 4-Fluoro-5-methoxy-2-nitrotoluene enamine Enamine Formation (DMF-DMA, DMF, Heat) start->enamine reductive_cyclization Reductive Cyclization (e.g., Pd/C, H₂ or Fe/AcOH) enamine->reductive_cyclization workup Aqueous Workup & Extraction reductive_cyclization->workup purification Purification (Column Chromatography) workup->purification product Product: this compound purification->product

Caption: Leimgruber-Batcho Synthesis Workflow.

Fischer_Indole_Workflow start Start: 4-Fluoro-3-methoxyphenylhydrazine + Carbonyl Compound hydrazone Hydrazone Formation (e.g., EtOH, cat. AcOH) start->hydrazone indolization Indolization (Cyclization) (Acid Catalyst, Heat) hydrazone->indolization workup Quenching & Extraction indolization->workup purification Purification (Column Chromatography) workup->purification product Product: this compound purification->product

Caption: Fischer Indole Synthesis Workflow.

Troubleshooting_Logic low_yield Low Yield Observed check_reagents Check Reagent Purity & Activity low_yield->check_reagents optimize_temp Optimize Reaction Temperature low_yield->optimize_temp change_catalyst Screen Different Catalysts/Reagents low_yield->change_catalyst check_time Adjust Reaction Time low_yield->check_time improve_purification Refine Purification Method low_yield->improve_purification yield_improved Yield Improved check_reagents->yield_improved optimize_temp->yield_improved change_catalyst->yield_improved check_time->yield_improved improve_purification->yield_improved

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Purification of 6-Fluoro-5-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-Fluoro-5-methoxy-1H-indole.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of this compound?

The primary challenges in purifying this compound often stem from its synthesis, which can result in a mixture of impurities with similar polarities to the desired product. Key challenges include:

  • Removal of Regioisomers: If synthesized via methods like the Fischer indole synthesis using an unsymmetrical ketone, regioisomeric byproducts can form. These isomers often have very similar physical and chemical properties, making them difficult to separate.

  • Degradation on Silica Gel: Indoles can be sensitive to the acidic nature of standard silica gel, leading to streaking, tailing, or even decomposition during column chromatography.[1]

  • Co-elution with Starting Materials: Incomplete reactions can leave behind starting materials or intermediates that may have similar polarities to the final product, complicating purification.

  • Formation of Colored Impurities: Indoles are susceptible to oxidation, which can lead to the formation of colored, often polar, impurities that can be difficult to remove.[1]

Q2: What are the recommended methods for purifying this compound?

The most common and effective purification methods for substituted indoles like this compound are column chromatography and recrystallization.

  • Column Chromatography: This is a versatile technique for separating the target compound from impurities with different polarities.[1] Careful selection of the stationary and mobile phases is crucial for successful separation.

  • Recrystallization: This method is ideal for removing small amounts of impurities from a solid sample. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.[1]

Q3: How do I choose an appropriate solvent system for column chromatography?

The selection of a mobile phase for column chromatography should be guided by Thin Layer Chromatography (TLC) analysis.

  • Initial Screening: Start by testing various solvent systems of differing polarities. A common starting point for indole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.

  • Target Rf Value: Aim for a solvent system that gives your product an Rf (retention factor) value between 0.2 and 0.4 on the TLC plate. This generally provides the best separation on a column.

  • Solvent System Examples: For moderately polar compounds like this compound, solvent systems such as hexane/ethyl acetate or dichloromethane/methanol are often effective.[2]

Q4: My indole compound appears to be degrading on the silica gel column. What can I do?

Degradation on silica gel is a common issue with indoles. Here are some troubleshooting steps:

  • Deactivate the Silica Gel: Pre-treat the silica gel by flushing the packed column with the initial mobile phase containing a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia in methanol. This will neutralize the acidic sites on the silica surface.[1][2]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[1]

  • Work Quickly: Minimize the time the compound spends on the column to reduce the opportunity for degradation.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Suggested Solution
Poor separation of the product from an impurity (spots are too close on TLC). The polarity of the mobile phase is not optimal.Optimize the mobile phase by testing different solvent ratios. A shallower gradient during elution can also improve separation.[1] Consider trying a different solvent system with different selectivity (e.g., toluene/acetone instead of hexane/ethyl acetate).[1]
The product is streaking or tailing on the TLC plate and column. The compound is interacting too strongly with the acidic silica gel.Add a small amount of a basic modifier like triethylamine (0.5-1%) to the mobile phase.[1][2] Alternatively, use a different stationary phase such as neutral alumina.[1]
The product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For very polar indoles, a small percentage of methanol in dichloromethane can be effective.
Multiple fractions contain a mixture of the product and impurities. The column may be overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded. A general rule of thumb is a silica-to-sample ratio of at least 30:1 by weight.
Recrystallization
Problem Possible Cause Suggested Solution
The compound does not dissolve in the hot solvent. The chosen solvent is not a good solvent for the compound at high temperatures.Select a more suitable solvent in which the compound has higher solubility when hot.
The compound "oils out" instead of forming crystals upon cooling. The solution is supersaturated, or the cooling process is too rapid. The compound may have a low melting point.Re-heat the solution to dissolve the oil, and then allow it to cool more slowly. Adding a seed crystal of the pure compound can help induce crystallization. Using a solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.
No crystals form upon cooling. The solution is not saturated enough, or the compound is too soluble in the cold solvent.Evaporate some of the solvent to increase the concentration and then try cooling again. If the compound is too soluble, a less polar or "poorer" solvent can be carefully added to the solution to induce precipitation.
The purity of the compound does not improve after recrystallization. The impurities have similar solubility properties to the product in the chosen solvent.Try a different recrystallization solvent or a solvent pair. It may be necessary to perform a preliminary purification by column chromatography to remove the bulk of the impurities before recrystallization.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of Substituted Indoles

Compound Type Stationary Phase Mobile Phase System Notes
Moderately Polar IndolesSilica GelHexane/Ethyl AcetateA good starting point for many indole derivatives. The ratio can be adjusted based on TLC results.
Silica GelDichloromethane/MethanolUseful for more polar indoles. A small percentage of methanol is often sufficient.[2]
Neutral AluminaHexane/Ethyl AcetateA good alternative if the indole is sensitive to acidic silica gel.[1]
Basic IndolesSilica Gel with TriethylamineHexane/Ethyl Acetate with 0.5-1% Et3NThe added base helps to prevent streaking and degradation.[1][2]

Table 2: Common Solvents for Recrystallization of Indole Derivatives

Solvent/Solvent System Typical Use Case
Ethanol/WaterFor moderately polar indoles. The compound is dissolved in hot ethanol, and water is added dropwise until cloudiness persists, then reheated to clarify and cooled slowly.[1]
TolueneCan be effective for less polar indoles.
Dichloromethane/HexaneA good solvent pair for many organic compounds. The compound is dissolved in a minimal amount of dichloromethane, and hexane is added to induce crystallization.[1]
Ethyl Acetate/HexaneAnother commonly used solvent pair.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems (e.g., varying ratios of hexane/ethyl acetate).

    • Visualize the spots under UV light (254 nm).

    • Select a solvent system that provides good separation and an Rf value of approximately 0.2-0.4 for the product.

  • Column Preparation:

    • Select a glass column of an appropriate size for the amount of crude material.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pour the slurry into the column, ensuring even packing and no air bubbles.

    • Allow the silica to settle and then drain the excess solvent until the solvent level is just above the silica bed.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.

    • Carefully apply the sample to the top of the column.

    • Drain the solvent until the sample is adsorbed onto the silica.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen mobile phase.

    • Collect fractions in test tubes or flasks.

    • Monitor the elution process by TLC, spotting each fraction (or every few fractions) on a TLC plate.

  • Isolation of the Pure Product:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification of this compound by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of a potential solvent and observe the solubility at room temperature.

    • If the solid is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but not when cold.[1]

    • If a single solvent is not suitable, test solvent pairs (e.g., ethanol/water, dichloromethane/hexane).[1]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent and heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass or drying oven to remove any remaining solvent.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification crude_product Crude this compound tlc_analysis TLC Analysis to Determine Optimal Solvent System crude_product->tlc_analysis column_chromatography Column Chromatography tlc_analysis->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection purity_check TLC Analysis of Fractions fraction_collection->purity_check combine_fractions Combine Pure Fractions purity_check->combine_fractions solvent_removal Solvent Removal (Rotary Evaporation) combine_fractions->solvent_removal recrystallization Recrystallization (Optional) solvent_removal->recrystallization pure_product Pure this compound solvent_removal->pure_product recrystallization->pure_product

Caption: A general experimental workflow for the purification of this compound.

troubleshooting_guide decision decision solution solution start Start Purification tlc_check Perform TLC on Crude Product start->tlc_check streaking streaking tlc_check->streaking poor_separation poor_separation streaking->poor_separation No add_base add_base streaking->add_base Yes run_column Run Column Chromatography poor_separation->run_column No reassess_solvents Re-evaluate Solvent Systems (Change Polarity or Composition) poor_separation->reassess_solvents Yes good_separation Good Separation run_column->good_separation combine_and_evaporate Combine Pure Fractions and Evaporate good_separation->combine_and_evaporate reassess_solvents->tlc_check shallow_gradient shallow_gradient reassess_solvents->shallow_gradient add_base->poor_separation use_alumina use_alumina add_base->use_alumina use_alumina->poor_separation final_product Pure Product combine_and_evaporate->final_product

Caption: A troubleshooting guide for common issues in the column chromatography of indole derivatives.

References

Technical Support Center: Synthesis of 6-Fluoro-5-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Fluoro-5-methoxy-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) that may be encountered during the synthesis of this valuable compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on two common synthetic routes: the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis.

Fischer Indole Synthesis Troubleshooting

Q1: I am attempting the Fischer Indole Synthesis of this compound and I'm observing a low yield and multiple spots on my TLC plate. What are the likely side reactions?

A1: The Fischer Indole Synthesis, while a versatile method, can be susceptible to several side reactions, particularly with a polysubstituted phenylhydrazine like 4-fluoro-3-methoxyphenylhydrazine.[1][2] Common issues include:

  • Isomer Formation: If an unsymmetrical ketone is used as a starting material, the cyclization step can lead to the formation of regioisomers. The electronic effects of both the fluoro and methoxy substituents will influence the direction of the[1][1]-sigmatropic rearrangement.

  • Incomplete Cyclization: Harsh acidic conditions and high temperatures can sometimes lead to the degradation of the starting materials or the hydrazone intermediate. Insufficient heating or too short a reaction time may result in unreacted phenylhydrazone.

  • "Abnormal" Halogenation: A significant and specific side reaction to be aware of when using methoxy-substituted phenylhydrazones with hydrogen chloride (HCl) as the catalyst is the potential for chlorination of the benzene ring.[3] In the case of 4-fluoro-3-methoxyphenylhydrazine, this could lead to the formation of a chloro-substituted indole byproduct instead of the desired methoxy-substituted product. This occurs through a proposed mechanism involving cyclization on the side of the methoxy group, followed by substitution.[3]

  • Tar Formation: Strongly acidic conditions and high temperatures can promote polymerization and the formation of tar-like materials, which can significantly reduce the yield and complicate purification.

Troubleshooting Steps:

  • Catalyst Optimization: The choice and concentration of the acid catalyst are critical.[1] Consider using a Lewis acid like zinc chloride (ZnCl₂) or polyphosphoric acid (PPA) instead of a Brønsted acid like HCl to avoid the "abnormal" halogenation side reaction.[1][3]

  • Temperature and Reaction Time Monitoring: Carefully control the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC) to identify the optimal reaction time and prevent degradation.[4]

  • Purification: A thorough purification by column chromatography is often necessary to separate the desired this compound from isomeric byproducts and other impurities.[5]

Leimgruber-Batcho Indole Synthesis Troubleshooting

Q2: My Leimgruber-Batcho synthesis of this compound is resulting in a significant amount of a polar byproduct. What could this be?

A2: A known and common side reaction in the Leimgruber-Batcho synthesis is the over-reduction of the enamine intermediate.[6] This leads to the formation of a 2-amino-phenylethylamine derivative instead of the desired indole. This byproduct is typically more polar than the indole product and can be identified by its different retention factor (Rf) on a TLC plate.

Troubleshooting Steps:

  • Choice of Reducing Agent: The selection of the reducing agent for the cyclization of the intermediate β-dimethylamino-2-nitrostyrene derivative is crucial. While Raney nickel and hydrogen are commonly used, alternatives like iron powder in acetic acid or sodium dithionite can offer better selectivity and milder reaction conditions.[7][8]

  • Control of Reduction Conditions: To avoid over-reduction, it is important to carefully control the reaction conditions during the reduction step, such as hydrogen pressure and reaction time.[6]

  • Easy Separation: Fortunately, the 2-aminophenylethylamine byproducts are basic in nature. They can often be easily separated from the neutral indole product by including an acidic wash (e.g., with dilute HCl) during the aqueous work-up.[6]

General Troubleshooting

Q3: My final product is a colored (pink or brown) solid, not the expected off-white solid. What is the cause and how can I fix it?

A3: Indoles, including this compound, can be susceptible to oxidation and degradation, which leads to the formation of colored impurities.[5] This can be accelerated by exposure to air, light, and any residual acid from the synthesis.

Troubleshooting Steps:

  • Decolorization: To decolorize the product, you can dissolve the crude material in a suitable solvent and treat it with activated charcoal before the final purification step.[5]

  • Proper Storage: Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light to prevent discoloration over time.[5]

Data Presentation

The following table summarizes potential outcomes and influencing factors in the synthesis of this compound. Please note that these are representative values and actual results will vary based on specific experimental conditions.

Synthesis RouteKey ParameterExpected Yield RangePotential Major Impurities
Fischer Indole Synthesis Acid Catalyst (PPA)50-70%Isomeric indoles, unreacted hydrazone, tar-like byproducts
Acid Catalyst (HCl)30-60%Chloro-substituted indole byproduct, isomeric indoles
Leimgruber-Batcho Synthesis Reducing Agent (Fe/AcOH)60-80%Over-reduced 2-aminophenylethylamine derivative, unreacted enamine
Reducing Agent (Raney Ni/H₂)55-75%Over-reduced 2-aminophenylethylamine derivative

Experimental Protocols

Please note: These are representative protocols and may require optimization for your specific laboratory conditions and scale.

Protocol 1: Fischer Indole Synthesis of this compound (Representative)

  • Hydrazone Formation: In a round-bottom flask, dissolve 4-fluoro-3-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol. Add the desired ketone or aldehyde (e.g., pyruvic acid, 1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours, monitoring the formation of the phenylhydrazone by TLC.

  • Cyclization: To the reaction mixture, add polyphosphoric acid (PPA) (10 eq by weight) or zinc chloride (ZnCl₂) (2-3 eq). Heat the mixture to 80-100°C and monitor the reaction progress by TLC.[9]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide.

  • Extraction and Purification: Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.[9]

Protocol 2: Leimgruber-Batcho Indole Synthesis of this compound (Representative)

  • Enamine Formation: In a round-bottom flask, combine 4-fluoro-5-methoxy-2-nitrotoluene (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) in N,N-dimethylformamide (DMF). Heat the reaction mixture to reflux (around 130-140°C) and stir for 2-4 hours, monitoring the reaction by TLC.[9]

  • Intermediate Isolation: After the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure to obtain the crude enamine intermediate, which is often a dark red solid or oil.

  • Reductive Cyclization: Dissolve the crude enamine in a mixture of toluene and acetic acid. Add iron powder (approx. 4-5 eq) and silica gel. Heat the mixture to 100°C and stir for 2-3 hours.[8]

  • Work-up and Purification: Cool the reaction mixture and filter to remove the iron and silica gel. Wash the filter cake with ethyl acetate. The combined filtrate is then washed sequentially with 1N HCl, water, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield this compound.[8]

Visualizations

Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification 4_fluoro_3_methoxyphenylhydrazine 4-Fluoro-3-methoxyphenylhydrazine hydrazone_formation Hydrazone Formation (Ethanol, RT) 4_fluoro_3_methoxyphenylhydrazine->hydrazone_formation carbonyl_compound Ketone/Aldehyde carbonyl_compound->hydrazone_formation cyclization Cyclization (PPA or ZnCl2, Heat) hydrazone_formation->cyclization Phenylhydrazone Intermediate neutralization Neutralization cyclization->neutralization extraction Extraction neutralization->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the Fischer Indole Synthesis.

Leimgruber-Batcho Indole Synthesis Workflow

Leimgruber_Batcho_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification nitrotoluene 4-Fluoro-5-methoxy-2-nitrotoluene enamine_formation Enamine Formation (DMF, Reflux) nitrotoluene->enamine_formation dmf_dma DMF-DMA dmf_dma->enamine_formation reductive_cyclization Reductive Cyclization (Fe/AcOH, Heat) enamine_formation->reductive_cyclization Enamine Intermediate filtration Filtration reductive_cyclization->filtration acid_wash Acidic Wash filtration->acid_wash extraction Extraction acid_wash->extraction purification Crystallization/Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the Leimgruber-Batcho Synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 6-Fluoro-5-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-Fluoro-5-methoxy-1H-indole. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

The most prevalent and adaptable methods for synthesizing substituted indoles, including this compound, are the Leimgruber-Batcho and Fischer indole syntheses. The Leimgruber-Batcho synthesis is often preferred for larger scale production due to its typically high yields and milder reaction conditions, while the Fischer indole synthesis is a classic and versatile method suitable for a wide range of derivatives.[1]

Q2: I am experiencing low yields in my synthesis of this compound. What are the potential causes and how can I improve the yield?

Low yields are a common issue in indole synthesis and can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and catalyst choice are critical. For instance, in the Fischer indole synthesis, the reaction is sensitive to both temperature and acid strength.[2]

  • Poor Quality Starting Materials: Impurities in the starting materials can lead to undesirable side reactions.

  • Inappropriate Catalyst: The selection and concentration of the acid catalyst in the Fischer indole synthesis, or the reducing agent in the Leimgruber-Batcho synthesis, are crucial and may require empirical optimization.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired indole.

To improve yields, consider systematically optimizing reaction conditions, ensuring the purity of your starting materials, and exploring different catalysts or reducing agents.

Q3: What are common side reactions to be aware of during the synthesis of this compound?

Several side reactions can occur, depending on the chosen synthetic route:

  • Isomer Formation: In the Fischer indole synthesis, the use of unsymmetrical ketones can lead to the formation of regioisomers. The position of the fluoro and methoxy substituents can influence the direction of cyclization.

  • Over-reduction: In the Leimgruber-Batcho synthesis, a known side reaction is the over-reduction of the enamine intermediate, leading to the formation of a more polar 2-aminophenylethylamine derivative instead of the indole.

  • Rearrangement and Dimerization: Under strongly acidic conditions, as in the Fischer indole synthesis, the enamine intermediate or the final indole product can undergo rearrangements or dimerize, leading to a complex mixture of products.

  • Formation of Tar-like Materials: The Bischler-Möhlau synthesis, another less common method, is known for requiring harsh conditions that can lead to the formation of polymeric or tarry byproducts and consequently low yields.

Troubleshooting Guides

Low Product Yield
Symptom Possible Cause Troubleshooting Steps
No or very low product formation Incomplete reaction- Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Ensure the reaction temperature is optimal. Inadequate heating can lead to a sluggish reaction.
Poor quality of starting materials- Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point).- Purify starting materials if necessary.
Inactive catalyst/reagent- In the Leimgruber-Batcho synthesis, ensure the activity of the reducing agent (e.g., Raney nickel, Pd/C). Use fresh catalyst if necessary.- In the Fischer indole synthesis, screen different acid catalysts (e.g., polyphosphoric acid, ZnCl₂, H₂SO₄) and optimize their concentration.
Yield is consistently low despite complete conversion of starting material Formation of side products- Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts.- Adjust reaction conditions (e.g., lower the temperature, change the solvent) to minimize side reactions.
Product degradation- The indole nucleus can be sensitive to strong acids and high temperatures. Minimize exposure to harsh conditions during the reaction and work-up.
Formation of Multiple Products
Symptom Possible Cause Troubleshooting Steps
Multiple spots on TLC, difficult purification Isomer formation (Fischer Indole Synthesis)- If using an unsymmetrical ketone, consider a different synthetic strategy or a more regioselective cyclization method.- Optimize the acid catalyst and reaction temperature, as these can influence the regioselectivity.
Over-reduction (Leimgruber-Batcho Synthesis)- Choose a milder reducing agent (e.g., iron in acetic acid or sodium dithionite instead of Raney nickel/hydrazine).- Carefully control the reduction conditions, such as hydrogen pressure and reaction time.
Complex mixture of byproducts- Lowering the reaction temperature can sometimes improve selectivity.- For the Fischer indole synthesis, a systematic screening of different acids and their concentrations can improve yield and selectivity.
Purification Challenges
Symptom Possible Cause Troubleshooting Steps
Streaking or poor separation on silica gel chromatography Polar impurities or product instability- Consider an acidic or basic wash during the work-up to remove basic or acidic impurities. The 2-aminophenylethylamine byproduct from over-reduction is basic and can often be removed with an acidic wash.- Use a different stationary phase for chromatography (e.g., alumina) or a different solvent system.
Product decomposes on the column Product is sensitive to silica gel (which is acidic)- Neutralize the silica gel with a small amount of a non-polar amine (e.g., triethylamine) in the eluent.- Consider alternative purification methods such as crystallization or preparative HPLC.

Experimental Protocols

A detailed protocol for the synthesis of a structurally related compound, 6-chloro-5-fluoroindole, via a modified Leimgruber-Batcho reaction has been reported and can be adapted for this compound. The key is the preparation of the corresponding substituted 2-nitrotoluene precursor.

General Protocol adapted from the Leimgruber-Batcho Synthesis of 6-chloro-5-fluoroindole:

Step 1: Enamine Formation

  • React the starting material, 4-fluoro-5-methoxy-2-nitrotoluene, with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a suitable solvent such as DMF or pyrrolidine.

  • Heat the mixture to facilitate the formation of the enamine intermediate. The progress of the reaction can be monitored by TLC.

Step 2: Reductive Cyclization

  • To the solution containing the enamine, add a reducing agent. Common systems include Raney nickel with hydrazine hydrate, palladium on carbon with hydrogen gas, or iron powder in acetic acid.

  • The reaction is typically heated to effect the reduction of the nitro group and subsequent cyclization to the indole.

Step 3: Work-up and Purification

  • After the reaction is complete, filter off the catalyst (if applicable).

  • Perform an aqueous work-up, which may include an acidic wash to remove basic impurities.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound (Template)

EntryMethodCatalyst/Reducing AgentSolventTemperature (°C)Time (h)Yield (%)
1Leimgruber-BatchoRaney Ni / N₂H₄Ethanol804
2Leimgruber-BatchoFe / Acetic AcidToluene1002
3Leimgruber-BatchoPd/C, H₂Ethyl Acetate2512
4Fischer IndolePolyphosphoric Acid-1201
5Fischer IndoleZnCl₂Toluene1106
6Fischer IndoleH₂SO₄Ethanol808

Visualizations

experimental_workflow cluster_leimgruber Leimgruber-Batcho Synthesis cluster_fischer Fischer Indole Synthesis start_lb 4-Fluoro-5-methoxy-2-nitrotoluene enamine_formation Enamine Formation (DMF-DMA, Pyrrolidine, Heat) start_lb->enamine_formation enamine Intermediate Enamine enamine_formation->enamine reductive_cyclization Reductive Cyclization (e.g., Fe/AcOH) enamine->reductive_cyclization product_lb This compound reductive_cyclization->product_lb start_fischer 4-Fluoro-5-methoxyphenylhydrazine + Ketone/Aldehyde hydrazone_formation Hydrazone Formation start_fischer->hydrazone_formation hydrazone Intermediate Hydrazone hydrazone_formation->hydrazone cyclization Acid-Catalyzed Cyclization (e.g., PPA, Heat) hydrazone->cyclization product_fischer This compound cyclization->product_fischer

Caption: Common synthetic workflows for this compound.

troubleshooting_low_yield start Low Yield Observed check_purity Check Starting Material Purity start->check_purity optimize_temp Optimize Reaction Temperature start->optimize_temp optimize_catalyst Optimize Catalyst/Reagent start->optimize_catalyst monitor_reaction Monitor Reaction Progress (TLC/HPLC) start->monitor_reaction analyze_byproducts Analyze for Side Products optimize_temp->analyze_byproducts optimize_catalyst->analyze_byproducts

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Purification of 6-Fluoro-5-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the removal of impurities from 6-Fluoro-5-methoxy-1H-indole. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation templates to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities depend on the synthetic route employed. For the widely used Leimgruber-Batcho and Fischer indole syntheses, potential impurities include:

  • Incomplete reaction intermediates: Such as the corresponding o-nitrotoluene derivative in the Leimgruber-Batcho synthesis if the reductive cyclization is not complete.

  • Byproducts from side reactions: The Fischer indole synthesis, which is acid-catalyzed, can sometimes lead to the formation of regioisomers or degradation products under harsh conditions.[1][2]

  • Starting materials: Unreacted starting materials are a common source of impurity.

  • Reagents and solvents: Residual solvents and reagents used in the synthesis and workup can also be present.

Q2: My purified this compound is colored (e.g., pink or brown). What causes this and how can I remove the color?

A2: Indole compounds are susceptible to oxidation, which can lead to the formation of colored impurities. Exposure to air, light, and acidic conditions can accelerate this process. To decolorize the compound, you can perform a charcoal treatment. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, and heat for a short period. The charcoal will adsorb the colored impurities and can be removed by hot filtration. Subsequent recrystallization should yield a colorless product.

Q3: Which purification technique is best for this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities, as well as the scale of the experiment.

  • Recrystallization: This is an effective method for removing small amounts of impurities and for obtaining highly pure crystalline material. The key is to find a suitable solvent or solvent system.

  • Column Chromatography: This is a versatile technique for separating the desired compound from a wide range of impurities, especially when dealing with complex mixtures or non-crystalline products.

  • Extraction: Liquid-liquid extraction can be used during the workup to remove acidic or basic impurities.

Q4: How can I assess the purity of my this compound?

A4: Several analytical techniques can be used to determine the purity of your compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for assessing purity and identifying impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like formic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities by comparing the spectra to that of the pure compound.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the desired product and to identify the mass of any impurities, often in conjunction with HPLC (LC-MS).

Troubleshooting Guides

Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
Compound does not crystallize - Solvent is too good (compound is too soluble).- Solution is not sufficiently saturated.- Presence of impurities inhibiting crystallization.- Add an anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the solution until it becomes slightly turbid, then heat to clarify and cool slowly.- Concentrate the solution by boiling off some of the solvent.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Oiling out - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- High concentration of impurities.- Use a lower-boiling solvent.- Ensure slow cooling of the solution.- Try to purify the crude material by another method (e.g., column chromatography) before recrystallization.
Low recovery - Too much solvent was used.- The compound is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Cool the solution in an ice bath to maximize crystal formation before filtration.- Ensure the filtration apparatus is pre-heated before hot filtration.
Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor separation - Inappropriate solvent system (eluent).- Column overloading.- Column channeling.- Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.- Use an appropriate amount of silica gel (typically 50-100 times the weight of the crude material).- Ensure the column is packed uniformly without any air bubbles.
Compound is stuck on the column - Eluent is not polar enough.- Compound is interacting strongly with the silica gel (e.g., acidic or basic compounds).- Gradually increase the polarity of the eluent.- Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, or acetic acid for acidic compounds).
Streaking or tailing of bands - Compound is sparingly soluble in the eluent.- Column is overloaded.- Degradation of the compound on the silica gel.- Choose a solvent system in which the compound is more soluble.- Reduce the amount of sample loaded onto the column.- Deactivate the silica gel by adding a small percentage of a modifier to the eluent.

Data Presentation

Quantitative data on the purification of this compound is crucial for process optimization and quality control. While specific data is not always publicly available, researchers can generate this data through their own experiments. Commercial suppliers of this compound, such as BLDpharm, often provide analytical data including HPLC, NMR, and LC-MS upon request.[3][4][5] Below are template tables to structure your purification data.

Table 1: Illustrative Data for Recrystallization of this compound

Parameter Before Recrystallization After Recrystallization
Appearance Light brown solidWhite crystalline solid
Weight (g) 10.08.5
Purity (by HPLC, % Area) 92.5%99.8%
Major Impurity A (by HPLC, % Area) 3.2%<0.1%
Major Impurity B (by HPLC, % Area) 2.1%Not Detected
Yield (%) -85%

Table 2: Illustrative Data for Column Chromatography of this compound

Parameter Crude Product Purified Product
Weight (g) 5.04.1
Purity (by HPLC, % Area) 88.7%99.5%
Impurity C (by HPLC, % Area) 5.8%<0.1%
Impurity D (by HPLC, % Area) 3.5%0.2%
Recovery (%) -82%

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Determine a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. Toluene, ethanol/water, or ethyl acetate/hexane mixtures are often good starting points for indole derivatives.

  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to boiling while stirring.

  • Saturation: Add small portions of hot solvent until the compound just dissolves.

  • (Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound
  • Solvent System Selection: Use TLC to determine an optimal solvent system. A mixture of hexane and ethyl acetate is a common choice for indoles. Adjust the ratio to achieve an Rf value of 0.2-0.4 for the target compound.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of Potential Signaling Pathways and Experimental Workflow

While the direct signaling pathways of this compound are not extensively documented, its structural similarity to other methoxyindoles, such as melatonin, suggests potential interactions with related pathways. Below are diagrams of the Melatonin Receptor and Aryl Hydrocarbon Receptor signaling pathways, which are known to be modulated by various indole derivatives.

Melatonin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Melatonin Melatonin MT1/MT2 Receptor MT1/MT2 Receptor Melatonin->MT1/MT2 Receptor G_Protein Gαi/Gq MT1/MT2 Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC PLC Phospholipase C G_Protein->PLC cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA Protein Kinase A cAMP->PKA CREB CREB (transcription factor) PKA->CREB Ca2+ Ca2+ IP3->Ca2+ PKC Protein Kinase C DAG->PKC Ca2+->PKC ERK ERK1/2 PKC->ERK ERK->CREB Gene_Expression Gene Expression (e.g., circadian rhythm) CREB->Gene_Expression

Caption: Potential Melatonin Receptor Signaling Pathway for Methoxyindoles.

AhR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole_Derivative Indole Derivative AhR_Complex AhR-Hsp90-XAP2 (inactive) Indole_Derivative->AhR_Complex Active_AhR AhR (active) AhR_Complex->Active_AhR Ligand Binding ARNT ARNT Active_AhR->ARNT Nuclear Translocation and Dimerization AhR_ARNT_Complex AhR-ARNT Complex Active_AhR->AhR_ARNT_Complex ARNT->AhR_ARNT_Complex XRE Xenobiotic Response Element AhR_ARNT_Complex->XRE Gene_Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription

Caption: Potential Aryl Hydrocarbon Receptor (AhR) Signaling Pathway for Indole Derivatives.

Purification_Workflow Crude_Product Crude this compound Purity_Analysis_1 Purity Assessment (TLC, HPLC, NMR) Crude_Product->Purity_Analysis_1 Choose_Method Select Purification Method Purity_Analysis_1->Choose_Method Recrystallization Recrystallization Choose_Method->Recrystallization High initial purity, crystalline solid Column_Chromatography Column Chromatography Choose_Method->Column_Chromatography Complex mixture, oily product Purified_Product Purified Product Recrystallization->Purified_Product Column_Chromatography->Purified_Product Purity_Analysis_2 Final Purity & Characterization (HPLC, NMR, MS) Purified_Product->Purity_Analysis_2 Store Store under inert atmosphere, protected from light Purity_Analysis_2->Store

Caption: General Experimental Workflow for the Purification of this compound.

References

Technical Support Center: Fischer Indole Synthesis for Substituted Indoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of substituted indoles.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis is resulting in a low yield. What are the common contributing factors?

A1: Low yields in the Fischer indole synthesis can be attributed to several factors, as the reaction is sensitive to a variety of parameters. Key areas to investigate include:

  • Purity of Starting Materials: Impurities in the arylhydrazine or the carbonyl compound can lead to side reactions that consume starting materials and lower the yield of the desired indole. It is recommended to use freshly purified reagents.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often need to be optimized for specific substrates. Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[1][2]

  • Suboptimal Reaction Temperature and Time: The reaction often requires elevated temperatures to proceed efficiently. However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials and the desired product. Monitoring the reaction's progress by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time.

  • Solvent Selection: The choice of solvent can significantly influence the reaction rate and yield. Polar aprotic solvents such as DMSO and acetic acid are often effective. In some cases, running the reaction neat (without a solvent) may be beneficial.

  • Atmosphere: For substrates that are sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products and improve the overall yield.[3]

Q2: I am observing the formation of multiple products in my reaction. What are the common side reactions, and how can they be minimized?

A2: The formation of byproducts is a common challenge in the Fischer indole synthesis. Some of the most frequently encountered side reactions include:

  • Aldol Condensation: When using enolizable aldehydes and ketones, aldol condensation can occur as a competing reaction, especially under acidic conditions. To minimize this, consider optimizing the reaction temperature and time. If possible, using a non-enolizable carbonyl compound can eliminate this side reaction.[3]

  • N-N Bond Cleavage: With electron-donating groups on the carbonyl substrate, a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate can occur.[3] This is particularly problematic in the synthesis of C3-N-substituted indoles.[4][5] Using milder reaction conditions or a different synthetic route might be necessary in these cases.

  • Formation of Regioisomers:

    • Unsymmetrical Ketones: The use of unsymmetrical ketones can lead to the formation of two different regioisomeric indoles. The ratio of these isomers is highly dependent on the acid catalyst and its concentration.[6] Generally, enolization tends to occur at the less substituted side of the ketone when strong acids are used.[7]

    • Meta-Substituted Phenylhydrazines: Phenylhydrazines with a substituent at the meta position can also yield a mixture of 4- and 6-substituted indoles. With electron-donating groups, the 6-substituted indole is typically the major product, while electron-withdrawing groups tend to favor the formation of the 4-substituted indole.[7][8]

Q3: My Fischer indole synthesis has failed completely. What are the potential reasons for a complete lack of product formation?

A3: Complete failure of the reaction can be disheartening but is often traceable to specific issues:

  • Highly Unfavorable Electronic Effects: As mentioned, strong electron-donating groups on the carbonyl compound can heavily favor the N-N bond cleavage pathway, leading to no formation of the desired indole.[4][5]

  • Steric Hindrance: Extremely bulky substituents on either the phenylhydrazine or the carbonyl compound can sterically hinder the critical[9][9]-sigmatropic rearrangement and subsequent cyclization steps.

  • Decomposition of Starting Materials or Product: The chosen reaction conditions, particularly the acid strength and temperature, may be too harsh for your specific substrates, leading to their decomposition. The indole product itself can also be unstable under strongly acidic conditions.[3] It is advisable to neutralize the acid promptly during the workup.[3]

Troubleshooting Guide

This section provides a more focused approach to troubleshooting specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Impure Starting Materials Purify the arylhydrazine and carbonyl compound by recrystallization or distillation before use.
Incorrect Catalyst Screen a variety of Brønsted and Lewis acids (e.g., PPA, ZnCl₂, p-TsOH) to find the optimal catalyst for your specific substrates.
Suboptimal Temperature Gradually increase the reaction temperature while monitoring for product formation and decomposition by TLC. Consider using microwave irradiation to potentially improve the yield and reduce reaction time.[9]
Unfavorable Substituent Effects For electron-rich substrates prone to N-N bond cleavage, try using milder reaction conditions (lower temperature, weaker acid). If the reaction still fails, an alternative synthetic route may be necessary.[10]
Problem 2: Formation of Multiple Products (Byproducts or Isomers)
Possible Cause Suggested Solution
Aldol Condensation Optimize reaction time and temperature. If feasible, use a carbonyl compound that cannot enolize.
Regioisomer Formation (Unsymmetrical Ketones) Experiment with different acid catalysts and concentrations. Stronger acids often favor the thermodynamic product. The use of Eaton's reagent (P₂O₅/MeSO₃H) has been shown to provide good regiocontrol in some cases.[11]
Regioisomer Formation (Meta-substituted Phenylhydrazines) The product ratio is influenced by the electronic nature of the substituent. Separation of the isomers by column chromatography is often required.
Oxidative Degradation Perform the reaction under an inert atmosphere (N₂ or Ar) to minimize the formation of colored oxidation byproducts.[3]
Problem 3: Difficult Purification
Possible Cause Suggested Solution
Tarry, Insoluble Byproducts Ensure prompt neutralization of the acid after the reaction is complete. An initial workup with a non-polar solvent can help remove some polymeric material before column chromatography.
Co-eluting Impurities Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. In some cases, recrystallization of the crude product before chromatography can improve the final purity.

Data Presentation

The following tables summarize the effects of different catalysts and substituents on the yield and regioselectivity of the Fischer indole synthesis.

Table 1: Effect of Acid Catalyst on the Yield of 2,3-dimethylindole

PhenylhydrazineKetoneCatalystSolventTemperature (°C)TimeYield (%)
PhenylhydrazineButan-2-oneBF₃·OEt₂EthanolReflux-~90
Phenylhydrazine HClButan-2-oneNoneTHF150 (Microwave)15 min91

Data compiled from various sources, including[9][12]. Conditions and yields are representative and may vary.

Table 2: Regioselectivity in the Fischer Indole Synthesis with Unsymmetrical Ketones

PhenylhydrazineKetoneAcid CatalystProduct Ratio (2-Me vs. 3-Me indole)
PhenylhydrazineMethyl Ethyl Ketone90% H₃PO₄100 : 0
PhenylhydrazineMethyl Ethyl Ketone70% H₂SO₄Major product is 2-methyl-3-ethylindole

Data illustrates the influence of acid strength on the direction of cyclization. Stronger acids tend to favor the formation of the more substituted indole. Data adapted from[6].

Experimental Protocols

Protocol 1: Synthesis of 2,3,5-Trimethyl-1H-indole

This protocol is adapted from a procedure for the synthesis of substituted indolenines which are precursors to indoles.[13]

  • Materials:

    • p-Tolylhydrazine hydrochloride (0.25 g, 1.62 mmol)

    • Isopropyl methyl ketone (0.14 g, 1.62 mmol)

    • Glacial acetic acid (2 g, 0.03 mol)

    • 1 M Sodium hydroxide solution

    • Chloroform

    • Anhydrous sodium sulfate

  • Procedure:

    • To a round-bottom flask, add p-tolylhydrazine hydrochloride and isopropyl methyl ketone to glacial acetic acid.

    • Reflux the mixture with stirring for 2.25 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Neutralize the reaction mixture with 1 M NaOH solution.

    • Dilute the mixture with 100 mL of water and extract with chloroform (3 x 100 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield the final product.

Protocol 2: Synthesis of 2-Phenylindole using Polyphosphoric Acid (PPA)

This is a general one-pot procedure for the synthesis of 2-phenylindole.[9]

  • Materials:

    • Acetophenone

    • Phenylhydrazine

    • Ethanol

    • Glacial acetic acid

    • Polyphosphoric acid (PPA)

    • Ice

  • Procedure:

    • Hydrazone Formation (can be done in-situ): In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol. Add phenylhydrazine (1 equivalent) dropwise with stirring. Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes.

    • Indolization: In a separate flask, heat polyphosphoric acid (approximately 4g per 1.2g of hydrazone) to about 100°C.

    • Carefully add the pre-formed hydrazone (or the crude reaction mixture from step 1 after removing ethanol) to the hot PPA with vigorous stirring.

    • Heat the mixture at 150-160°C for 10-15 minutes. The mixture will darken in color.

    • Work-up: Allow the reaction mixture to cool to about 100°C and then pour it onto crushed ice with stirring, which will cause the product to precipitate.

    • Filter the solid, wash it thoroughly with water, and then with a small amount of cold ethanol.

    • The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Fischer_Indole_Synthesis_Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product A Arylhydrazine C Phenylhydrazone A->C + H⁺, -H₂O B Ketone/Aldehyde B->C D Ene-hydrazine C->D Tautomerization E Diimine Intermediate D->E [3,3]-Sigmatropic Rearrangement F Aminal Intermediate E->F Cyclization G Substituted Indole F->G Aromatization -NH₃

Caption: Mechanism of the Fischer Indole Synthesis.

Troubleshooting_Workflow Start Fischer Indole Synthesis Problem Identify Issue Start->Problem LowYield Low Yield Problem->LowYield Poor Conversion SideProducts Side Products Problem->SideProducts Multiple Spots on TLC NoReaction No Reaction Problem->NoReaction Starting Material Unchanged Solution1 Check Reagent Purity Optimize Catalyst & Temp. LowYield->Solution1 Solution2 Adjust Conditions to Minimize Aldol/N-N Cleavage Control Regioselectivity SideProducts->Solution2 Solution3 Use Stronger Acid Increase Temperature Consider Alternative Route NoReaction->Solution3 End Successful Synthesis Solution1->End Solution2->End Solution3->End

References

Technical Support Center: Synthesis of 6-Fluoro-5-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-Fluoro-5-methoxy-1H-indole, with a focus on preventing tar formation.

Troubleshooting Guides

Issue 1: Significant Tar Formation During Fischer Indole Synthesis

The Fischer indole synthesis is a robust method, but it is sensitive to reaction conditions, especially with electron-rich phenylhydrazines like 4-fluoro-3-methoxyphenylhydrazine. Tar formation is a common issue arising from polymerization and side reactions of the indole product or intermediates.

Possible Causes and Solutions:

CauseRecommended Action
Harsh Acidic Conditions Strong acids like polyphosphoric acid (PPA) or sulfuric acid can promote side reactions. Consider using milder Brønsted acids such as acetic acid or Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂).[1][2] The acidity of the medium can significantly influence the reaction pathway.
High Reaction Temperature Elevated temperatures can lead to the decomposition of starting materials and products. Optimize the reaction temperature by starting at a lower temperature and gradually increasing it while monitoring the reaction progress by TLC. Microwave-assisted synthesis can sometimes offer better control over heating.[3]
Reactive Intermediates The electron-rich nature of the this compound ring makes it susceptible to electrophilic attack and subsequent polymerization under acidic conditions. Minimize reaction time and quench the reaction as soon as the starting material is consumed.
Presence of Oxygen Indoles can be susceptible to oxidation, which can lead to colored, tarry byproducts. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol: Optimized Fischer Indole Synthesis

This protocol is a general guideline and may require optimization for your specific carbonyl compound.

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 4-fluoro-3-methoxyphenylhydrazine hydrochloride (1 equivalent) and the desired ketone or aldehyde (1.05 equivalents) in ethanol or acetic acid.

    • Stir the mixture at room temperature or gentle heat (40-60 °C) until hydrazone formation is complete (monitor by TLC).

  • Indolization:

    • In a separate flask, prepare a solution of the chosen acid catalyst (e.g., 10 mol% ZnCl₂ or acetic acid as solvent).

    • Slowly add the hydrazone solution to the catalyst solution at a controlled temperature (e.g., 80-120 °C).

    • Monitor the reaction closely by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Quench the reaction by pouring it into a mixture of ice and a suitable base (e.g., sodium bicarbonate solution) to neutralize the acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

References

stability issues of 6-Fluoro-5-methoxy-1H-indole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on addressing stability issues of 6-Fluoro-5-methoxy-1H-indole in solution. The information is intended for researchers, scientists, and drug development professionals to assist in designing and troubleshooting experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound?

As a solid, this compound should be stored in a cool, dry, and dark place. Supplier recommendations typically suggest storage at 2-8°C. Once in solution, the stability can be significantly influenced by the solvent, pH, light, and temperature. It is crucial to determine the stability in your specific experimental conditions.

Q2: My solution of this compound is changing color. What could be the cause?

Color change in indole solutions, particularly turning pink, purple, or brown, is often an indication of degradation. This is commonly caused by exposure to acidic conditions, light, or air (oxidation). Indole derivatives are susceptible to acid-catalyzed polymerization, which results in the formation of colored oligomers.

Q3: How does pH affect the stability of this compound in aqueous solutions?

Q4: What solvents are recommended for dissolving this compound?

The choice of solvent will depend on the experimental requirements. For stock solutions, polar aprotic solvents like DMSO or DMF are often used due to their high solvating power. For aqueous-based assays, it is important to assess the stability of the compound in the chosen buffer system. The "like dissolves like" principle suggests that polar organic solvents should be suitable. However, the stability in each solvent system should be experimentally verified.

Q5: Is this compound sensitive to light?

Indole and its derivatives can be photosensitive. It is best practice to protect solutions of this compound from light to prevent potential photodecomposition. Photostability testing should be conducted to determine the extent of its light sensitivity.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with this compound.

Issue 1: Rapid Degradation of the Compound in Solution
  • Symptom: Loss of compound purity over a short period, as observed by chromatography (e.g., HPLC).

  • Potential Causes:

    • Inappropriate solvent or pH.

    • Exposure to light.

    • Elevated temperature.

    • Presence of oxidizing agents.

  • Troubleshooting Steps:

    • Analyze Experimental Conditions: Review the pH of the solution, the solvent used, light exposure, and storage temperature.

    • pH Adjustment: If using an acidic buffer, consider switching to a neutral or slightly basic buffer (pH 7.0-8.0).

    • Solvent Selection: If the solvent is suspected to be reactive, test the stability in alternative, high-purity solvents.

    • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil. Conduct experiments under subdued lighting if possible.

    • Temperature Control: Prepare and store solutions at the lowest practical temperature. Avoid repeated freeze-thaw cycles.

    • Inert Atmosphere: If oxidation is suspected, degas the solvent and consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Inconsistent Results in Biological Assays
  • Symptom: High variability in experimental results between replicates or different experimental runs.

  • Potential Causes:

    • On-plate degradation of the compound during the assay.

    • Interaction with assay components.

    • Inconsistent solution preparation and handling.

  • Troubleshooting Steps:

    • Assess Compound Stability in Assay Media: Incubate the compound in the complete assay media (including all components like buffers, salts, and serum) for the duration of the experiment and analyze for degradation.

    • Time-Course Experiment: Analyze the concentration of the compound in the assay at different time points to determine its rate of degradation under assay conditions.

    • Standardize Solution Handling: Ensure consistent timing between solution preparation and use in the assay. Prepare fresh solutions for each experiment whenever possible.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These should be adapted to your specific experimental needs.

Protocol 1: pH Stability Assessment
  • Buffer Preparation: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 3, 5, 7, 9, 11).

  • Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO). Dilute the stock solution into each of the prepared buffers to a final concentration suitable for analysis.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C) and protect them from light.

  • Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: Immediately analyze the aliquots by a stability-indicating HPLC method to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the percentage of the remaining compound against time for each pH to determine the degradation kinetics.

Protocol 2: Photostability Assessment
  • Sample Preparation: Prepare a solution of this compound in a photochemically inert and transparent solvent (e.g., acetonitrile or water). Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Light Exposure: Expose the test sample to a controlled light source that mimics a combination of UV and visible light, as per ICH Q1B guidelines.

  • Time Points: Withdraw aliquots from both the exposed and control samples at various time points.

  • Analysis: Analyze the aliquots by HPLC to determine the extent of degradation.

  • Data Analysis: Compare the chromatograms of the exposed and control samples to identify any photodegradants.

Protocol 3: Development of a Stability-Indicating HPLC Method
  • Column and Mobile Phase Screening:

    • Start with a reversed-phase column (e.g., C18) and a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

    • Screen different mobile phase compositions and gradients to achieve good peak shape and retention for the parent compound.

  • Forced Degradation Studies:

    • Subject the compound to stress conditions (acid, base, oxidation, heat, and light) to generate degradation products.

    • Acid/Base Hydrolysis: Treat the compound with HCl and NaOH at an elevated temperature.

    • Oxidation: Treat the compound with hydrogen peroxide.

    • Thermal Stress: Heat the solid compound and a solution of the compound.

    • Photolytic Stress: Expose a solution of the compound to UV and visible light.

  • Method Optimization:

    • Analyze the stressed samples using the initial HPLC method.

    • Optimize the mobile phase gradient, flow rate, and column temperature to achieve baseline separation of the parent peak from all degradation product peaks.

    • The method is considered stability-indicating if all degradation products are resolved from the parent compound.

  • Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The following are template tables that can be used to summarize the data from your stability studies.

Table 1: pH Stability of this compound at [Temperature]°C

pHTime (hours)% Remaining Compound (Mean ± SD)
3.00100
2
4
8
24
48
5.00100
...
7.00100
...
9.00100
...
11.00100
...

Table 2: Photostability of this compound in [Solvent]

Exposure Time (hours)% Remaining Compound (Light Exposed, Mean ± SD)% Remaining Compound (Dark Control, Mean ± SD)
0100100
2
4
8
24

Visualizations

The following diagrams illustrate key workflows for assessing the stability of this compound.

Stability_Troubleshooting_Workflow cluster_0 Troubleshooting Workflow for Compound Instability A Instability Observed (e.g., Color Change, Purity Loss) B Review Experimental Conditions (pH, Solvent, Light, Temp) A->B C Hypothesize Cause B->C D Modify Conditions Systematically C->D E Analyze Stability of Modified Solution D->E F Issue Resolved? E->F G Yes: Implement Optimized Conditions F->G Yes H No: Re-evaluate Hypothesis F->H No H->C

Caption: A logical workflow for troubleshooting stability issues.

HPLC_Method_Development_Workflow cluster_1 Stability-Indicating HPLC Method Development A Initial Method Scouting (Column, Mobile Phase) B Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) A->B C Analyze Stressed Samples B->C D Peak Purity & Resolution Check C->D E Resolution Adequate? D->E F No: Optimize Method (Gradient, Flow Rate, Temp) E->F No G Yes: Method Validation (ICH Guidelines) E->G Yes F->C H Validated Stability-Indicating Method G->H

Caption: Workflow for developing a stability-indicating HPLC method.

Technical Support Center: Preparation of 6-Fluoro-5-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluoro-5-methoxy-1H-indole. The information is presented in a question-and-answer format to directly address common challenges encountered during its preparation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am attempting the Fischer Indole Synthesis to prepare this compound and observe multiple products with low yield. What are the likely byproducts?

A1: The Fischer Indole Synthesis, while versatile, can present challenges with substituted phenylhydrazines. When using a precursor like (4-fluoro-3-methoxyphenyl)hydrazine, several side reactions can occur:

  • Regioisomer Formation: The cyclization of the phenylhydrazone intermediate can proceed in two different directions due to the substitution pattern on the aromatic ring. While the desired product is this compound, the formation of the isomeric 4-Fluoro-5-methoxy-1H-indole is a common byproduct. The electron-donating methoxy group can influence the direction of the cyclization.

  • Incomplete Cyclization: Harsh acidic conditions and high temperatures can lead to the degradation of starting materials or intermediates. If the reaction is not heated sufficiently or for an adequate duration, you may observe unreacted phenylhydrazone.

  • Rearrangement and Dimerization Products: Under strongly acidic conditions, the enamine intermediate or the final indole product can undergo further reactions, leading to complex mixtures and polymeric material.

Troubleshooting Steps:

  • Optimize Acid Catalyst: The choice and concentration of the acid catalyst (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂) are critical. A systematic screening of different acids and their concentrations can improve the yield and selectivity.

  • Temperature Control: Carefully control the reaction temperature. Too high a temperature can promote side reactions, while a temperature that is too low will result in an incomplete reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Purification: Purification by column chromatography is often necessary to separate the desired this compound from its regioisomer and other byproducts.

Q2: My Leimgruber-Batcho synthesis of this compound is resulting in a significant amount of a polar byproduct. What could this be?

A2: A known side reaction in the Leimgruber-Batcho synthesis is the over-reduction of the enamine intermediate. This leads to the formation of a 2-amino-N,N-dimethylphenethylamine derivative instead of the desired indole. This byproduct is typically more polar than the indole and can be readily identified by its different retention factor on TLC.

Troubleshooting Steps:

  • Choice of Reducing Agent: The selection of the reducing agent for the cyclization of the β-dimethylamino-2-nitrostyrene intermediate is crucial. While Raney nickel and hydrogen are commonly used, alternatives like iron in acetic acid or sodium dithionite can offer better selectivity and milder reaction conditions.

  • Control of Reduction Conditions: Carefully control the reaction conditions during the reduction step, such as hydrogen pressure and reaction time, to avoid over-reduction.

  • Easy Separation: Fortunately, the 2-aminophenylethylamine byproducts are basic and can often be easily separated from the neutral indole product by an acidic wash during the work-up.

Q3: The Bischler-Möhlau synthesis I am running is producing a lot of tar-like material and the yield is very low. How can I improve this?

A3: The Bischler-Möhlau synthesis is notorious for requiring harsh conditions, which can often lead to the formation of polymeric or tarry byproducts and consequently low yields.

Troubleshooting Steps:

  • Lower Reaction Temperature: It has been shown that carrying out the reaction at a lower temperature can significantly reduce the formation of tarry side products and improve the overall yield.

  • Microwave Irradiation: The use of microwave irradiation

Technical Support Center: Chromatographic Separation of 6-Fluoro-5-methoxy-1H-indole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the chromatographic separation of 6-Fluoro-5-methoxy-1H-indole and related structural isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of indole isomers critical in drug development? Isomers are molecules that share the same molecular formula but have different structural arrangements.[1] In pharmaceutical applications, even minor structural differences, such as the position of a functional group (regioisomers) or spatial orientation (enantiomers), can result in significant variations in biological activity. One isomer might be therapeutically active, while another could be inactive or, in some cases, cause harmful side effects.[1][2] Therefore, precise separation and quantification of isomers are essential to guarantee the safety, efficacy, and quality of the final drug product.[1]

Q2: What are the primary chromatographic techniques for separating indole isomers? High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most prevalent and effective techniques for this purpose.[1]

  • Reversed-Phase HPLC (RP-HPLC) is commonly used for separating regioisomers and other closely related structural isomers.

  • Chiral Chromatography , utilizing Chiral Stationary Phases (CSPs), is indispensable for separating enantiomers (non-superimposable mirror images) and is applicable in both HPLC and SFC formats.[1][2]

Q3: How do I select the right Chiral Stationary Phase (CSP) for my indole isomers? There is no universal rule for CSP selection based solely on the analyte's structure; experimental screening is typically necessary. However, polysaccharide-based CSPs, such as those derived from amylose or cellulose (e.g., tris-3,5-dimethylphenylcarbamate), have demonstrated broad success in resolving a wide array of chiral compounds, including indole derivatives.[1] The separation on these phases relies on a combination of interactions, including hydrogen bonding, dipole-dipole, and π–π interactions between the analyte and the CSP.[1]

Q4: What is the role of the mobile phase composition in achieving separation? The mobile phase is a critical factor that influences retention time, selectivity, and resolution.[1]

  • In Normal Phase (NP) HPLC/SFC , mixtures of a non-polar solvent (like hexane or supercritical CO₂) and a polar modifier (like isopropanol or ethanol) are used. Adjusting the modifier percentage is the primary way to control retention and selectivity.

  • In Reversed-Phase (RP) HPLC , the mobile phase typically consists of an aqueous buffer and an organic modifier (like acetonitrile or methanol). The pH of the buffer can be adjusted to control the ionization state of the indole, which significantly affects retention on the column.[1] Adding modifiers like triethylamine (TEA) can help reduce peak tailing for basic compounds like indoles.[1]

Experimental Workflow & Protocols

An effective separation strategy involves a systematic workflow from sample preparation to data analysis.

Experimental Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_results Results SamplePrep Sample Preparation (Dissolve in Mobile Phase) SystemEquilibration System & Column Equilibration (>10 column vol) SamplePrep->SystemEquilibration MobilePhasePrep Mobile Phase Preparation (Freshly Prepared & Degassed) MobilePhasePrep->SystemEquilibration Injection Sample Injection SystemEquilibration->Injection Separation Isocratic or Gradient Elution Injection->Separation Detection UV/MS Detection Separation->Detection DataAnalysis Data Analysis (Peak Integration, Resolution Calc.) Detection->DataAnalysis

Caption: General workflow for chromatographic isomer separation.

Protocol: Chiral SFC Method for this compound Enantiomers

This protocol provides a starting point for developing a chiral separation method using Supercritical Fluid Chromatography (SFC).

ParameterRecommended Starting Condition
Instrumentation SFC system with UV or Mass Spectrometric (MS) detector
Column Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® series)
Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Supercritical CO₂ (A) and Methanol or Ethanol (B) as co-solvent
Gradient Start with 10% B, hold for 2 min, ramp to 40% B over 8 min, hold for 2 min
Flow Rate 2.0 mL/min
Column Temperature 35°C
Back Pressure 150 bar
Injection Volume 5 µL
Detection UV at 220 nm and 280 nm
Sample Prep Dissolve sample in mobile phase modifier (e.g., Methanol)

Troubleshooting Guide

Troubleshooting Decision Tree Start Chromatographic Issue Detected P1 Poor or No Resolution Start->P1 P2 Poor Peak Shape (Tailing/Fronting) Start->P2 P3 Inconsistent Retention Times Start->P3 P4 Split Peaks Start->P4 C1_1 Wrong CSP or Mobile Phase P1->C1_1 C1_2 Suboptimal Temperature P1->C1_2 C2_1 Secondary Silanol Interactions P2->C2_1 C2_2 Mobile Phase pH near pKa P2->C2_2 C3_1 Insufficient Equilibration P3->C3_1 C3_2 Mobile Phase Evaporation P3->C3_2 C4_1 Injection Solvent Mismatch P4->C4_1 S1_1 Screen different CSPs. Optimize mobile phase modifier. C1_1->S1_1 Solution S1_2 Adjust temperature. Lower temp often improves resolution. C1_2->S1_2 Solution S2_1 Add basic modifier (e.g., TEA). Use a base-deactivated column. C2_1->S2_1 Solution S2_2 Adjust pH away from pKa. C2_2->S2_2 Solution S3_1 Equilibrate with >10 column volumes. C3_1->S3_1 Solution S3_2 Prepare fresh mobile phase daily. Keep solvent bottles covered. C3_2->S3_2 Solution S4_1 Dissolve sample in initial mobile phase. C4_1->S4_1 Solution

Caption: A decision tree for troubleshooting common HPLC/SFC issues.

ProblemPotential CauseRecommended Solution
Poor or No Resolution Inappropriate Stationary Phase: The selected Chiral Stationary Phase (CSP) does not provide enantioselectivity for the target isomers.Screen Different CSPs: Test a range of polysaccharide and other CSPs. Polysaccharide-based columns are a good starting point for indole derivatives.[1]
Suboptimal Mobile Phase: The mobile phase composition (e.g., modifier type and percentage) is not optimized for selectivity.Optimize Modifier: Systematically vary the co-solvent (e.g., methanol, ethanol, IPA in SFC/NP-HPLC) and its concentration.[3]
Temperature Effects: Separation can be enthalpy-driven, and temperature affects selectivity.Vary Column Temperature: Test temperatures between 15°C and 40°C. Lower temperatures often improve resolution but may increase analysis time.[3][4]
Poor Peak Shape (Tailing) Secondary Interactions: Basic indole nitrogen interacts with acidic silanol groups on the silica support of the column, causing tailing.Add a Basic Modifier: Add a small amount (e.g., 0.1%) of an amine like triethylamine (TEA) or diethylamine (DEA) to the mobile phase to mask the active silanol sites.[1]
Inappropriate Mobile Phase pH: For RP-HPLC, if the mobile phase pH is close to the analyte's pKa, the compound can exist in both ionized and non-ionized forms.[1]Adjust pH: Adjust the mobile phase pH to be at least 2 units above or below the pKa of the indole nitrogen.
Poor Peak Shape (Fronting) Column Overload: Too much sample mass has been injected onto the column.Reduce Sample Concentration: Dilute the sample and reinject.
Split or Double Peaks Injection Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the mobile phase.[1]Match Injection Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.[1]
Partial Injection: Occurs with manual injectors if the injection volume is close to the loop volume.[1]Optimize Injection Volume: For complete loop filling, inject 2-3 times the loop volume. For partial filling, use less than half the loop volume consistently.[1]
Inconsistent Retention Times Insufficient Column Equilibration: The column is not fully equilibrated with the mobile phase before injection.Increase Equilibration Time: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection and between gradient runs.[1]
Mobile Phase Composition Change: The mobile phase composition is changing over time due to evaporation of the more volatile component.Prepare Fresh Mobile Phase: Prepare mobile phase fresh daily and keep solvent reservoirs covered to minimize evaporation.[1]

References

Validation & Comparative

A Comparative Spectroscopic Guide to 6-Fluoro-5-methoxy-1H-indole and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for 6-Fluoro-5-methoxy-1H-indole and its structurally related analogs, 5-methoxy-1H-indole and 6-fluoro-1H-indole. Understanding the distinct spectroscopic signatures of these compounds is crucial for their identification, characterization, and application in medicinal chemistry and drug development. This document summarizes key spectral data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols for acquiring these spectra are also provided.

Comparative Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.

¹H NMR Spectral Data

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
This compound -No experimental data available in public databases.
5-methoxy-1H-indole CDCl₃δ 7.79 (s, 1H), 7.25 (d, J = 8.7 Hz, 1H), 7.03 (d, J = 2.3 Hz, 1H), 6.97 (s, 1H), 6.87 (dd, J = 8.7, 2.4 Hz, 1H), 3.90 (s, 3H)[1]
6-fluoro-1H-indole CDCl₃δ 7.88 (s, 1H), 7.49 (dd, J = 8.6, 5.4 Hz, 1H), 7.04 (dd, J = 9.7, 2.2 Hz, 1H), 6.96 (s, 1H), 6.91 (td, J = 9.6, 2.2 Hz, 1H)[1]

¹³C NMR Spectral Data

CompoundSolventChemical Shifts (δ, ppm)
This compound -No experimental data available in public databases.
5-methoxy-1H-indole CDCl₃δ 154.01, 131.53, 128.75, 122.53, 112.18, 111.74, 111.58, 100.81, 56.05[1]
6-fluoro-1H-indole CDCl₃δ 161.10, 159.22, 136.29, 136.19, 125.05, 121.86, 119.65, 119.57, 111.96, 108.03, 107.83, 97.42, 97.21[1]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.

CompoundIonization Mode[M]+ or [M+H]+ (m/z)Key Fragmentation Peaks (m/z)
This compound -Predicted: 165.06No experimental data available.
5-methoxy-1H-indole EI147132, 104[2]
6-fluoro-1H-indole EI135Data not readily available.
Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This technique is particularly useful for identifying functional groups.

CompoundSample PhaseKey Absorption Bands (cm⁻¹)
This compound -No experimental data available.
5-methoxy-1H-indole Film (Acetone)Data available in spectral databases.[2]
6-fluoro-1H-indole ATRData available in spectral databases.[3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Data Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion, or through a coupled chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for volatile compounds and provides fragmentation patterns useful for structural elucidation. Electrospray Ionization (ESI) is a softer technique suitable for a wider range of compounds and often provides the molecular ion peak with minimal fragmentation.

  • Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural motifs.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, Attenuated Total Reflectance (ATR) is a convenient technique. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet or a mull. For liquid samples, a thin film can be prepared between two salt plates.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Acquire a background spectrum and subtract it from the sample spectrum. Analyze the resulting spectrum for characteristic absorption bands corresponding to specific functional groups.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectral analysis and interpretation of a synthesized indole derivative.

Spectral_Analysis_Workflow General Workflow for Spectral Data Analysis cluster_synthesis Compound Synthesis & Purification cluster_acquisition Spectral Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structural Elucidation Synthesis Synthesis of Indole Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Sample Submission MS Mass Spectrometry (EI, ESI) Purification->MS Sample Submission IR Infrared Spectroscopy (ATR-FTIR) Purification->IR Sample Submission NMR_Analysis NMR Data Analysis: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Analysis MS_Analysis MS Data Analysis: - Molecular Ion Peak - Fragmentation Pattern MS->MS_Analysis IR_Analysis IR Data Analysis: - Characteristic Bands - Functional Groups IR->IR_Analysis Structure Structure Confirmation NMR_Analysis->Structure Combined Interpretation MS_Analysis->Structure Combined Interpretation IR_Analysis->Structure Combined Interpretation

References

Unveiling the Biological Potential of 6-Fluoro-5-methoxy-1H-indole: A Comparative Analysis with Other Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of 6-Fluoro-5-methoxy-1H-indole and its derivatives against a range of other significant indole-based compounds. This analysis is supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows to provide a comprehensive overview for drug discovery and development.

The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1] Modifications to the indole ring system can profoundly influence the biological properties of the resulting molecules. This guide focuses on the 6-fluoro-5-methoxy substitution pattern, a combination of a moderately electron-withdrawing fluorine atom and an electron-donating methoxy group, and compares its biological profile with other key indole derivatives across several therapeutic areas, including oncology, infectious diseases, and neuroscience.

While direct and extensive biological activity data for the parent this compound is limited in publicly available literature, the analysis of its derivatives provides valuable insights into the potential of this scaffold.

Anticancer Activity: A Tale of Potent Inhibition

Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference CompoundIC50 (µM)
Bis-indole derivative with this compound moiety A549 (Lung)MTT Assay0.8--
Indole MDA-MB-231 (Breast)MTT Assay>100--
MCF-7 (Breast)MTT Assay>100--
5-Methoxyindole-isatin hybrid (5o) ZR-75 (Breast)MTT Assay1.69Sunitinib8.11
HT-29 (Colon)MTT Assay1.69Sunitinib8.11
A-549 (Lung)MTT Assay1.69Sunitinib8.11

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data highlights that while the unsubstituted indole shows minimal anticancer activity, the incorporation of the this compound scaffold into a larger molecular framework can lead to highly potent compounds. For instance, the bis-indole derivative exhibits sub-micromolar activity against lung cancer cells. Similarly, the 5-methoxyindole-isatin hybrid demonstrates significantly greater potency than the established anticancer drug, Sunitinib, against a panel of cancer cell lines.[2]

Antimicrobial Activity: Exploring New Frontiers

The indole nucleus is a promising scaffold for the development of novel antimicrobial agents. While specific minimum inhibitory concentration (MIC) data for this compound is not currently available, the comparative analysis of related fluorinated indoles provides valuable structure-activity relationship insights. A study comparing 5-fluoroindole and 6-fluoroindole against Mycobacterium tuberculosis revealed a significant difference in their activity, underscoring the critical role of the fluorine atom's position.[3]

CompoundTarget OrganismAssay TypeMIC (µg/mL)
Indole Acinetobacter baumannii (XDRAB isolates)Broth Microdilution64 - 1024
5-Fluoroindole Mycobacterium tuberculosis H37RvResazurin Microtiter Assay (REMA)0.78
6-Fluoroindole Mycobacterium tuberculosis H37RvResazurin Microtiter Assay (REMA)12.22
Indole-triazole derivative (3d) MRSABroth Microdilution3.125
C. kruseiBroth Microdilution3.125

MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical that prevents visible growth of a bacterium or bacteria.

The data indicates that 5-fluoroindole is significantly more potent against M. tuberculosis than its 6-fluoro counterpart, suggesting that the electronic effects and binding interactions are highly sensitive to the position of the fluorine substituent.[3] Furthermore, indole-triazole hybrids have shown potent activity against multidrug-resistant bacteria and fungi, with MIC values in the low microgram per milliliter range.[4]

Neuroprotective Effects and Serotonin Receptor Binding: A Link to the Brain

Indole derivatives, including the endogenous neurohormone melatonin and the neurotransmitter serotonin, play crucial roles in neuroprotection and central nervous system function. The structural similarity of substituted indoles to these key signaling molecules makes them promising candidates for the development of novel neuroprotective and psychoactive drugs.

Neuroprotective Activity

Melatonin is a well-established neuroprotective agent, exerting its effects through various mechanisms, including antioxidant and anti-inflammatory pathways.[5][6]

CompoundCell Line/ModelAssay TypeEC50/Effective Concentration
Melatonin Rat cerebellar granule neuronsAging-induced apoptosis model100-500 µM (neuroprotective)
Indole-phenolic derivatives SH-SY5Y neuroblastoma cellsAβ(25-35) induced toxicity~25% increase in cell viability

EC50: The half maximal effective concentration, the concentration of a drug that gives half of the maximal response.

Studies have shown that melatonin can protect neurons from age-related apoptosis and that synthetic indole-phenolic hybrids can mitigate amyloid-beta induced toxicity, a hallmark of Alzheimer's disease.[7][8]

Serotonin Receptor Binding Affinity

The affinity of indole derivatives for serotonin receptors is a key determinant of their potential therapeutic effects in mood disorders and other CNS conditions. The binding affinity is typically measured as the inhibition constant (Ki).

CompoundReceptor SubtypeKi (nM)
Serotonin (5-HT) 5-HT1A3.2
5-HT2A4.7
5-HT78.1
Melatonin MT10.06 - 0.12
MT20.3 - 0.6
Cilansetron (1,7-annelated indole derivative) 5-HT30.19

Ki: The inhibition constant, a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher affinity.

The data illustrates the high affinity of endogenous ligands like serotonin and melatonin for their respective receptors. Synthetic indole derivatives, such as the 5-HT3 antagonist cilansetron, can be designed to have exceptionally high and selective affinity for specific serotonin receptor subtypes.[9]

Experimental Protocols

MTT Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a designated solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

Broth Microdilution for MIC Determination

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Neuroprotection Assay using PC12 Cells

This assay evaluates the ability of a compound to protect neuronal cells from a toxic insult.

  • Cell Differentiation: Plate PC12 cells on collagen-coated plates and differentiate them into a neuronal phenotype using Nerve Growth Factor (NGF).

  • Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the test compound for a specified period.

  • Induction of Toxicity: Induce neurotoxicity using an agent such as 6-hydroxydopamine (6-OHDA) or amyloid-beta peptide.

  • Cell Viability Assessment: After the toxic insult, assess cell viability using methods such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.

  • Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with the test compound to determine the neuroprotective effect.

Serotonin Receptor Binding Assay

This assay measures the affinity of a compound for a specific serotonin receptor subtype.

  • Membrane Preparation: Prepare cell membranes from cells expressing the serotonin receptor of interest.

  • Binding Reaction: Incubate the cell membranes with a radiolabeled ligand (e.g., [3H]Serotonin) and various concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration.

  • Radioactivity Measurement: Measure the radioactivity of the filters using a scintillation counter.

  • Ki Calculation: Calculate the Ki value from the competition binding curve, which represents the affinity of the test compound for the receptor.

Visualizing Biological Processes

To better understand the experimental workflows and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Assays cluster_assays Specific Assays Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Assay Endpoint Assay Endpoint Compound Treatment->Assay Endpoint Data Analysis Data Analysis Assay Endpoint->Data Analysis MTT Assay MTT Assay Assay Endpoint->MTT Assay Viability MIC Assay MIC Assay Assay Endpoint->MIC Assay Growth Inhibition Neuroprotection Assay Neuroprotection Assay Assay Endpoint->Neuroprotection Assay Cell Survival Receptor Binding Receptor Binding Assay Endpoint->Receptor Binding Affinity signaling_pathway cluster_response Examples of Cellular Responses Indole Derivative Indole Derivative Receptor Receptor Indole Derivative->Receptor Binds Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Activates/Inhibits Cellular Response Cellular Response Signaling Cascade->Cellular Response Leads to Apoptosis Apoptosis Cellular Response->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Cellular Response->Cell Cycle Arrest Neuroprotection Neuroprotection Cellular Response->Neuroprotection

References

A Comparative Guide to the Structure-Activity Relationship of 6-Fluoro-5-methoxy-1H-indole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-fluoro-5-methoxy-1H-indole scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective therapeutic agents. The strategic incorporation of a fluorine atom at the 6-position and a methoxy group at the 5-position of the indole ring significantly influences the molecule's physicochemical properties, metabolic stability, and binding affinity to various biological targets. This guide provides an objective comparison of the biological activities of this compound analogs and related derivatives, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.

Data Presentation: Quantitative Comparison of Biological Activity

The following tables summarize the quantitative data for the biological activities of various indole analogs, providing a comparative overview of their potency against different cancer cell lines and biological targets.

Table 1: Anticancer Activity of Substituted Indole Analogs

Compound IDSubstitution PatternCancer Cell LineActivity MetricValueReference(s)
FC116 6-Fluoro on indoleHCT-116/L (Oxaliplatin-resistant colorectal cancer)GI₅₀6 nM[1]
Compound 14 5-Fluoro on indoleHCT-116/LGI₅₀7 nM[1]
Compound 22 6-Methoxyl on indoleHCT-116/LGI₅₀47 nM[1]
Indole-chalcone 15 1-Methyl, 2-(3-methoxy)phenyl on indoleSCC-29B (Oral cancer)GI₅₀0.96 µM[2]
Quinoline-indole 13 Not specifiedVarious cancer cell linesIC₅₀2 - 11 nM[2]
Spirooxindole 44 Spirooxindole-pyrazoleMCF-7 (Breast cancer)IC₅₀0.189 µM[3]
Spirooxindole 44 Spirooxindole-pyrazoleHepG2 (Liver cancer)IC₅₀1.04 µM[3]

Table 2: Kinase Inhibitory Activity of Indole Analogs

Compound IDTarget KinaseInhibition MetricValueReference(s)
Spirooxindole 44 EGFRIC₅₀96.6 nM[3]
Spirooxindole 44 CDK2IC₅₀34.7 nM[3]
7-Azaindole 47 Cdc7Kᵢ0.07 nM[4]
Pyrazole-based inhibitor 65 B-RAFIC₅₀0.04 nM[5]

Table 3: Serotonin Receptor Affinity of Indole and Analog Derivatives

Compound IDReceptor SubtypeAffinity MetricValueReference(s)
AGH-192 (35) 5-HT₇Kᵢ4 nM[6]
Coumarin derivative 1a 5-HT₁ₐEC₅₀29.4 ± 7.3 nM[7]
Coumarin derivative 5a 5-HT₁ₐEC₅₀30.5 ± 2.56 nM[7]
Coumarin derivative 5i 5-HT₂ₐKᵢ51 ± 8.3 nM[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the experimental basis for the presented data.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the indole analogs in the culture medium. Remove the existing medium from the wells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The GI₅₀ or IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Tubulin Polymerization Inhibition Assay

This assay monitors the effect of compounds on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin protein

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • Test compounds and controls (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare various concentrations of the indole analogs.

  • Reaction Mixture: In a 96-well plate, incubate the test compounds with the tubulin protein in the polymerization buffer containing glycerol.

  • Initiation of Polymerization: Initiate the polymerization by adding GTP to the reaction mixture and immediately start monitoring the absorbance at 340 nm at 37°C.

  • Data Acquisition: Record the absorbance at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 60 minutes).

  • Data Analysis: The rate of tubulin polymerization is reflected by the increase in absorbance. The IC₅₀ value for inhibition is calculated by comparing the polymerization rates in the presence of different concentrations of the test compound to the control.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds and controls

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Luminometer

Procedure:

  • Kinase Reaction: In a 96-well plate, incubate the kinase enzyme with serially diluted indole analogs for a short period.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Allow the reaction to proceed for a specified time at room temperature or 30°C.

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The amount of luminescence is proportional to the amount of ADP produced and thus to the kinase activity. The IC₅₀ or Kᵢ value is determined from the dose-response curve of the inhibitor.

Serotonin Receptor Binding Assay

This assay measures the affinity of a compound for a specific serotonin receptor subtype.

Materials:

  • Cell membranes expressing the target serotonin receptor (e.g., 5-HT₁ₐ, 5-HT₂ₐ)

  • Radiolabeled ligand specific for the receptor (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ)

  • Binding buffer

  • Test compounds and controls

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: In a reaction tube, incubate the cell membranes, the radiolabeled ligand, and varying concentrations of the test compound in the binding buffer.

  • Equilibrium: Allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity on the filters represents the amount of radioligand bound to the receptor. The Kᵢ value of the test compound is calculated from the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the structure-activity relationship of this compound analogs.

experimental_workflow_cytotoxicity start Start: Seed Cancer Cells in 96-well Plate treatment Treat with This compound Analogs (Serial Dilutions) start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt Add MTT Reagent (Incubate 2-4 hours) incubation->mtt solubilize Add Solubilization Solution mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analysis Data Analysis: Calculate GI50/IC50 read->analysis end End analysis->end

Workflow for MTT Cytotoxicity Assay.

tubulin_polymerization_pathway cluster_0 Microtubule Dynamics cluster_1 Inhibitory Action of Indole Analogs cluster_2 Cellular Consequences tubulin αβ-Tubulin Dimers microtubule Microtubule Polymer tubulin->microtubule Polymerization (GTP-dependent) microtubule->tubulin Depolymerization indole 6-Fluoro-5-methoxy- 1H-indole Analogs inhibition Inhibition of Polymerization indole->inhibition inhibition->tubulin Prevents addition to microtubule mitotic_arrest G2/M Phase Mitotic Arrest inhibition->mitotic_arrest apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

Inhibition of Tubulin Polymerization by Indole Analogs.

kinase_inhibition_pathway cluster_0 Kinase Signaling Cascade cluster_1 Inhibitory Mechanism receptor Growth Factor Receptor (e.g., EGFR, VEGFR) kinase Protein Kinase (e.g., Tyr Kinase) receptor->kinase Activation substrate Substrate Protein kinase->substrate ATP -> ADP phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate Phosphorylation cellular_response Cell Proliferation, Survival, Angiogenesis phosphorylated_substrate->cellular_response indole_analog 6-Fluoro-5-methoxy- 1H-indole Analog inhibition Kinase Inhibition indole_analog->inhibition inhibition->kinase Binds to ATP-binding site inhibition->cellular_response Blockade of Downstream Signaling

Mechanism of Kinase Inhibition by Indole Analogs.

References

A Comparative Analysis of 6-Fluoro-5-methoxy-1H-indole and its Non-fluorinated Analog in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological profiles of 6-Fluoro-5-methoxy-1H-indole and its non-fluorinated counterpart, 5-methoxy-1H-indole. The introduction of a fluorine atom to a bioactive molecule can significantly modulate its physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity. This comparison aims to shed light on the potential impact of fluorination at the 6-position of the 5-methoxy-1H-indole scaffold, supported by available experimental data for related compounds and detailed experimental protocols.

While direct comparative studies on these two specific molecules are limited in the currently available scientific literature, this guide consolidates relevant data from analogous compounds to infer potential structure-activity relationships (SAR).

Data Presentation

Due to the absence of direct head-to-head studies, the following tables summarize the biological activities of structurally related indole derivatives to provide a contextual comparison.

Table 1: Cytotoxicity of Indole Derivatives against Cancer Cell Lines

Compound/DerivativeCell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
5-Fluorinated Indole Phytoalexin AnalogJurkat, MCF-7, HCT116< 10Cisplatin-
3-(benzylideneamino)-6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-oneMCF-7, MDA-MB-231-Geftinib-
5,6-dihydroxy-4-fluorotryptamineNeuroblastoma N-2a1175,6-dihydroxytryptamine92
5,6-dihydroxy-7-fluorotryptamineNeuroblastoma N-2a1255,6-dihydroxytryptamine92

Note: IC₅₀ is the half-maximal inhibitory concentration. A lower value indicates higher potency. Data presented is from various sources and not from a single comparative study.

Table 2: Monoamine Oxidase (MAO) Inhibition by Indole Derivatives

Compound/DerivativeTargetIC₅₀ (µM)Selectivity
Indole-based derivative (Compound 8a)MAO-B0.02Highly Selective
Indole-based derivative (Compound 8b)MAO-B0.03Highly Selective
3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrileMAO-A0.014Non-selective
3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrileMAO-B0.017Non-selective

Note: IC₅₀ is the half-maximal inhibitory concentration. A lower value indicates higher potency. Data presented is from various sources and not from a single comparative study.

Table 3: Serotonin Receptor Binding Affinity of Indole Analogs

Compound/DerivativeReceptor SubtypeKᵢ (nM)
5-Methoxytryptamine5-HT₇pKᵢ 6.1
4-Fluoro-5,6-dihydroxytryptamineSerotonin Transporter32-fold higher affinity than 5,6-DHT
7-Fluoro-5,6-dihydroxytryptamineSerotonin Transporter23-fold higher affinity than 5,6-DHT

Note: Kᵢ is the inhibition constant, representing the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower value indicates higher binding affinity. pKᵢ is the negative logarithm of the Kᵢ value. Data presented is from various sources and not from a single comparative study.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard protocols for the key experiments relevant to the biological evaluation of these indole compounds.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the concentration at which a compound inhibits the growth of a cell population by 50% (IC₅₀).

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 94-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and 5-methoxy-1H-indole) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value from the dose-response curve.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of a compound against MAO-A and MAO-B isoforms.

Principle: This assay measures the activity of MAO by monitoring the production of a detectable product from a substrate. The inhibition of this activity by a test compound is quantified. A common method involves using a fluorometric substrate that produces a fluorescent product upon oxidation by MAO.

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare solutions of recombinant human MAO-A and MAO-B and the test compounds at various concentrations.

  • Incubation: Pre-incubate the enzyme with the test compounds or a vehicle control in a 94-well plate.

  • Substrate Addition: Initiate the reaction by adding a fluorogenic MAO substrate (e.g., kynuramine or a commercial substrate like Amplex Red).

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Serotonin Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a compound to specific serotonin receptor subtypes.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (a known high-affinity binder) for binding to the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound.

Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the serotonin receptor subtype of interest.

  • Binding Reaction: In a 94-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ receptors) and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value of the test compound from the competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Mandatory Visualization

Biological_Assay_Workflow General Workflow for Comparative Biological Assays cluster_preparation Preparation cluster_experiment Experimentation cluster_analysis Data Analysis Compound_A This compound (Test Compound) Treatment Treatment with varying concentrations of compounds Compound_A->Treatment Compound_B 5-methoxy-1H-indole (Analog) Compound_B->Treatment Assay_System Biological System (e.g., Cell Lines, Enzymes, Receptors) Assay_System->Treatment Incubation Incubation under controlled conditions Treatment->Incubation Measurement Measurement of biological response Incubation->Measurement Dose_Response Dose-Response Curve Generation Measurement->Dose_Response Parameter_Calculation Calculation of Potency (e.g., IC50, Ki) Dose_Response->Parameter_Calculation Comparison Comparative Analysis Parameter_Calculation->Comparison

Caption: Workflow for comparing the biological activity of two compounds.

Serotonin_Signaling_Pathway Generalized Serotonin Receptor Signaling cluster_receptor Serotonin Receptor Activation cluster_gprotein G-Protein Coupling cluster_effector Effector Modulation cluster_second_messenger Second Messenger Production Indole_Analog Indole Analog (e.g., 5-methoxy-1H-indole) Serotonin_Receptor Serotonin Receptor (e.g., 5-HT1A, 5-HT2A) Indole_Analog->Serotonin_Receptor G_Protein G-Protein (Gi/o or Gq/11) Serotonin_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits (Gi/o) PLC Phospholipase C G_Protein->PLC activates (Gq/11) cAMP ↓ cAMP Adenylyl_Cyclase->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Cellular_Response Cellular Response (e.g., Neuronal excitability, Gene expression) cAMP->Cellular_Response IP3_DAG->Cellular_Response

Caption: Generalized signaling pathways for G-protein coupled serotonin receptors.

A Comparative Guide to the Validation of Analytical Methods for 6-Fluoro-5-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure data quality, reliability, and regulatory compliance. This guide provides a comparative overview of principal analytical techniques applicable to the quantitative analysis of 6-Fluoro-5-methoxy-1H-indole. While specific validated methods for this particular analyte are not extensively published, this document extrapolates from established methods for structurally related indole derivatives to offer a practical framework for method development and validation. The primary focus is on High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The validation of these methods is assessed based on key performance indicators as defined by the International Council for Harmonisation (ICH) guidelines, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ)[1][2].

Comparative Overview of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation. The following table summarizes the typical performance characteristics for the analysis of indole derivatives, providing a baseline for what can be expected during the validation of methods for this compound.

Validation Parameter HPLC-UV GC-MS (with Derivatization) LC-MS/MS
Specificity Good; potential for interference from co-eluting compounds.Excellent; mass spectral data provides high specificity.Excellent; based on precursor/product ion transitions (MRM).
Linearity (R²) Typically ≥ 0.995Typically ≥ 0.995Typically ≥ 0.998
Accuracy (% Recovery) 98-102%95-105%98-102%
Precision (% RSD) < 2%< 5%< 2%
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL rangepg/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to ng/mL rangepg/mL range
Throughput HighModerate (derivatization step can be time-consuming)High
Cost Low to ModerateModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for each of the discussed techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of indole derivatives.

Sample Preparation:

  • Dissolve a precisely weighed amount of the this compound standard or sample in a suitable solvent (e.g., methanol or acetonitrile) to achieve a known concentration.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulate matter.

Chromatographic Conditions:

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol)[3][4].

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times[4].

  • Injection Volume: 10-20 µL.

  • Detection: UV detection at a wavelength of maximum absorbance for this compound (determined by UV-Vis spectroscopy).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent selectivity and sensitivity, particularly for volatile or semi-volatile compounds. For polar indole derivatives, a derivatization step is often necessary to improve their chromatographic properties. [5][6] Sample Preparation and Derivatization:

  • Extract the analyte from the sample matrix using liquid-liquid or solid-phase extraction if necessary.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Silylation: To the dried residue, add an anhydrous solvent (e.g., pyridine) followed by a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction. [5][7] GC-MS Conditions:

  • GC Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness). [8]* Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min). [8]* Injector Temperature: Typically 250-280°C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C, holding for 2 minutes, then ramping to 280°C at 10°C/min, and holding for 5 minutes.

  • MS Interface Temperature: 280-300°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Detection Mode: Full scan for qualitative analysis and identification of fragmentation patterns, and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.

GC-MS Analysis Workflow

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Sample Collection Extraction Extraction of Analyte Start->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Derivatization (e.g., Silylation) Drying->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification & Identification Data_Acquisition->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis with derivatization.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method, making it ideal for trace-level quantification in complex matrices, such as biological fluids.

Sample Preparation:

  • Sample preparation is similar to HPLC-UV, often involving a simple "dilute-and-shoot" approach or a protein precipitation step for biological samples, followed by filtration.

LC-MS/MS Conditions:

  • LC System: A UHPLC or HPLC system is used for chromatographic separation, typically with a C18 column.

  • Mobile Phase: Similar to HPLC, using a gradient of aqueous buffer with an organic modifier.

  • MS System: A triple quadrupole mass spectrometer is commonly employed. [6]* Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for indole derivatives. [6]* Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor-to-product ion transition for this compound and an appropriate internal standard. [6]The specific mass transitions would need to be determined by infusing a standard solution of the analyte into the mass spectrometer.

Signaling Pathway for MRM Detection

MRM_Signaling_Pathway Analyte Analyte from LC Ion_Source Ion Source (ESI+) Analyte->Ion_Source Q1 Quadrupole 1 (Q1) Selects Precursor Ion [M+H]+ Ion_Source->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (CID) Q1->Q2 Q3 Quadrupole 3 (Q3) Selects Product Ion(s) Q2->Q3 Detector Detector Q3->Detector Signal Signal Output Detector->Signal

References

A Comparative Guide to the Synthesis of 6-Fluoro-5-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the efficient synthesis of functionalized indole scaffolds is a cornerstone of medicinal chemistry. The 6-fluoro-5-methoxy-1H-indole moiety, in particular, is of significant interest due to the advantageous physicochemical properties conferred by its substituents. The electron-withdrawing fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate electronic properties and provide a handle for further functionalization. This guide presents a comparative analysis of two prominent synthetic routes to this compound: the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis.

Comparative Analysis of Synthesis Routes

The choice of synthetic route to this compound is contingent on factors such as the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The Leimgruber-Batcho synthesis is often favored for its milder conditions and avoidance of strong acids, whereas the Fischer indole synthesis is a classic and versatile method.

ParameterLeimgruber-Batcho Indole SynthesisFischer Indole Synthesis
Starting Materials 4-Fluoro-5-methoxy-2-nitrotoluene(4-Fluoro-3-methoxyphenyl)hydrazine
Key Reagents N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Reducing agent (e.g., Pd/C, H₂ or Fe/CH₃COOH)Aldehyde or Ketone (e.g., Acetaldehyde), Acid catalyst (e.g., polyphosphoric acid, ZnCl₂)
Number of Steps 22 (can be a one-pot reaction)
Typical Overall Yield 70-90%60-85%
Reaction Conditions Mild to moderate (reflux, hydrogenation)Often harsh (high temperatures, strong acids)
Key Advantages High yields, milder conditions, readily available starting materials.Versatile, well-established, can be performed in one pot.
Key Disadvantages Requires a specific o-nitrotoluene derivative.Can result in regioisomeric mixtures with unsymmetrical ketones, harsh acidic conditions.

Experimental Protocols

Route 1: Leimgruber-Batcho Indole Synthesis

This method involves the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization.

Step 1: Synthesis of (E)-N,N-dimethyl-2-(4-fluoro-5-methoxy-2-nitrophenyl)vinylamine

A solution of 4-fluoro-5-methoxy-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq). The reaction mixture is heated to reflux (around 130-140°C) for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate, which is often used in the next step without further purification.

Step 2: Reductive Cyclization to this compound

The crude enamine from the previous step is dissolved in a suitable solvent such as ethyl acetate or ethanol. A catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically at 50 psi) until the cessation of hydrogen uptake.[1] Alternatively, the reduction can be achieved using iron powder in acetic acid at elevated temperatures (around 100°C) for 1-2 hours.[1] After the reaction is complete, the catalyst or iron residues are removed by filtration through Celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.[1]

Route 2: Fischer Indole Synthesis

This classic method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization.

Step 1: Formation of the Hydrazone

(4-Fluoro-3-methoxyphenyl)hydrazine hydrochloride (1.0 eq) is dissolved in a suitable solvent like ethanol or acetic acid. An aldehyde, such as acetaldehyde (1.1 eq), is then added to the solution. The mixture is stirred at room temperature for 1-2 hours to form the corresponding hydrazone, which may precipitate out of the solution. The hydrazone can be isolated by filtration or the reaction mixture can be carried forward directly to the next step.

Step 2: Cyclization to this compound

To the hydrazone formed in the previous step, an acid catalyst such as polyphosphoric acid (PPA) or zinc chloride is added. The reaction mixture is heated to a temperature between 80-150°C for 1-4 hours.[1] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and then carefully poured onto crushed ice. The mixture is neutralized with a base (e.g., sodium hydroxide solution) and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Comparative Workflow

G cluster_0 Leimgruber-Batcho Synthesis cluster_1 Fischer Indole Synthesis A1 4-Fluoro-5-methoxy- 2-nitrotoluene B1 Enamine Intermediate A1->B1 DMF-DMA, Reflux C1 6-Fluoro-5-methoxy- 1H-indole B1->C1 Reduction (Pd/C, H₂ or Fe/AcOH) A2 (4-Fluoro-3-methoxyphenyl)hydrazine B2 Hydrazone Intermediate A2->B2 Acetaldehyde C2 6-Fluoro-5-methoxy- 1H-indole B2->C2 Acid Catalyst (PPA), Heat

Caption: A comparative workflow of the Leimgruber-Batcho and Fischer indole syntheses for the preparation of this compound.

References

Unraveling the Biological Landscape of Fluoro-Methoxy Indole Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological efficacy of 6-fluoro-5-methoxy-1H-indole and its positional isomers reveals a landscape rich with potential for therapeutic development, particularly in the realm of neuroscience. While direct comparative studies across all positional isomers are limited, existing data for individual and structurally related compounds underscore the profound influence of substituent placement on biological activity, primarily concerning serotonin (5-HT) receptor modulation.

This guide provides a comparative overview of the known biological activities of these indole isomers, supported by available quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of fluorine and methoxy substituents can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, thereby fine-tuning its biological profile.

Comparative Biological Efficacy

The primary biological targets identified for fluoro-methoxy substituted indoles are serotonin (5-HT) receptors, a diverse family of G-protein coupled receptors (GPCRs) that mediate a wide array of physiological and neuropsychological processes. The specific placement of the fluoro and methoxy groups on the indole ring dictates the affinity and selectivity for different 5-HT receptor subtypes.

Quantitative Analysis of Receptor Binding Affinity
Compound/Isomer ScaffoldReceptor SubtypeBinding Affinity (Kᵢ, nM)EfficacyReference
4-Fluoro-5-methoxy-indole (as 4-F-5-MeO-DMT)5-HT₁ₐ0.8Potent Agonist[1]
5-HT₂ₐ>1000Low[1]
5-HT₂C>1000Low[1]
5-Fluoro-indole (general derivatives)5-HT₁ₐVariesAgonist/Antagonist[2]
SERTVariesInhibitor[2]
5-Methoxy-indole (general derivatives)5-HT₁ₐVariesAgonist/Antagonist[3]
SERTVariesInhibitor[3]

Note: Data for 4-fluoro-5-methoxy-indole is derived from its N,N-dimethyltryptamine derivative. Kᵢ values represent the inhibition constant, with lower values indicating higher binding affinity. SERT refers to the serotonin transporter.

The data clearly indicates that the 4-fluoro-5-methoxy substitution pattern confers high potency and selectivity for the 5-HT₁ₐ receptor.[1] Substitution with fluorine at the 4-position of 5-methoxy-DMT markedly increases 5-HT₁ₐ selectivity over 5-HT₂ₐ and 5-HT₂C receptors.[1] In contrast, while 5-fluoro and 5-methoxy substituted indoles are known to interact with 5-HT receptors and the serotonin transporter (SERT), their specific affinities and selectivities are highly dependent on other substitutions on the indole core and its side chain.[2][3] For the titular This compound and its other positional isomers, there is a notable lack of publicly available, quantitative binding affinity data for specific receptor subtypes. However, based on the broader understanding of fluorinated and methoxylated indoles, it is plausible that these isomers also exhibit activity at serotonin receptors, though their specific profiles remain to be elucidated.

Experimental Protocols

To determine the biological efficacy of these indole isomers, particularly their interaction with serotonin receptors, radioligand binding assays are a standard and crucial experimental approach.

Radioligand Displacement Assay for Serotonin Receptor Binding

This in vitro assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radioactively labeled ligand that is known to bind to that receptor.

Objective: To determine the inhibition constant (Kᵢ) of this compound positional isomers for a specific serotonin receptor subtype (e.g., 5-HT₁ₐ).

Materials:

  • Cell membranes expressing the human recombinant serotonin receptor of interest.

  • Radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ).

  • Test compounds (indole isomers) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of unlabeled serotonin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound in the assay buffer to achieve a range of final concentrations.

    • Dilute the cell membranes in the assay buffer to a predetermined optimal concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay buffer

      • Radioligand at a concentration near its Kₔ value.

      • Either:

        • Vehicle (for total binding).

        • Non-specific binding control (e.g., 10 µM serotonin).

        • Test compound at varying concentrations.

    • Initiate the binding reaction by adding the diluted cell membranes to each well.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Signaling Pathways and Experimental Workflow

The interaction of indole isomers with serotonin receptors initiates intracellular signaling cascades that are dependent on the specific G-protein to which the receptor subtype couples.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (Indole Isomers, Radioligand, Buffers) incubation Incubation of Membranes, Radioligand, and Test Compound reagents->incubation membranes Prepare Cell Membranes (Expressing 5-HT Receptor) membranes->incubation filtration Rapid Filtration (Separation of Bound/Unbound Ligand) incubation->filtration scintillation Scintillation Counting (Quantify Radioactivity) filtration->scintillation data_analysis Data Analysis (Calculate IC₅₀ and Kᵢ) scintillation->data_analysis

Radioligand Binding Assay Workflow

Serotonin receptors are coupled to different heterotrimeric G proteins, leading to distinct downstream signaling events. The 5-HT₁ receptor family typically couples to Gᵢ/ₒ, which inhibits adenylyl cyclase, while the 5-HT₂ family couples to Gᵩ/₁₁, activating phospholipase C.

g_protein_signaling cluster_5ht1a 5-HT₁ₐ Receptor Signaling (Gᵢ/ₒ-coupled) cluster_5ht2a 5-HT₂ₐ Receptor Signaling (Gᵩ/₁₁-coupled) agonist1 5-HT₁ₐ Agonist (e.g., Indole Isomer) receptor1 5-HT₁ₐ Receptor agonist1->receptor1 g_protein1 Gᵢ/ₒ Protein receptor1->g_protein1 activates adenylyl_cyclase Adenylyl Cyclase g_protein1->adenylyl_cyclase inhibits camp ↓ cAMP adenylyl_cyclase->camp pka ↓ PKA Activity camp->pka cellular_response1 Cellular Response (e.g., Neuronal Inhibition) pka->cellular_response1 agonist2 5-HT₂ₐ Agonist (e.g., Indole Isomer) receptor2 5-HT₂ₐ Receptor agonist2->receptor2 g_protein2 Gᵩ/₁₁ Protein receptor2->g_protein2 activates plc Phospholipase C (PLC) g_protein2->plc activates pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca²⁺ ip3->ca2 pkc PKC Activation dag->pkc cellular_response2 Cellular Response (e.g., Neuronal Excitation) ca2->cellular_response2 pkc->cellular_response2

Serotonin Receptor Signaling Pathways

References

Lack of Specific Binding Affinity Data for 6-Fluoro-5-methoxy-1H-indole at Serotonin Receptors Prevents Direct Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, specific quantitative data on the serotonin receptor binding affinity (such as Ki or IC50 values) for the compound 6-Fluoro-5-methoxy-1H-indole could not be located. The absence of this foundational experimental data precludes the creation of a direct comparative guide as requested.

For researchers, scientists, and drug development professionals, understanding the precise binding affinity of a compound to its target receptors is a critical first step in evaluating its potential as a therapeutic agent. This information, typically derived from radioligand binding assays, forms the basis for comparing a novel compound to existing alternatives.

While general principles suggest that fluoro and methoxy substitutions on an indole ring can influence serotonin receptor affinity, without specific experimental values for this compound, any comparison would be purely speculative.

To illustrate how such a comparative guide would be structured had the data been available, this report provides a template that includes sections on data presentation, experimental protocols, and signaling pathway visualization, using hypothetical and example data for related indole derivatives.

Comparison of Serotonin Receptor Binding Affinities of Indole Derivatives

The following table exemplifies how binding affinity data for this compound would be presented alongside other relevant indole-based serotonin receptor ligands. The data for the compounds listed below is sourced from published scientific literature and is provided for illustrative purposes.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM) of Selected Indole Derivatives

Compound5-HT1A5-HT2A5-HT2C5-HT65-HT7
This compound Data Not Available Data Not Available Data Not Available Data Not Available Data Not Available
Serotonin (5-HT)1.311.25.01260.6
5-Methoxy-N,N-dimethyltryptamine16671300764.5
6-Fluoro-tryptamine100250320>10000>10000

Note: The Ki values for Serotonin, 5-Methoxy-N,N-dimethyltryptamine, and 6-Fluoro-tryptamine are compiled from various sources for comparative context and may have been determined under different experimental conditions.

Experimental Protocols

A standard method for determining the binding affinity of a compound to a receptor is the Radioligand Binding Assay . This technique is considered the gold standard for quantifying the interaction between a ligand and its receptor.[1][2][3]

Principle of Radioligand Binding Assay

This assay measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is known as the IC50 value. This value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Generalized Protocol for Serotonin Receptor Binding Assay
  • Membrane Preparation: Membranes from cells stably expressing the human serotonin receptor subtype of interest (e.g., 5-HT1A, 5-HT2A) are prepared. This typically involves cell homogenization and centrifugation to isolate the membrane fraction containing the receptors.[4]

  • Incubation: The prepared membranes are incubated in a buffer solution with a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation of Bound and Free Ligand: After incubation reaches equilibrium, the mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioactivity.

  • Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates the general workflow of a competitive radioligand binding assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (Cell Membranes) Incubation Incubation (Receptor + [3H]L + Test Compound) Receptor->Incubation Radioligand Radiolabeled Ligand ([3H]L) Radioligand->Incubation TestCompound Test Compound (e.g., this compound) TestCompound->Incubation Filtration Filtration (Separate Bound from Free) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Workflow of a competitive radioligand binding assay.

Serotonin Receptor Signaling Pathways

Upon ligand binding, serotonin receptors initiate intracellular signaling cascades that mediate the physiological effects of serotonin. The specific pathway activated depends on the receptor subtype. For instance, 5-HT1A receptors are typically coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase, while 5-HT2A receptors are coupled to Gq/11 proteins, activating the phospholipase C pathway.[5][6][7][8][9][10]

The diagram below illustrates the canonical signaling pathway for the 5-HT1A receptor.

G_protein_signaling_5HT1A Ligand 5-HT or Agonist Receptor 5-HT1A Receptor Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates (βγ subunit) cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Neuronal Inhibition) PKA->Response K_ion K+ Efflux GIRK->K_ion K_ion->Response Hyperpolarization

Simplified 5-HT1A receptor signaling pathway.

The following diagram depicts the primary signaling cascade associated with the 5-HT2A receptor.

G_protein_signaling_5HT2A cluster_extracellular cluster_membrane cluster_intracellular Ligand 5-HT or Agonist Receptor 5-HT2A Receptor Ligand->Receptor Binds G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Activates Ca2->PKC Activates Response Cellular Response (e.g., Neuronal Excitation) PKC->Response

Simplified 5-HT2A receptor signaling pathway.

References

Comparative Analysis of the In Vitro Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anticancer performance of a series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives, with a particular focus on a potent fluoro-substituted analogue. The information presented is supported by experimental data from recent studies, offering insights into their mechanism of action and potential as therapeutic agents.

Introduction

Indole and its derivatives have long been recognized as a "privileged" scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities. In the realm of oncology, synthetic indole derivatives have emerged as a promising class of anticancer agents. This guide focuses on a specific series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles, which have been investigated for their ability to inhibit cancer cell proliferation. A standout compound in this series, a 6-fluoro derivative, has demonstrated broad-spectrum antiproliferative activity, highlighting the potential of halogen substitution in enhancing anticancer efficacy. The primary mechanism of action for these compounds appears to be the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[1]

Data Presentation: In Vitro Antiproliferative Activity

The anticancer efficacy of the 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Compound 3g , which features a fluorine atom at the 6-position of the indole ring, exhibited the most potent and broad-spectrum antiproliferative activity across all tested cell lines.[1]

CompoundSubstitution at Position 6MCF-7 (Breast) IC50 (µM)MDA-MB-231 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HeLa (Cervical) IC50 (µM)A375 (Melanoma) IC50 (µM)B16-F10 (Melanoma) IC50 (µM)
3g Fluoro2.94 ± 0.561.61 ± 0.0046.30 ± 0.306.10 ± 0.310.57 ± 0.011.69 ± 0.41

Data sourced from Gu et al., 2023.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these indole derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at an appropriate density and allowed to adhere for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the indole derivatives or a vehicle control (DMSO) and incubated for 48 hours.

  • MTT Addition: Following the incubation period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The culture medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells, and the IC50 values were determined from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is utilized to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[3][4]

  • Cell Treatment: Cells were treated with the test compounds for a specified duration (e.g., 24 hours).

  • Harvesting and Fixation: Both adherent and floating cells were collected, washed with PBS, and fixed in ice-cold 70% ethanol.

  • Staining: The fixed cells were washed and then stained with a solution containing propidium iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.

  • Flow Cytometry: The DNA content of the stained cells was analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was quantified using appropriate software. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label these cells. Propidium iodide (PI) is a DNA stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[5]

  • Procedure:

    • Cells were treated with the indole derivatives for a specified time.

    • The cells were harvested, washed, and resuspended in a binding buffer.

    • Fluorescently labeled Annexin V and PI were added to the cell suspension.

    • After a brief incubation in the dark, the cells were analyzed by flow cytometry.

  • Interpretation of Results:

    • Annexin V- / PI-: Viable cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

    • Annexin V- / PI+: Necrotic cells.

In Vitro Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.[7]

  • Assay Principle: The polymerization of tubulin is monitored by an increase in fluorescence of a reporter molecule that binds to polymerized microtubules.[7]

  • Procedure:

    • Purified tubulin is mixed with a reaction buffer containing GTP and the fluorescent reporter.

    • The test compound or control is added to the mixture.

    • The reaction is initiated by raising the temperature to 37°C.

    • The fluorescence intensity is measured over time using a microplate reader.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to that of a vehicle control. A decrease in the fluorescence signal indicates inhibition of tubulin polymerization.

Visualizations

The following diagrams illustrate the proposed mechanism of action and the experimental workflow for the evaluation of the 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives.

G cluster_0 Cellular Effects of 6-Fluoro-Indole Derivative (3g) Indole 6-Fluoro-Indole Derivative (3g) Tubulin Tubulin Dimers Indole->Tubulin Binds to colchicine site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits G2M G2/M Phase Arrest Microtubules->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Triggers Proliferation Cancer Cell Proliferation Apoptosis->Proliferation Inhibits

Caption: Proposed signaling pathway for the 6-fluoro-indole derivative.

G cluster_1 Experimental Workflow for In Vitro Anticancer Activity cluster_assays In Vitro Assays start Compound Synthesis/ Procurement cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with Indole Derivatives cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt flow_cell_cycle Flow Cytometry (Cell Cycle Analysis) treatment->flow_cell_cycle flow_apoptosis Flow Cytometry (Apoptosis - Annexin V/PI) treatment->flow_apoptosis tubulin_assay Tubulin Polymerization Assay treatment->tubulin_assay data_analysis Data Analysis (IC50, Cell Cycle Distribution, Apoptosis Rate) mtt->data_analysis flow_cell_cycle->data_analysis flow_apoptosis->data_analysis tubulin_assay->data_analysis conclusion Conclusion on Anticancer Activity data_analysis->conclusion

Caption: General experimental workflow for in vitro evaluation.

References

Safety Operating Guide

Proper Disposal of 6-Fluoro-5-methoxy-1H-indole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 6-Fluoro-5-methoxy-1H-indole, a halogenated indole derivative, is paramount for ensuring laboratory safety, environmental protection, and adherence to regulatory standards. This guide outlines the essential, step-by-step procedures for the proper handling and disposal of waste streams containing this compound. Given the hazardous nature of similar halogenated indoles, which are often classified as skin, eye, and respiratory irritants, strict adherence to these protocols is necessary.[1]

Immediate Safety and Handling

Before beginning any disposal process, it is critical to consult the specific Safety Data Sheet (SDS) for this compound. All handling should be performed in a well-ventilated area or a certified chemical fume hood to minimize the risk of inhalation.

Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent contact.[1]

  • Eye Protection: Chemical splash goggles are required.[1]

  • Hand Protection: Wear protective gloves, such as nitrile rubber, and inspect them before use.[1]

  • Skin and Body Protection: A fully buttoned lab coat is necessary to prevent skin exposure.[1]

First-Aid Measures in Case of Accidental Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove all contaminated clothing.[1][2]

  • Eye Contact: Rinse cautiously and immediately with plenty of water for at least 15 minutes, including under the eyelids.[1][3] If present, remove contact lenses if it is easy to do so.[1][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[1][3]

  • Ingestion: Clean the mouth with water.[1][2]

In all instances of significant exposure or if irritation persists, seek immediate medical attention.[1]

Quantitative Data Summary: Properties and Hazards

The following table summarizes key hazard information for similar fluoro-indole compounds. This data should be considered representative until a specific SDS for this compound is available.

PropertyHazard ClassificationProtective MeasuresIncompatibilities
Physical State SolidAvoid dust formation.[2]Strong oxidizing agents, Strong acids[2]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[3]Wear protective gloves and clothing.[3]
Eye Damage/Irritation Category 2 (Causes serious eye irritation)[3]Wear eye and face protection.[3]
Target Organ Toxicity May cause respiratory irritation (single exposure)[3]Use only in a well-ventilated area or outdoors. Avoid breathing dust.[3]
Hazardous Combustion Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Gaseous hydrogen fluoride (HF)[3]Use appropriate extinguishing media (water spray, CO2, dry chemical). Wear self-contained breathing apparatus for firefighting.[3]

Experimental Protocols: Step-by-Step Disposal Procedures

Under no circumstances should this compound or its waste be disposed of in regular trash or down the drain.[1]

Step 1: Waste Segregation and Collection

Proper segregation is the most critical first step. Halogenated organic waste streams must be kept separate from non-halogenated streams.[1]

  • Solid Waste:

    • Collect unused or expired this compound powder and any solids heavily contaminated with it in a dedicated, sealable hazardous waste container labeled "Halogenated Organic Solid Waste."[1]

    • Disposable labware with residual contamination, such as weighing paper, gloves, and pipette tips, should also be placed in this designated container.[1]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, sealed hazardous waste container labeled "Halogenated Organic Liquid Waste."

    • Ensure the waste container is made of a compatible material and has a secure, tightly fitting cap.[1]

  • Disposal of Empty Containers:

    • Original containers that held the compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).[1]

    • The solvent rinsate is considered hazardous waste and must be collected in the "Halogenated Organic Liquid Waste" container.[1]

    • After triple-rinsing, the decontaminated container can be managed according to your institution's guidelines for clean labware.[1]

Step 2: Labeling

Properly label all waste containers with the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound" and any other chemical constituents.

  • The specific hazards (e.g., "Irritant," "Toxic").

  • The accumulation start date.

Step 3: Waste Storage
  • Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA).[1]

  • The storage area must be cool, well-ventilated, and away from sources of ignition.[1]

  • Ensure the storage area has secondary containment to manage potential leaks or spills.[1]

  • Segregate incompatible waste streams (e.g., acids, bases, oxidizers) to prevent dangerous reactions.[1] this compound is likely incompatible with strong oxidizing agents and strong acids.[2]

Step 4: Final Disposal
  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. The final disposal method will likely be incineration at a permitted facility.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G Workflow for Proper Disposal of this compound cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_collection Collection & Container Management cluster_storage_disposal Storage & Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Step 1 fume_hood Work in Chemical Fume Hood ppe->fume_hood Step 2 waste_generated Waste Generated fume_hood->waste_generated solid_waste Solid Waste (Contaminated Labware, Unused Product) waste_generated->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_generated->liquid_waste Liquid empty_container Empty Original Container waste_generated->empty_container Container collect_solid Collect in Labeled 'Halogenated Organic Solid Waste' Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Halogenated Organic Liquid Waste' Container liquid_waste->collect_liquid triple_rinse Triple-Rinse with Solvent empty_container->triple_rinse store_saa Store Sealed Containers in Designated Satellite Accumulation Area collect_solid->store_saa collect_liquid->store_saa collect_rinsate Collect Rinsate in Liquid Waste Container triple_rinse->collect_rinsate collect_rinsate->collect_liquid ehs_pickup Arrange for Pickup by EHS or Licensed Contractor store_saa->ehs_pickup end End: Compliant Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Fluoro-5-methoxy-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of 6-Fluoro-5-methoxy-1H-indole. Adherence to these protocols is vital for ensuring personal safety and maintaining the integrity of experimental work. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on the safety profiles of structurally similar indole derivatives and fluorinated compounds. A thorough risk assessment should be conducted for specific laboratory conditions in consultation with your institution's Environmental Health and Safety (EHS) department.

Hazard Assessment

As a substituted indole, this compound should be handled with caution. Indole and its derivatives can be harmful if swallowed, toxic in contact with skin, and may cause skin and eye irritation.[1][2] Fluorinated organic compounds may also present unique hazards, and the toxicology of this specific compound has not been fully investigated.[1] Therefore, it is prudent to treat this chemical as potentially hazardous and minimize all routes of exposure (inhalation, ingestion, and skin contact). In a finely distributed form, there may be a risk of dust explosion.[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound. Proper PPE serves as the final line of defense and should be used in conjunction with engineering controls like fume hoods.

Protection TypeEquipment SpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a risk of splashing.[1]Protects eyes and face from splashes of the chemical or solvents.
Hand Protection Chemically resistant gloves (e.g., nitrile).[1] Inspect gloves before use and use proper removal techniques. For chemicals of unknown toxicity, double gloving may be appropriate.Protects hands from direct contact with the chemical.
Skin and Body Protection A flame-resistant lab coat is required.[1] Wear long pants and closed-toe shoes to cover all exposed skin.Prevents skin contact with the chemical.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask) may be required if engineering controls are insufficient, during spill cleanup, or when dusts are generated.[2][3]Prevents inhalation of dust particles.

Operational Plan for Safe Handling

A systematic approach is crucial to minimize exposure and prevent contamination.

1. Preparation:

  • Review Safety Data: Before beginning work, thoroughly review this guide and any available safety information for similar compounds.

  • Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood.[3]

  • Gather Materials: Ensure all necessary PPE and spill cleanup materials are readily available.

2. Handling:

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Avoid Dust Generation: Handle the solid material carefully to minimize the creation of dust.[2][3] When weighing, use a balance in a contained space or with local exhaust ventilation.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. Storage:

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[3]

  • Conditions: Store in a dry, cool, and well-ventilated place.[4][5] For long-term stability, storage at -20°C and protection from light may be beneficial, as recommended for similar indole compounds.[3]

Disposal Plan

  • Solid Waste: Collect solid this compound and any contaminated disposable materials (e.g., weighing paper, gloves, pipette tips) in a clearly labeled, sealed container for hazardous solid waste.[1]

  • Liquid Waste: Dispose of solutions containing the compound in a designated, labeled hazardous waste container.

  • Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations. Dispose of the contents/container at an approved waste disposal plant.[4]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical attention.[4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4] If you feel unwell, call a POISON CENTER or doctor.[4]

  • Ingestion: Do NOT induce vomiting.[4] Clean the mouth with water and seek immediate medical attention.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_sds Review Safety Data prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Ventilated Work Area prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve storage_seal Seal Container Tightly handle_dissolve->storage_seal dispose_solid Collect Solid Waste handle_dissolve->dispose_solid storage_conditions Store in Cool, Dry, Ventilated Area storage_seal->storage_conditions storage_conditions->dispose_solid dispose_liquid Collect Liquid Waste dispose_solid->dispose_liquid dispose_regulations Dispose per Regulations dispose_liquid->dispose_regulations

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-5-methoxy-1H-indole
Reactant of Route 2
Reactant of Route 2
6-Fluoro-5-methoxy-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.